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2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol Documentation Hub

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  • Product: 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol
  • CAS: 1261923-94-7

Core Science & Biosynthesis

Foundational

Architectural Mastery of Halogenated Biphenyls: A Technical Guide to 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol

Executive Summary In modern drug discovery and materials science, the strategic halogenation of biphenyl scaffolds is a highly effective method for modulating physicochemical properties, metabolic stability, and target b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, the strategic halogenation of biphenyl scaffolds is a highly effective method for modulating physicochemical properties, metabolic stability, and target binding affinity. 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol (CAS: 1261923-94-7) represents a highly specialized, polyhalogenated building block[1]. This whitepaper provides an in-depth technical analysis of its structural properties, the mechanistic rationale behind its synthesis, and a self-validating experimental protocol designed for process chemists and drug development professionals.

Structural & Physicochemical Profiling

The architecture of 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol is defined by two distinctly functionalized aromatic rings connected by a central C-C bond:

  • Ring A (Phenolic Ring): Features a 3-hydroxyl group and a 5-fluoro substitution. The highly electronegative fluorine atom exerts a strong inductive effect (-I), slightly lowering the pKa of the phenol while simultaneously blocking the 5-position from rapid Phase I metabolic oxidation (e.g., CYP450-mediated hydroxylation).

  • Ring B (Dichlorophenyl Ring): Features chlorines at the 2' and 3' positions. The 2'-chloro substitution is particularly critical; its van der Waals radius introduces significant steric clash with the ortho-protons of Ring A, forcing the biphenyl system out of coplanarity. This orthogonal conformational locking reduces the entropic penalty upon binding to deep, narrow hydrophobic pockets in target proteins.

Quantitative Data Summary

To facilitate rapid assessment for integration into drug discovery pipelines, the core physicochemical parameters of this intermediate are summarized below[1],[2].

PropertyValueStructural Implication
CAS Number 1261923-94-7Unique identifier for procurement/tracking.
Molecular Formula C₁₂H₇Cl₂FOHigh halogen content drives lipophilicity.
Molecular Weight 257.09 g/mol Low MW allows for downstream elaboration.
H-Bond Donors 1 (-OH)Essential for target anchoring or further etherification.
H-Bond Acceptors 1 (-F)Weak acceptor; primarily modulates electronics.

Strategic Synthesis & Mechanistic Pathway

The most robust and atom-economical method for constructing asymmetric, sterically hindered biphenyls is the Suzuki-Miyaura cross-coupling reaction [3]. To synthesize 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol, we utilize 3-bromo-5-fluorophenol as the electrophile and 2,3-dichlorophenylboronic acid as the nucleophile.

Historically, free phenols were protected prior to cross-coupling to prevent catalyst poisoning. However, modern palladium catalysis—specifically utilizing bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene)—allows for the direct coupling of unprotected phenols, provided the base and solvent system are carefully optimized[4].

The Catalytic Logic
  • Oxidative Addition: The Pd(0) active species inserts into the C-Br bond of 3-bromo-5-fluorophenol. The electron-withdrawing fluorine accelerates this step by lowering the electron density of the aromatic ring.

  • Transmetalation: The inorganic base (K₂CO₃) coordinates with 2,3-dichlorophenylboronic acid to form a reactive, electron-rich boronate complex. This complex transfers the dichlorophenyl ring to the Pd(II) center. A biphasic solvent system is critical here to ensure the solubility of both the organic fragments and the inorganic boronate[5].

  • Reductive Elimination: The two aryl groups are coupled, releasing the target biphenyl and regenerating the Pd(0) catalyst. The steric bulk of the dppf ligand actively forces the two aryl groups together, accelerating this final step despite the steric hindrance of the 2'-chlorine.

G A 3-Bromo-5-fluorophenol C Pd(0) Catalyst (Oxidative Addition) A->C B 2,3-Dichlorophenylboronic acid D Transmetalation (Base Mediated) B->D C->D E Reductive Elimination D->E E->C Catalyst Regeneration F Target Biphenyl Product E->F

Figure 1: Catalytic cycle for the synthesis of the target biphenyl via Suzuki-Miyaura coupling.

In-Depth Experimental Protocol

This protocol is designed as a self-validating system . Every step includes causality-driven instructions to ensure reproducibility and high yield.

Optimized Reaction Parameters
ParameterSelectionRationale (Causality)
Catalyst Pd(dppf)Cl₂ (5 mol%)Bidentate ligand prevents catalyst deactivation by the free phenol.
Base K₂CO₃ (2.5 equiv)Mild inorganic base; activates boronic acid without degrading the electrophile.
Solvent 1,4-Dioxane / H₂O (4:1)Biphasic system ensures optimal transmetalation kinetics.
Temperature 80 °CProvides thermal energy to overcome the steric hindrance of the ortho-chlorine.
Step-by-Step Methodology

Step 1: Reagent Preparation & Degassing

  • Action: In a flame-dried Schlenk flask, combine 3-bromo-5-fluorophenol (1.0 equiv), 2,3-dichlorophenylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv). Add a 4:1 mixture of 1,4-dioxane and deionized water. Sparge the biphasic mixture with Argon for 15 minutes.

  • Causality: Dissolved oxygen rapidly inserts into the Pd-Phosphine bond, oxidizing the ligand and precipitating catalytically dead "Pd black." Rigorous degassing establishes the baseline for sustained catalytic turnover.

Step 2: Catalyst Addition & Coupling

  • Action: Under a positive Argon flow, add Pd(dppf)Cl₂ (0.05 equiv). Seal the flask and heat to 80 °C with vigorous stirring for 12 hours.

  • Causality: Vigorous stirring is mandatory in biphasic systems to maximize the interfacial surface area where transmetalation occurs.

Step 3: Self-Validating Checkpoint (Reaction Monitoring)

  • Action: Remove a 50 µL aliquot, dilute with acetonitrile, and analyze via LC-MS.

  • Causality: The reaction is deemed complete only when the mass signal for the bromophenol starting material is fully consumed. This prevents difficult downstream separations of the product from unreacted starting material.

Step 4: Biphasic Quench & Extraction

  • Action: Cool the reaction to room temperature. Quench with 1M HCl (aq) until the aqueous layer reaches pH 4. Extract with Ethyl Acetate (3 × 20 mL).

  • Causality: In the basic reaction mixture, the product exists as a water-soluble phenoxide ion. Acidification is critical to protonate the oxygen, driving the neutral biphenyl product entirely into the organic phase.

Step 5: Purification

  • Action: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Workflow S1 Step 1: Reagent Preparation & Degassing (Prevents Pd(0) oxidation) S2 Step 2: Catalytic Coupling (Pd(dppf)Cl2, K2CO3 in Dioxane/H2O) S1->S2 S3 Step 3: Reaction Monitoring (LC-MS checkpoint for conversion) S2->S3 S4 Step 4: Biphasic Quench & Extraction (Mild HCl to partition phenol) S3->S4 S5 Step 5: Flash Chromatography (Isolation of pure biphenyl) S4->S5

Figure 2: Step-by-step self-validating experimental workflow for biphenyl isolation.

References

  • ChemScene. "1261923-94-7 | 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol".
  • BenchChem. "Application Notes and Protocols for 4-Fluoro-2-(4-methoxybenzyl)phenol as a Pharmaceutical Intermediate".
  • Sigma-Aldrich. "2,3-Dichlorophenylboronic acid 151169-74-3".
  • RSC Publishing. "Ru-catalyzed activation of free phenols in a one-step Suzuki–Miyaura cross-coupling under mechanochemical conditions".
  • Journal of the American Chemical Society. "Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling".

Sources

Exploratory

Engineering Privileged Scaffolds: A Technical Guide to 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol

Executive Summary In modern drug discovery, the strategic optimization of molecular scaffolds is critical for overcoming pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks. The compound 2',3'-dichloro-5-fluoro-[1,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic optimization of molecular scaffolds is critical for overcoming pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks. The compound 2',3'-dichloro-5-fluoro-[1,1'-biphenyl]-3-ol (CAS: 1261923-94-7) represents a highly specialized, privileged biaryl scaffold frequently utilized as an advanced intermediate in the synthesis of kinase inhibitors and allosteric modulators[1]. This whitepaper provides an authoritative, in-depth analysis of its structural rationale, physicochemical profile, and a field-proven, self-validating synthetic methodology for its preparation.

Chemical Identity & Physicochemical Profiling

Accurate compound identification and property prediction are the bedrock of reproducible research. The unique substitution pattern of this molecule—featuring a sterically demanding di-chlorinated ring and an electron-deficient fluoro-phenol ring—imparts distinct physicochemical properties that must be accounted for during formulation and assay development[2].

Table 1: Core Chemical Identity & Quantitative Properties

PropertyValue
Chemical Name 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol
CAS Registry Number 1261923-94-7
Molecular Formula C12H7Cl2FO
Molecular Weight 257.09 g/mol
Key Functional Groups Phenol (-OH), Aryl Fluoride (-F), Aryl Chlorides (-Cl)
Predicted Lipophilicity (LogP) ~4.2 (Highly lipophilic, requires DMSO for stock solutions)

Structural Rationale in Drug Design (SAR Logic)

In medicinal chemistry, the placement of halogens on a biphenyl backbone is a deliberate exercise in molecular engineering. The 2',3'-dichloro-5-fluoro-[1,1'-biphenyl]-3-ol scaffold is designed to force specific target interactions and metabolic outcomes:

  • The Ortho-Chloro Effect (2'-position): The chlorine atom at the 2'-position forces the two phenyl rings out of coplanarity due to severe steric clash. This orthogonal conformation reduces the entropic penalty upon binding to a target protein's hydrophobic pocket and prevents non-specific DNA intercalation (reducing off-target toxicity).

  • The Meta-Chloro Effect (3'-position): Extends the hydrophobic vector deep into lipophilic sub-pockets, enhancing overall binding affinity.

  • The Fluoro-Phenol Ring: The 5-fluoro substitution serves a dual purpose. It lowers the pKa of the adjacent 3-hydroxyl group via inductive effects, making it a stronger hydrogen-bond donor. Simultaneously, the strong C-F bond blocks cytochrome P450-mediated oxidative metabolism at the electron-rich aromatic positions, increasing the molecule's half-life.

SAR Root 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol F_Group 5-Fluoro Substitution Root->F_Group Cl_Group 2',3'-Dichloro Substitution Root->Cl_Group OH_Group 3-Hydroxyl Group Root->OH_Group F_Effect Blocks CYP450 Metabolism Increases Lipophilicity F_Group->F_Effect Cl_Effect Induces Ortho-Twist Enhances Target Residence Time Cl_Group->Cl_Effect OH_Effect Hydrogen Bond Donor Anchors to Target Protein OH_Group->OH_Effect

SAR logic tree detailing the pharmacological impact of the halogenated biphenyl scaffold.

Advanced Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

The most robust method for constructing this asymmetric biphenyl core is the palladium-catalyzed Suzuki-Miyaura cross-coupling[3]. For this specific target, coupling 3-bromo-5-fluorophenol with (2,3-dichlorophenyl)boronic acid (CAS: 151169-74-3)[4] is the optimal route.

Table 2: Reaction Optimization Matrix

ParameterSelectionCausality / Rationale
Catalyst Pd(dppf)Cl2 (5 mol%)The large bite angle of the dppf ligand accelerates reductive elimination, preventing protodeboronation of the sterically hindered boronic acid.
Base K2CO3 (2.0 equiv)Mild inorganic base; optimal for forming the active hydroxo-palladium species without deprotonating/degrading the phenol[5].
Solvent 1,4-Dioxane / H2O (4:1)Biphasic system ensures solubility of both the organic substrates and the inorganic base, facilitating transmetalation[3].
Temperature 90 °CProvides sufficient thermal energy to overcome the steric hindrance of the ortho-chloro group during the oxidative addition step.
Step-by-Step Protocol (Self-Validating System)

To ensure trustworthiness and reproducibility, this protocol is designed with built-in validation checkpoints.

Step 1: Preparation & Degassing To a flame-dried Schlenk flask, add 3-bromo-5-fluorophenol (1.0 equiv) and (2,3-dichlorophenyl)boronic acid (1.2 equiv)[4]. Add a solvent mixture of 1,4-dioxane and water (4:1 ratio). Causality: Degassing the solvent via three freeze-pump-thaw cycles is absolutely critical. Residual oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) oxides, which will stall the catalytic cycle and lead to homocoupling side-products.

Step 2: Catalyst & Base Addition Under a positive pressure of high-purity argon, add K2CO3 (2.0 equiv) and the catalyst Pd(dppf)Cl2 (0.05 equiv). Causality: Adding the catalyst last minimizes its exposure to localized high concentrations of un-dissolved base, which can cause premature catalyst decomposition before the oxidative addition complex forms[3].

Step 3: Cross-Coupling Execution & In-Process Validation Heat the biphasic mixture to 90 °C with vigorous stirring for 12 hours. Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes/EtOAc (3:1) mobile phase. The complete disappearance of the 3-bromo-5-fluorophenol spot, coupled with the appearance of a new, UV-active spot with a lower Rf value (due to the biphenyl system), validates complete conversion.

Step 4: Workup & Extraction Cool the reaction to room temperature. Dilute with ethyl acetate (EtOAc) and quench with saturated aqueous NH4Cl. Extract the aqueous layer three times with EtOAc. Causality: Using NH4Cl instead of a strong acid neutralizes the basic mixture gently, ensuring the phenol remains fully protonated and partitions entirely into the organic phase without risking ether cleavage. Wash the combined organic layers with brine to remove residual water and dry over anhydrous Na2SO4.

Step 5: Purification & Final Validation Concentrate the crude mixture under reduced pressure. Purify via flash column chromatography (silica gel, gradient elution from 100% hexanes to 80:20 hexanes/EtOAc). Validation Check (LC-MS): Confirm the mass of the purified fraction. Due to the two chlorine atoms, the mass spectrum will display a characteristic isotopic distribution pattern (M, M+2, M+4 in a 9:6:1 ratio) centered around m/z 256 in negative ion mode ([M-H]-), confirming the structural integrity of the synthesized 2',3'-dichloro-5-fluoro-[1,1'-biphenyl]-3-ol.

Workflow N1 Aryl Halide 3-Bromo-5-fluorophenol N5 Suzuki-Miyaura Cross-Coupling (90°C) N1->N5 N2 Boronic Acid (2,3-Dichlorophenyl)boronic acid N2->N5 N3 Catalyst & Base Pd(dppf)Cl2, K2CO3 N3->N5 N4 Solvent System 1,4-Dioxane / H2O (4:1) N4->N5 N6 Crude Mixture (Biphasic) N5->N6 N7 Workup & Extraction (EtOAc / NH4Cl / Brine) N6->N7 N8 Purification (Flash Chromatography) N7->N8 N9 Target Compound CAS: 1261923-94-7 N8->N9

Workflow for the Suzuki-Miyaura synthesis of 2',3'-dichloro-5-fluoro-[1,1'-biphenyl]-3-ol.

References

Sources

Foundational

Technical Guide: Structural Definition & Synthesis of 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol

This technical guide provides an in-depth structural, synthetic, and physicochemical analysis of 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol . It is designed for medicinal chemists and computational biologists requiring...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth structural, synthetic, and physicochemical analysis of 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol . It is designed for medicinal chemists and computational biologists requiring precise cheminformatic definitions and actionable synthesis protocols.

Executive Summary

The target molecule, 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol , represents a privileged bi-aryl scaffold commonly utilized in the design of kinase inhibitors and agrochemical fungicides (e.g., succinate dehydrogenase inhibitors). Its structural core combines a polar phenolic "warhead" (capable of H-bond donor/acceptor interactions) with a lipophilic, metabolically stable dichlorophenyl moiety. This guide defines its canonical SMILES representation, outlines a robust Suzuki-Miyaura cross-coupling synthesis, and profiles its drug-likeness.

Part 1: Cheminformatics & Structural Definition

SMILES Derivation

The Simplified Molecular Input Line Entry System (SMILES) string is derived by traversing the molecular graph, typically starting from a unique heteroatom (Oxygen) to ensure canonical stability.

  • IUPAC Name: 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol

  • Molecular Formula:

    
    
    
  • Molecular Weight: 257.09 g/mol

Canonical SMILES:

Structural Logic (Graph Traversal):

  • Start: The phenolic oxygen (O).

  • Ring A (Phenol): The traversal enters the aromatic ring (c1). The hydroxyl is at position 3 relative to the biphenyl bond (C1).

  • Substituents:

    • Fluoro (F): Located at position 5 (meta to the biphenyl bond, meta to the hydroxyl).

    • Connection: The ring closes and connects to the second ring at the ipso carbon (c1).

  • Ring B (Dichlorophenyl): The connection is made to a second aromatic system (c2).

  • Substituents:

    • 2'-Chloro: Ortho to the bridge (c(Cl)).

    • 3'-Chloro: Meta to the bridge, adjacent to the first chlorine (c(Cl)).

  • Closure: The remaining carbons (ccc2) complete the aromatic sextet.

Structural Visualization

The following diagram illustrates the atomic connectivity and functional group positioning defined by the SMILES string.

G C1 C1 (Ipso) C2 C2 C1->C2 C1_ C1' C1->C1_ Ar-Ar Bond C3 C3 C2->C3 C4 C4 C3->C4 OH OH C3->OH Pos 3 C5 C5 C4->C5 C6 C6 C5->C6 F F C5->F Pos 5 C6->C1 C2_ C2' C1_->C2_ C3_ C3' C2_->C3_ Cl2 Cl C2_->Cl2 Pos 2' C4_ C4' C3_->C4_ Cl3 Cl C3_->Cl3 Pos 3' C5_ C5' C4_->C5_ C6_ C6' C5_->C6_ C6_->C1_

Figure 1: Connectivity map of 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol. Note the orthogonal twist likely around the C1-C1' bond due to the 2'-Chloro steric bulk.

Part 2: Synthetic Methodology (Suzuki-Miyaura Coupling)

Retrosynthetic Analysis

The most reliable route to this bi-aryl system is the Suzuki-Miyaura cross-coupling reaction .[1] This method offers high chemoselectivity and tolerance for the free phenol (though protection is often recommended for higher yields).

  • Fragment A (Electrophile): 1-Bromo-2,3-dichlorobenzene (Commercially available).

  • Fragment B (Nucleophile): (3-Fluoro-5-hydroxyphenyl)boronic acid.

    • Note: If the specific boronic acid is unavailable, the 3-fluoro-5-methoxyphenylboronic acid can be used, followed by demethylation (

      
      ).
      
Experimental Protocol

Objective: Synthesis of 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol via Pd-catalyzed coupling.

Reagents:

  • Aryl Halide: 1-Bromo-2,3-dichlorobenzene (1.0 eq)

  • Boronic Acid: (3-Fluoro-5-hydroxyphenyl)boronic acid (1.2 eq)

  • Catalyst:

    
     (0.05 eq)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Inert Atmosphere Setup: Flame-dry a 50 mL Schlenk flask and purge with Argon for 15 minutes. This prevents oxidative homocoupling of the boronic acid.

  • Reagent Loading: Charge the flask with 1-Bromo-2,3-dichlorobenzene (1.0 mmol, 226 mg), the boronic acid (1.2 mmol, 187 mg), and the Palladium catalyst (0.05 mmol, 41 mg).

  • Solvation: Add degassed 1,4-Dioxane (10 mL). Stir until solids are dispersed.

  • Base Addition: Add the aqueous

    
     solution (1.5 mL) via syringe. The biphasic mixture requires vigorous stirring.
    
  • Reaction: Heat the mixture to 90°C for 12 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.

  • Work-up: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL). Dry over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (

    
    , gradient 0-20% EtOAc in Hexanes).
    
Reaction Mechanism Visualization

Reaction Start Reactants: 1-Bromo-2,3-dichlorobenzene + (3-Fluoro-5-hydroxyphenyl)boronic acid OxAdd Oxidative Addition Pd(0) inserts into C-Br bond Start->OxAdd Pd(dppf)Cl2 TransMet Transmetalation Boronate transfers aryl group to Pd OxAdd->TransMet Base (K2CO3) RedElim Reductive Elimination Formation of C-C bond TransMet->RedElim RedElim->OxAdd Regenerate Pd(0) Product Product: 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol RedElim->Product

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling. The sterically hindered 2,3-dichloro motif requires efficient transmetalation facilitated by the base.

Part 3: Physicochemical Profiling

For drug discovery applications, the physicochemical properties of this scaffold dictate its ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

Table 1: Calculated Properties (in silico)

PropertyValueImplication
LogP (Lipophilicity) 4.2 ± 0.3Highly lipophilic; likely high membrane permeability but potential solubility issues.
TPSA (Topological Polar Surface Area) 20.23

Low polar surface area (dominated by phenolic OH); suggests excellent blood-brain barrier (BBB) penetration potential.
H-Bond Donors 1The phenolic hydroxyl group.[2]
H-Bond Acceptors 2The phenolic oxygen and the fluorine atom.[2]
Rotatable Bonds 1The C1-C1' biphenyl bond. Rotation is restricted by the ortho-chloro substituent (atropisomerism potential).
pKa (Acidic) ~7.5 - 8.0The fluorine at position 5 exerts an electron-withdrawing effect, increasing the acidity of the phenol compared to unsubstituted phenol (pKa 10).

Part 4: Quality Control & Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified:

  • 1H NMR (DMSO-d6):

    • Phenolic OH: Broad singlet around

      
       9.8 - 10.2 ppm (exchangeable with 
      
      
      
      ).
    • Ring A (Fluoro-Phenol): Three aromatic protons appearing as multiplets/doublets of doublets due to H-F coupling (

      
       Hz).
      
    • Ring B (Dichloro): Three aromatic protons.[3] The proton at C4' will appear as a triplet/multiplet, while C5' and C6' will show characteristic ortho-coupling.

  • 19F NMR:

    • Single peak around

      
       -110 to -115 ppm (characteristic of aryl fluoride).
      
  • Mass Spectrometry (LC-MS):

    • Ionization: Electrospray Ionization (ESI) in Negative Mode (

      
      ).
      
    • Isotope Pattern: Distinctive chlorine isotope pattern. The presence of two chlorines will result in an M, M+2, M+4 pattern with relative intensities of approx 9:6:1.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Weininger, D. (1988).[4] SMILES, a chemical language and information system.[4][5][6][7][8] 1. Introduction to methodology and encoding rules.[4][7] Journal of Chemical Information and Computer Sciences, 28(1), 31-36.[4]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • PubChem Compound Summary. (2025). 2,3-Dichlorobiphenyl (Analogous Substructure). National Library of Medicine.

Sources

Exploratory

IUPAC name variations for 2',3'-dichloro-5-fluoro-3-phenylphenol

IUPAC Nomenclature Variations and Structural Analysis of 2',3'-dichloro-5-fluoro-3-phenylphenol: A Technical Guide Executive Summary In modern drug development and cheminformatics, the precise translation of chemical str...

Author: BenchChem Technical Support Team. Date: March 2026

IUPAC Nomenclature Variations and Structural Analysis of 2',3'-dichloro-5-fluoro-3-phenylphenol: A Technical Guide

Executive Summary

In modern drug development and cheminformatics, the precise translation of chemical structures into machine-readable and regulatory-compliant nomenclature is paramount. The compound colloquially known as 2',3'-dichloro-5-fluoro-3-phenylphenol represents a classic nomenclature challenge: distinguishing between a substituted benzene and a biphenyl ring assembly. This whitepaper deconstructs the molecular architecture of this biphenyl-3-ol derivative, establishing the Preferred IUPAC Name (PIN) according to the 2013 IUPAC Recommendations (Blue Book) and comparing it against legacy variations to ensure data integrity in regulatory filings.

Deconstructing the Molecular Architecture

Before applying nomenclature algorithms, a chemist must establish the structural causality—understanding why certain nomenclature rules supersede others. The molecule consists of two aromatic rings:

  • Ring A: A phenol ring bearing a hydroxyl (-OH) group and a fluorine (-F) atom.

  • Ring B: A phenyl ring bearing two adjacent chlorine (-Cl) atoms.

These rings are directly bonded, creating a biphenyl scaffold. The fundamental decision in naming this compound lies in selecting the parent hydride. According to IUPAC Rule P-44.4.1, ring assemblies (such as biphenyl) are senior to single rings (such as benzene or phenol)[1]. Therefore, the biphenyl system dictates the core numbering logic, overriding the trivial "phenylphenol" base.

ParentSelection Start Analyze Molecule: 2',3'-dichloro-5-fluoro-3-phenylphenol IdentifyRings Identify Ring Systems: Ring A (Phenol) & Ring B (Phenyl) Start->IdentifyRings CheckPrincipal Determine Principal Functional Group (-OH) IdentifyRings->CheckPrincipal Decision Select Parent Hydride (IUPAC P-44.4.1) CheckPrincipal->Decision PathPIN Ring Assembly (Biphenyl) Decision->PathPIN Rule P-28.2.1 (Preferred) PathGen Substituted Benzene (Phenol) Decision->PathGen Substituted Parent ResultPIN PIN: 2',3'-dichloro-5-fluoro -[1,1'-biphenyl]-3-ol PathPIN->ResultPIN ResultGen General Name: 3-(2,3-dichlorophenyl) -5-fluorophenol PathGen->ResultGen

Logical workflow for selecting the parent hydride and deriving the Preferred IUPAC Name.

IUPAC Nomenclature Workflows

Workflow A: Derivation of the Preferred IUPAC Name (PIN)

This protocol follows the rigorous standards required for regulatory submissions.

  • Step 1: Identify the Parent Hydride. Per IUPAC Rule P-28.2.1, the assembly of two benzene rings is named "1,1'-biphenyl". The locants 1,1' are compulsory in the PIN[1][2].

  • Step 2: Determine the Principal Functional Group. The hydroxyl group (-OH) is the principal functional group, designated by the suffix "-ol" (Rule P-52.2.8).

  • Step 3: Establish the Numbering Scheme. Unprimed locants are assigned to the ring containing the principal functional group (Ring A). The attachment point is C1. To give the -OH the lowest possible locant, it is assigned position 3 (biphenyl-3-ol).

  • Step 4: Assign Substituent Locants.

    • On the unprimed ring (Ring A), the fluorine atom is at position 5 (relative to the C1 attachment and C3 hydroxyl).

    • On the primed ring (Ring B), the attachment is C1'. The chlorine atoms are at positions 2' and 3' to provide the lowest locant set.

  • Step 5: Assemble the Name. Substituents are cited alphabetically: "dichloro" precedes "fluoro".

  • Resulting PIN: 2',3'-dichloro-5-fluoro-[1,1'-biphenyl]-3-ol

Workflow B: General Substitutive Nomenclature (Phenol Parent)

While not the PIN, this variation is frequently encountered in legacy literature and chemical catalogs.

  • Step 1: Identify the Parent. The ring with the principal functional group is treated as the parent: Phenol.

  • Step 2: Number the Parent Ring. The -OH group is at C1. The phenyl substituent is at C3, and the fluorine is at C5.

  • Step 3: Define the Complex Substituent. The phenyl ring at C3 has chlorines at its 2 and 3 positions, making it a (2,3-dichlorophenyl) group.

  • Step 4: Assemble the Name. Alphabetize the substituents: (2,3-dichlorophenyl) precedes fluoro.

  • Resulting Name: 3-(2,3-dichlorophenyl)-5-fluorophenol

Workflow C: Analysis of the Hybrid/Trivial Name

The provided name, 2',3'-dichloro-5-fluoro-3-phenylphenol , is a hybrid construct. It uses "3-phenylphenol" as a retained trivial base and appends substituents using primed locants. While chemically unambiguous to a human reader, it violates modern IUPAC hierarchy by failing to recognize the biphenyl assembly as the parent hydride, leading to potential parsing errors in automated cheminformatics pipelines.

Comparative Analysis of Nomenclature Variations

Nomenclature TypeGenerated NameRule BasisPrimary Use Case
Preferred IUPAC Name (PIN) 2',3'-dichloro-5-fluoro-[1,1'-biphenyl]-3-olIUPAC 2013 (P-28.2.1, P-44.4.1)Regulatory filings (FDA GSRS, EMA), Patents, Modern databases.
General Substitutive 3-(2,3-dichlorophenyl)-5-fluorophenolIUPAC 1979/1993 (Substituted benzene)Legacy literature, chemical vendor catalogs, informal communication.
Hybrid / Trivial 2',3'-dichloro-5-fluoro-3-phenylphenolAd-hoc / Semi-systematicHistorical laboratory notes, non-standardized internal databases.
CAS Index Name [1,1'-Biphenyl]-3-ol, 2',3'-dichloro-5-fluoro-CAS Naming conventionsChemical Abstracts Service indexing, SciFinder searches.

Computational Validation Protocol

To ensure the trustworthiness of the derived PIN, a self-validating computational workflow must be employed. This protocol verifies the structure against algorithmic IUPAC naming engines (e.g., ACD/Labs or Mestrelab Mnova)[3][4].

  • Step 1: Structure Input & Digitization. Input the 2D molecular structure into a cheminformatics suite using a standard format (e.g., Molfile). Ensure explicit definition of all aromatic bonds and substituent attachments.

  • Step 2: Stereochemical Verification. Analyze the biphenyl axis for potential atropisomerism (axial chirality). Because the unprimed ring lacks bulky substituents at the ortho positions (C2 and C6 are hydrogen atoms), the rotational barrier around the C1-C1' bond is too low to isolate stable atropisomers at room temperature. Therefore, no stereodescriptors (e.g., aR or aS) are required in the name[5].

  • Step 3: Canonical SMILES Generation. Convert the 2D structure into a canonical SMILES string to eliminate drawing-bias and ensure a standardized topological representation.

  • Step 4: Algorithmic Name Generation. Execute the IUPAC 2013 naming algorithm. The software evaluates ring seniority and functional group priority to output the machine-validated PIN.

  • Step 5: Cross-Reference. Compare the algorithmically generated name against the manually derived PIN from Workflow A to confirm parity.

CompValidation Input Input Structure (2D Sketch / Molfile) SMILES Generate Canonical SMILES Input->SMILES Algorithm Apply IUPAC Naming Algorithm SMILES->Algorithm OutputPIN Output PIN: 2',3'-dichloro-5-fluoro -[1,1'-biphenyl]-3-ol Algorithm->OutputPIN

Computational validation protocol for verifying IUPAC nomenclature via canonical SMILES.

Mechanistic Implications in Drug Design

The nomenclature of biphenyl-3-ol derivatives is not merely an academic exercise; it directly impacts pharmacophore mapping and regulatory tracking. Biphenyl scaffolds are privileged structures in medicinal chemistry, frequently utilized to target cytochrome P450 (CYP) enzymes or act as lipophilic anchors in kinase inhibitors[6][7].

  • Steric and Electronic Effects: The 2',3'-dichloro substitution pattern on Ring B creates a specific dihedral angle relative to Ring A due to steric repulsion, while the 5-fluoro substitution on Ring A modulates the pKa of the adjacent hydroxyl group and enhances metabolic stability against oxidative degradation.

  • Regulatory Traceability: When a compound enters clinical trials, it must be assigned a Unique Ingredient Identifier (UNII) within the FDA's Global Substance Registration System (GSRS)[8][9]. The GSRS relies on standardized, scientific descriptions based on ISO 11238 data elements[10]. Submitting the precise PIN ensures unambiguous indexing, preventing costly regulatory delays associated with synonymous or hybrid names.

Conclusion

The structural translation of 2',3'-dichloro-5-fluoro-3-phenylphenol highlights the critical evolution of chemical nomenclature. By applying the IUPAC 2013 Recommendations, we establish 2',3'-dichloro-5-fluoro-[1,1'-biphenyl]-3-ol as the Preferred IUPAC Name. Adhering to this standardized PIN workflow ensures scientific integrity, facilitates global data harmonization, and supports the rigorous demands of modern computational drug discovery and regulatory compliance.

References

  • Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013.Queen Mary University of London (QMUL).
  • Organic Compound Naming Guide.Scribd.
  • Implementing Modern IUPAC Nomencl
  • Algorithmic analysis of Cahn-Ingold-Prelog rules of stereochemistry.ChemRxiv.
  • Mnova IUPAC Name algorithm (Part III).Mestrelab Resources.
  • FDA's Global Substance Registration System.U.S.
  • Global Substance Registration System: consistent scientific descriptions for substances rel
  • Synthesis and structure-activity studies of biphenyl analogues of the tuberculosis drug (6S).SciSpace.
  • Steroidogenic cytochrome P450 (CYP) enzymes as drug targets.Comptes Rendus de l'Académie des Sciences.

Sources

Foundational

Modulating Molecular Conformation and Pharmacokinetics: Electronic Properties of Fluoro-Dichloro Biphenyl Scaffolds in Drug Design

Introduction: The Strategic Value of Halogenated Biphenyls In modern medicinal chemistry and drug development, the biphenyl scaffold is a privileged structure, frequently utilized to bridge pharmacophores or project func...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Halogenated Biphenyls

In modern medicinal chemistry and drug development, the biphenyl scaffold is a privileged structure, frequently utilized to bridge pharmacophores or project functional groups into deep hydrophobic binding pockets. However, unsubstituted biphenyls suffer from two major liabilities: high conformational flexibility (which incurs an entropic penalty upon target binding) and susceptibility to rapid cytochrome P450-mediated oxidative metabolism.

The strategic installation of one fluorine and two chlorine atoms—creating a fluoro-dichloro biphenyl scaffold —transforms this simple spacer into a highly tunable, pre-organized pharmacophore. As a Senior Application Scientist, I approach this scaffold not merely as a structural element, but as a precise instrument for modulating dihedral angles, electrostatic potential (ESP), and metabolic stability. This guide explores the causality behind the electronic properties of these scaffolds and provides validated methodologies for their evaluation.

Conformational Dynamics: The Steric-Electronic Interplay

The three-dimensional geometry of a biphenyl system is dictated by the delicate balance between


-electron delocalization (which favors a planar coplanar arrangement) and the steric repulsion of ortho-substituents (which forces the rings out of plane).

In the gas phase, unsubstituted biphenyl exhibits a twist angle of approximately 44.4°[1]. When halogens are introduced at the ortho positions, the van der Waals radii of the substituents—1.47 Å for fluorine and 1.74 Å for chlorine[2]—induce significant steric hindrance. High-level Density Functional Theory (DFT) calculations reveal that while 2,2'-difluorobiphenyl exhibits a rotational double minimum (57.9° and 128.9°), the introduction of heavier halogens like chlorine shifts the system to a single minimum at much higher dihedral angles, typically between 84.9° and 94.8°[1].

In a mixed di-ortho-substituted fluoro-dichloro biphenyl system, the dihedral angle typically settles between 60° and 85°, depending on the exact substitution pattern and crystal packing forces[3].

The Causality of Experimental Choice: Why do medicinal chemists intentionally engineer this steric clash? By fixing the dihedral angle at ~75° using a fluoro-dichloro motif, the molecule is forced into a "pre-organized" bioactive conformation. When the drug binds to its target (e.g., a kinase hinge region), it does not need to expend energy to adopt the correct shape. This drastic reduction in the entropic penalty of binding translates directly to enhanced binding affinity and target selectivity.

G A Fluoro-Dichloro Biphenyl Scaffold B Ortho-Substitution (Steric Hindrance) A->B Structural C Electronic Effects (Inductive & Resonance) A->C Electronic D Increased Dihedral Angle (60°-85°) B->D Forces twist E Asymmetric ESP & Sigma-Holes C->E Modulates charge F Pre-organized Bioactive Conformation D->F Entropic benefit G Enhanced Target Binding & Halogen Bonds E->G Interaction

Logical mapping of structural and electronic effects in halogenated biphenyls.

Electrostatic Potential (ESP) and Halogen Bonding

The electronic architecture of a fluoro-dichloro biphenyl is highly asymmetric due to the differing electronegativities and polarizabilities of fluorine and chlorine.

Fluorine is the most electronegative element (Pauling scale 3.98) and forms an extremely polarized, strong C-F bond[2]. It exerts a powerful inductive electron-withdrawing effect (-I) across the biphenyl


-system. This lowers the energy of the Highest Occupied Molecular Orbital (HOMO), making the aromatic rings highly resistant to electrophilic attack by metabolic enzymes[4].

Chlorine (electronegativity 3.16), while less electronegative, has a larger, more polarizable electron cloud[2]. This polarizability allows for the formation of a


-hole —a localized region of positive electrostatic potential on the outermost extension of the C-Cl bond axis. This 

-hole acts as a highly directional Lewis acid, enabling halogen bonding with Lewis bases (such as backbone carbonyl oxygens in protein binding pockets)[5]. Because fluorine is too tightly bound to its electrons to form an effective

-hole, the fluoro-dichloro scaffold perfectly segregates metabolic blocking (via F) from target anchoring (via Cl).

Toxicological and Metabolic Profiling

A common misconception in early-stage drug discovery is that heavy halogenation inherently drives up toxicity due to increased lipophilicity (


). However, recent predictive toxicology models, such as the HD-GEM machine learning framework, have demonstrated that polyhalogenated scaffolds often exhibit reduced hepatotoxicity[6].

The causality here is rooted in electronic deactivation. The combined electron-withdrawing effects of the fluoro and dichloro substituents deactivate the biphenyl rings toward phase I oxidative metabolism (hydroxylation via CYP450 enzymes)[6]. By blocking the formation of reactive epoxide or quinone-imine intermediates, the scaffold mitigates the risk of covalent binding to hepatic proteins, thereby lowering intrinsic toxicity.

Quantitative Comparison of Halogen Properties

To guide rational design, the fundamental properties contributing to the scaffold's behavior are summarized below:

PropertyFluorine (F)Chlorine (Cl)Unsubstituted BiphenylFluoro-Dichloro Biphenyl
Electronegativity (Pauling) 3.983.16N/AHighly polarized
van der Waals Radius (Å) 1.471.74N/ASterically demanding
Dihedral Angle (Gas Phase) ~45° (mono-ortho)~60° (mono-ortho)44.4°60° – 85° (substitution dependent)
Halogen Bonding Capability PoorStrong (

-hole)
NoneStrong (via Cl)
Metabolic Blocking Excellent (C-F bond)Moderate-GoodPoor (prone to oxidation)Excellent

Experimental Methodologies

To ensure scientific integrity, the evaluation of a fluoro-dichloro biphenyl scaffold must utilize self-validating experimental systems. Below are the definitive protocols for computational profiling and in vitro validation.

Protocol A: Computational Evaluation of ESP and Dihedral Angles

Purpose: To predict the bioactive conformation and identify


-holes prior to chemical synthesis.
  • Initial Geometry Construction: Build the fluoro-dichloro biphenyl ligand using a standard molecular editor.

  • Quantum Mechanical Optimization: Perform geometry optimization using Density Functional Theory (DFT) at the B3LYP/6-311+G* level of theory, which accurately accounts for halogen polarizability and electron correlation[1].

  • Frequency Calculation: Run a vibrational frequency calculation to ensure the optimized geometry represents a true minimum (absence of imaginary frequencies).

  • ESP Mapping: Map the electrostatic potential onto the 0.001 a.u. electron density isosurface. Identify the maximum positive potential (

    
    ) along the C-Cl bond extensions to quantify the strength of the 
    
    
    
    -hole.
Protocol B: Self-Validating In Vitro Microsomal Stability Assay

Purpose: To empirically validate the metabolic resistance imparted by the halogens. This protocol is designed as a self-validating system to eliminate false positives caused by chemical instability.

  • Preparation: Incubate the fluoro-dichloro biphenyl compound (1

    
    M) with human liver microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.
    
  • Reaction Initiation: Initiate the reaction by adding an NADPH-regenerating system.

  • Self-Validating Controls (Critical Step):

    • Zero-Time Point (

      
      ): Quench an aliquot immediately upon NADPH addition to establish the 100% mass balance baseline.
      
    • Minus-NADPH Control: Run a parallel incubation without NADPH. If the compound depletes here, it is chemically unstable, not enzymatically metabolized.

    • Positive Control: Run Verapamil or Testosterone in parallel to prove the microsomes are enzymatically active.

  • Quenching & Analysis: Remove aliquots at 0, 15, 30, and 60 minutes, quenching with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS.

  • Data Interpretation: Calculate the intrinsic clearance (

    
    ). The strong C-F and C-Cl bonds should yield a highly extended half-life (
    
    
    
    min) compared to the unsubstituted biphenyl.

G S1 1. In Silico DFT (B3LYP/6-311+G*) S2 2. Scaffold Synthesis (Suzuki Coupling) S1->S2 Design output S3 3. X-Ray Crystallography (Conformation Check) S2->S3 Purified compound S4 4. In Vitro Assays (CYP450 Stability) S3->S4 Validated structure S4->S1 SAR Feedback loop

Iterative workflow from quantum chemical design to in vitro validation.

References

  • Twist Angles and Rotational Energy Barriers of Biphenyl and Substituted Biphenyls Source: Journal of Physical Chemistry A (American Chemical Society) URL:[Link][1]

  • Structure, Quantum Chemical and In Silico Molecular Docking Analysis of some Di-Ortho-Substituted Halogenated Biphenyls Source: Scientific Research Journals URL:[Link][3]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design Source: PubMed Central (PMC) / Chemical Science (RSC Publishing) URL:[Link][2]

  • The role of fluorine in medicinal chemistry Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link][4]

  • Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model Source: PubMed Central (PMC) URL:[Link][6]

  • Application of Halogen Bond in Drug Discovery Source: PharmaBlock / Namiki-s URL:[Link][5]

Sources

Exploratory

Acidity (pKa) of Fluorinated Biphenyl-3-ol Derivatives

Executive Summary The biphenyl-3-ol (3-phenylphenol) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in cyclooxygenase inhibitors, estrogen receptor modulators, and antimicrobia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The biphenyl-3-ol (3-phenylphenol) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in cyclooxygenase inhibitors, estrogen receptor modulators, and antimicrobial agents. However, its utility is often limited by rapid metabolic clearance (Phase I oxidation) and suboptimal lipophilicity.

Fluorination of the biphenyl ring system offers a precise method to tune the acidity (


) of the phenolic hydroxyl group without altering the steric footprint significantly. This guide provides a technical analysis of how fluorine substitution patterns—both proximal (Ring A) and distal (Ring B)—modulate the 

of biphenyl-3-ol. It details the electronic mechanisms driving these shifts, provides predicted and experimental data ranges, and outlines a validated potentiometric protocol for determining these values in lipophilic environments.

Theoretical Framework: Electronic Modulation in Biphenyls

The Baseline: Biphenyl-3-ol

The phenolic hydroxyl group at the meta position (relative to the phenyl ring) exhibits a


 of approximately 9.64  (at 25°C). This is slightly more acidic than phenol (

) due to the weak electron-withdrawing inductive effect (-I) of the phenyl substituent.
Fluorine Substitution Effects

Fluorine acts as a "metabolic shield" and an electronic tuner. Its impact on


 depends heavily on its position relative to the hydroxyl group and the torsional angle of the biphenyl bond.
  • Proximal Fluorination (Ring A):

    • Ortho-F (2-F, 4-F relative to OH): Exerts a strong inductive (-I) effect, significantly stabilizing the phenoxide anion and lowering the

      
      . However, ortho substitution can also introduce intramolecular hydrogen bonding (OH···F), which may paradoxically stabilize the protonated form, slightly resisting ionization.
      
    • Meta-F (5-F relative to OH): Purely inductive electron withdrawal. Typically results in the largest decrease in

      
       (most acidic).
      
  • Distal Fluorination (Ring B):

    • The electronic effect is transmitted through the C1-C1' single bond.

    • Because the biphenyl system is not planar (dihedral angle

      
       in solution), resonance effects (+R) are attenuated. The electron-withdrawing inductive effect of a fluorinated phenyl ring dominates, lowering the 
      
      
      
      of the distal phenol, though less dramatically than direct ring substitution.
SAR Visualization (DOT)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for acidity tuning.

SAR_Logic Core Biphenyl-3-ol (pKa ~ 9.6) RingA Proximal Ring (A) Direct Substitution Core->RingA Direct Effect RingB Distal Ring (B) Inductive Transmission Core->RingB Through-Bond OrthoF Ortho-F (2,4) Strong -I Effect Potential H-bond RingA->OrthoF MetaF Meta-F (5) Max -I Effect Lowest pKa RingA->MetaF ParaF_Distal Para'-F (4') Weak -I transmission Minor pKa drop RingB->ParaF_Distal OrthoF_Distal Ortho'-F (2') Steric Twist Decouples Rings RingB->OrthoF_Distal OrthoF->Core pKa ↓↓ (0.5 - 1.0 units) MetaF->Core pKa ↓↓↓ (>1.0 units) ParaF_Distal->Core pKa ↓ (0.1 - 0.3 units)

Caption: Mechanistic flow of fluorine substitution effects on biphenyl-3-ol acidity.

Quantitative Data Analysis

The following table synthesizes experimental literature values and Hammett-equation derived predictions for fluorinated derivatives.

Compound StructureSubstitutionEstimated


(vs Parent)
Primary Mechanism
Biphenyl-3-ol None (Parent)9.64 0.0Baseline
4-Fluoro-biphenyl-3-ol Ring A (Ortho to OH)8.9 – 9.1-0.6Strong -I, potential H-bond
5-Fluoro-biphenyl-3-ol Ring A (Meta to OH)8.5 – 8.7-1.0Strong -I (Inductive)
2'-Fluoro-biphenyl-3-ol Ring B (Ortho')9.4 – 9.5-0.2Steric twist reduces conjugation
4'-Fluoro-biphenyl-3-ol Ring B (Para')9.3 – 9.4-0.3Distal -I transmission
3',4'-Difluoro-biphenyl-3-ol Ring B (Di-sub)9.0 – 9.2-0.5Additive Distal -I
Pentafluorophenyl-3-ol Ring B (Perfluoro)8.1 – 8.3-1.4Massive electron withdrawal

Key Insight: To achieve a specific


 for optimal receptor binding (e.g., matching a specific active site residue 

), modification of Ring A provides coarse tuning (large shifts), while modification of Ring B provides fine tuning (sub-log shifts).

Experimental Protocol: Potentiometric Titration

Objective: Determine the thermodynamic


 of lipophilic fluorinated biphenyls using the Yasuda-Shedlovsky extrapolation method.

Rationale: Biphenyls are sparingly soluble in water. Standard aqueous titration yields noisy data or precipitation. We must titrate in varying ratios of Co-solvent (Methanol or DMSO) and extrapolate to 0% organic solvent.

Reagents & Equipment
  • Instrument: Automated Potentiometric Titrator (e.g., Sirius T3 or Metrohm) with Ag/AgCl double-junction electrode.

  • Titrant: 0.1 M KOH (CO₂-free).

  • Background Electrolyte: 0.15 M KCl (to maintain constant ionic strength).

  • Co-solvent: HPLC-grade Methanol (MeOH).

  • Inert Gas: Argon or Nitrogen purge.

Workflow Diagram (DOT)

Workflow Start Sample Preparation Weigh 1-3 mg Compound Dissolve Dissolve in MeOH (Stock Solution) Start->Dissolve PrepareVials Prepare 3 Titration Vials Different MeOH:Water Ratios (e.g., 30%, 40%, 50%) Dissolve->PrepareVials Titrate Potentiometric Titration Add 0.1M KOH under Argon Record pH vs Volume PrepareVials->Titrate Calc_psKa Calculate psKa (Apparent pKa in solvent) Titrate->Calc_psKa Yasuda Yasuda-Shedlovsky Plot Plot psKa + log[H2O] vs 1/Dielectric Calc_psKa->Yasuda Extrapolate Extrapolate to 0% Solvent Obtain Aqueous pKa Yasuda->Extrapolate

Caption: Yasuda-Shedlovsky extrapolation workflow for lipophilic pKa determination.

Step-by-Step Procedure
  • Calibration: Calibrate the pH electrode using the "Four-Plus" parameters method to account for the liquid junction potential in MeOH/Water mixtures.

  • Sample Prep: Dissolve ~2 mg of the fluorinated biphenyl derivative in 10 mL of MeOH/Water mixtures. Prepare three distinct ratios: 30%, 40%, and 50% (w/w) MeOH.

  • Titration:

    • Adjust ionic strength to 0.15 M with KCl.[1][2]

    • Acidify initially with 0.1 M HCl to pH ~2.0 to ensure full protonation.

    • Titrate with 0.1 M KOH under inert gas atmosphere to prevent carbonate formation.

    • Record pH points (aim for 0.002 pH units/min stability).

  • Data Processing:

    • Determine the apparent

      
       (
      
      
      
      ) for each solvent ratio.
    • Apply the Yasuda-Shedlovsky equation:

      
      
      Where 
      
      
      
      is the dielectric constant of the mixture.
    • Plot

      
       vs 
      
      
      
      . The y-intercept (where
      
      
      corresponds to pure water) gives the aqueous
      
      
      .

Applications in Drug Design[3][4][5][6][7]

Metabolic Stability

Biphenyl-3-ol is prone to oxidation at the para position (4-position) and the distal ring (4'-position).

  • Strategy: Introducing Fluorine at the 4' position (Distal Para) blocks CYP450-mediated hydroxylation.

  • pKa Effect: This lowers the phenolic

    
     by ~0.3 units (see Table), which is often negligible for binding but critical for extending half-life (
    
    
    
    ).
Bioisosterism & Permeability

Fluorination increases lipophilicity (


) but the simultaneous reduction in 

increases the fraction of ionized species at physiological pH (7.4).
  • Calculation: If

    
     drops from 9.6 to 8.5, the % ionized at pH 7.4 changes from ~0.6% to ~7.4%.
    
  • Impact: This slight increase in ionization can improve solubility without compromising membrane permeability, as the lipophilic fluorine atom compensates for the anionic charge character.

References

  • Bordwell pKa Table (Acidity in DMSO & Water). Source: Organic Chemistry Data.[3] URL:[Link]

  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Source: Journal of Medicinal Chemistry (via NIH PubMed). URL:[Link]

  • Potentiometric pKa Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. (Methodology Reference for Yasuda-Shedlovsky). Source: Der Pharma Chemica. URL:[Link]

  • 3-Phenylphenol (Biphenyl-3-ol) Physicochemical Properties. Source: PubChem (NIH). URL:[Link]

  • The Effect of Fluorinated Substitution of Meso Phenyl Porphyrins on pKa. (Analogous electronic effects study). Source: NSUWorks. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol via Suzuki coupling

Application Note: High-Efficiency Synthesis of 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol via Sterically Demanding Suzuki-Miyaura Coupling Executive Summary This guide details the synthesis of 2',3'-Dichloro-5-fluoro-[...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol via Sterically Demanding Suzuki-Miyaura Coupling

Executive Summary

This guide details the synthesis of 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol , a privileged scaffold in medicinal chemistry often associated with allosteric inhibitors (e.g., SHP2, KRAS) where the biphenyl torsion angle is critical for binding affinity.

The synthesis presents a specific challenge: the 2,3-dichloro substitution pattern on the B-ring creates significant steric hindrance at the coupling site, while the free phenol on the A-ring poses potential catalyst poisoning risks. This protocol utilizes a Buchwald-type precatalyst system (XPhos Pd G2) to overcome steric barriers and enable direct coupling without upstream protection/deprotection steps.

Retrosynthetic Analysis & Strategy

The most efficient disconnection utilizes the stability of aryl boronic acids and the commercial availability of halophenols.

  • Disconnection: C1–C1' Biaryl Bond.

  • Coupling Partners:

    • Electrophile (Partner A): 3-Bromo-5-fluorophenol. (Chosen for the directing effect of the -OH and -F groups making the C-Br bond accessible).

    • Nucleophile (Partner B): (2,3-Dichlorophenyl)boronic acid. (Chosen to install the sterically bulky ring via the organometallic species).

Key Strategic Decision: Direct coupling of the free phenol is preferred over protection (e.g., as a methyl ether) to reduce step count. To achieve this, 3.0 equivalents of base are employed: 1.0 eq to deprotonate the phenol (preventing catalyst coordination) and 2.0 eq to activate the boronic acid for transmetallation.

Reaction Mechanism & Workflow Visualization

The following diagram illustrates the catalytic cycle and the specific operational workflow designed for this synthesis.

SuzukiWorkflow cluster_mech Catalytic Cycle Logic Start Start: Reagent Prep Reactants 3-Bromo-5-fluorophenol (2,3-Dichlorophenyl)boronic acid Start->Reactants Catalyst Catalyst System: XPhos Pd G2 (2 mol%) K3PO4 (3.0 eq) Reactants->Catalyst Solvent Solvent: THF:Water (4:1) Degassed Catalyst->Solvent Reaction Reaction: 60°C, 4-12 Hours Inert Atmosphere (N2) Solvent->Reaction Check In-Process Control (IPC): LC-MS / TLC Reaction->Check Check->Reaction Incomplete Workup Workup: Acidic Quench (1M HCl) Extract (EtOAc) Check->Workup Complete Purification Purification: Flash Column Chromatography (Hexanes:EtOAc) Workup->Purification Product Target: 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol Purification->Product Mechan 1. Oxidative Addition (Facilitated by XPhos) 2. Base Deprotonates Phenol -> Phenoxide 3. Transmetallation (Steric Bulk Mgmt) 4. Reductive Elimination

Caption: Operational workflow for the synthesis of 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol using XPhos Pd G2.

Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]Amount (Example)Role
3-Bromo-5-fluorophenol 191.001.01.91 g (10 mmol)Electrophile
(2,3-Dichlorophenyl)boronic acid 190.821.22.29 g (12 mmol)Nucleophile
XPhos Pd G2 786.150.02157 mgPrecatalyst
K3PO4 (Tribasic, Potassium Phosphate) 212.273.06.36 gBase
THF (Tetrahydrofuran) --40 mLSolvent
Water (Deionized) --10 mLCo-solvent
Step-by-Step Procedure

1. Inert Gas Setup (Critical):

  • Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Cool under a stream of dry nitrogen.

2. Solvent Degassing:

  • In a separate flask, combine THF (40 mL) and Water (10 mL).

  • Sparge with nitrogen gas for 15 minutes to remove dissolved oxygen (Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst).

3. Reaction Assembly:

  • Charge the reaction flask with 3-Bromo-5-fluorophenol (1.91 g) and (2,3-Dichlorophenyl)boronic acid (2.29 g).

  • Add the XPhos Pd G2 catalyst (157 mg). Note: XPhos is chosen because its bulky biaryl phosphine structure creates a pocket that accommodates the 2,3-dichloro steric hindrance while preventing Pd aggregation.

  • Add K3PO4 (6.36 g).

  • Transfer the degassed THF/Water mixture via cannula or syringe into the reaction flask.

4. Reaction Execution:

  • Heat the mixture to 60°C in an oil bath. Caution: Do not reflux vigorously; mild heating is sufficient and preserves the catalyst.

  • Monitor reaction progress by TLC (20% EtOAc in Hexanes) or LC-MS.

    • Expected Time: 4–6 hours.

    • Target Mass: [M-H]- = 255/257 (Negative mode ionization is preferred for phenols).

5. Workup:

  • Cool the reaction mixture to room temperature.

  • Acidification: Slowly add 1M HCl (approx. 35 mL) until the pH of the aqueous layer is ~2–3. Note: This step is crucial to reprotonate the phenoxide intermediate back to the neutral phenol for extraction.

  • Extract the mixture with Ethyl Acetate (3 x 30 mL).

  • Combine organic layers and wash with Brine (1 x 30 mL).

  • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield a crude yellow oil.

6. Purification:

  • Purify via Flash Column Chromatography (Silica Gel).

  • Eluent Gradient: 0% -> 20% Ethyl Acetate in Hexanes.

  • The product typically elutes around 10-15% EtOAc due to the polarity of the hydroxyl group.

  • Concentrate pure fractions to obtain a white to off-white solid.

Analytical Validation

Expected Yield: 85–92% (Optimized)

Characterization Data (Simulated):

  • 1H NMR (400 MHz, DMSO-d6): δ 10.15 (s, 1H, -OH), 7.68 (dd, J=8.0, 1.5 Hz, 1H, Ar-H), 7.45 (t, J=7.9 Hz, 1H, Ar-H), 7.32 (dd, J=7.8, 1.5 Hz, 1H, Ar-H), 6.85 (dt, J=10.2, 2.1 Hz, 1H, Ar-H), 6.70 (s, 1H, Ar-H), 6.55 (dt, J=9.5, 2.0 Hz, 1H, Ar-H).

    • Interpretation: The signal at 10.15 ppm confirms the free phenol. The splitting patterns in the 7.3–7.7 range are characteristic of the 2,3-dichlorophenyl ring.

  • 19F NMR (376 MHz, DMSO-d6): δ -112.5 (s).

  • LC-MS (ESI-): m/z 254.9 [M-H]-.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning by phenoxide.Increase base to 4.0 eq or switch to SPhos Pd G2 which is even more robust for hindered phenols.
Protodeboronation Hydrolysis of boronic acid.[8]Reduce water ratio (use Dioxane/Water 9:1) or use the corresponding Pinacol Ester .
Homocoupling Oxygen presence.[4]Re-sparge solvents and ensure strict inert atmosphere.
Product stuck in aqueous Incomplete acidification.Ensure pH < 3 during workup to fully protonate the phenol.

References

  • Suzuki, A. (1999). "Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998." Journal of Organometallic Chemistry, 576(1-2), 147–168. Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "Design and Synthesis of a New Generation of Precatalysts for C–N and C–C Bond-Forming Reactions." The Journal of Organic Chemistry, 79(9), 4161–4166. Link

  • Miyaura, N. (2002). "Cross-Coupling Reactions: A Practical Guide." Springer. (General reference for biphasic Suzuki protocols).

Sources

Application

Comprehensive Protocol for the O-Alkylation of 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol

Executive Summary & Mechanistic Rationale The compound 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol is a highly functionalized biaryl phenol, serving as a critical intermediate in the synthesis of advanced therapeutics a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol is a highly functionalized biaryl phenol, serving as a critical intermediate in the synthesis of advanced therapeutics and agrochemicals. The functionalization of its hydroxyl group via O-alkylation is a foundational transformation. However, achieving high yields and strict chemoselectivity requires a deep understanding of the substrate's physicochemical properties.

Electronic and Steric Profiling

As a Senior Application Scientist, I approach this substrate by first analyzing its electronic environment. The hydroxyl group is situated on a biphenyl scaffold bearing a 5-fluoro substituent and a 2',3'-dichlorophenyl ring.

  • Acidity (pKa): The strong electron-withdrawing inductive effect (-I) of the meta-fluoro group, combined with the electron-deficient nature of the dichlorinated biaryl system, significantly lowers the pKa of this phenol (estimated pKa ~8.5–9.0) compared to an unsubstituted phenol (pKa ~10.0). This enhanced acidity facilitates rapid quantitative deprotonation using mild bases like Potassium Carbonate (

    
    )[1].
    
  • Nucleophilicity & Sterics: Despite the heavy halogenation of the scaffold, the 3-hydroxyl group is flanked by protons at the 2- and 4-positions. This lack of direct ortho-steric hindrance ensures that the resulting phenoxide remains a highly accessible and potent nucleophile for bimolecular nucleophilic substitution (

    
    )[2].
    
  • Chemoselectivity: The electron-deficient nature of the aromatic ring strongly disfavors electrophilic aromatic substitution. When the reaction is conducted in polar aprotic solvents (e.g., DMF or DMSO), O-alkylation is exclusively favored over C-alkylation[3].

Below is the decision matrix for selecting the optimal O-alkylation methodology based on your target electrophile.

O_Alkylation_Strategy Start 2',3'-Dichloro-5-fluoro- [1,1'-biphenyl]-3-ol Cond1 Primary/Active Alkyl Halide? Start->Cond1 Cond2 Secondary Alcohol (Stereoinversion)? Cond1->Cond2 No Path1 Williamson Ether Synthesis (K2CO3, DMF, 60°C) Cond1->Path1 Yes Cond3 Green Methylation Required? Cond2->Cond3 No Path2 Mitsunobu Reaction (PPh3, DIAD, THF, 0°C) Cond2->Path2 Yes Path3 Dialkyl Carbonate (DMC, K2CO3, 130°C) Cond3->Path3 Yes

Decision tree for selecting the optimal O-alkylation methodology.

Experimental Protocols

Every protocol detailed below is designed as a self-validating system , incorporating in-process controls (IPCs) to ensure experimental integrity without requiring immediate LC-MS confirmation.

Protocol A: Classical Williamson Ether Synthesis

Best For: Primary alkyl halides, benzyl halides, and allyl halides. Causality: N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent because it effectively solvates the potassium cation (


), leaving the phenoxide anion "naked" and highly reactive. This dramatically accelerates the 

pathway[2].

Step-by-Step Methodology:

  • Preparation: Charge a dry, round-bottom flask equipped with a magnetic stir bar with 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol (1.0 equiv, e.g., 10 mmol).

  • Solvation & Deprotonation: Add anhydrous DMF (0.2 M, 50 mL). Add finely powdered, anhydrous

    
     (2.0 equiv).
    
    • Self-Validation Check: Stir the suspension at room temperature for 30 minutes. The mixture will transition to a slight yellow/orange tint, visually confirming the formation of the phenoxide anion.

  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise. If the alkyl halide is a liquid, add it neat; if solid, dissolve in a minimal amount of DMF.

  • Reaction: Heat the mixture to 60 °C under a nitrogen atmosphere for 2–4 hours.

    • IPC (TLC): Monitor via Thin Layer Chromatography (Hexanes:EtOAc 4:1). The highly UV-active starting phenol (lower

      
      ) will be cleanly replaced by a less polar, UV-active ether spot (higher 
      
      
      
      ).
  • Workup: Cool to room temperature. Quench by pouring the mixture into ice-cold distilled water (150 mL). Extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine (
    
    
    
    mL) to systematically remove all residual DMF.
  • Isolation: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude ether.
    
Protocol B: Mitsunobu Reaction

Best For: Secondary alcohols, sterically hindered substrates, or when strict stereochemical inversion (Walden inversion) is required. Causality: The Mitsunobu reaction requires a pronucleophile with a pKa < 11 to successfully protonate the betaine intermediate formed by triphenylphosphine (


) and DIAD[4]. Because our biphenyl phenol has a pKa ~8.5–9.0, it is an ideal substrate that prevents the competing elimination pathways often seen with secondary alkyl halides[5].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under argon, dissolve the phenol (1.0 equiv) and the target secondary alcohol (1.2 equiv) in anhydrous THF (0.1 M).

  • Phosphine Addition: Add Triphenylphosphine (

    
    , 1.5 equiv). Stir until fully dissolved. Cool the reaction mixture to 0 °C using an ice bath.
    
  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 15 minutes.

    • Self-Validation Check: The reaction will briefly turn deep yellow upon each drop of DIAD (formation of the betaine) before fading as the intermediate reacts with the phenol.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup & Purification: Concentrate the THF in vacuo.

    • Self-Validation Check: Triturate the crude sticky residue with cold diethyl ether or a Hexane/Ether mixture. A white precipitate will form immediately—this is triphenylphosphine oxide (TPPO) and the reduced hydrazine byproduct.

  • Isolation: Filter off the precipitate, concentrate the filtrate, and purify via silica gel flash chromatography.

Protocol C: Green O-Methylation via Dimethyl Carbonate (DMC)

Best For: Methylation without the use of toxic, highly regulated methyl iodide or dimethyl sulfate. Causality: Dimethyl carbonate acts as both solvent and methylating agent. At elevated temperatures (>120 °C), the reaction proceeds via the


 mechanism. The only byproducts are methanol and carbon dioxide, making this a highly sustainable and clean process.

Step-by-Step Methodology:

  • Preparation: In a high-pressure autoclave or sealed pressure tube, combine the biphenyl phenol (1.0 equiv) and

    
     (1.0 equiv).
    
  • Solvent/Reagent: Add Dimethyl Carbonate (DMC) to achieve a 0.5 M concentration.

  • Reaction: Seal the vessel and heat to 130–150 °C for 4–6 hours[6].

    • Self-Validation Check: If utilizing a system with a pressure gauge, a steady increase in internal pressure will be observed, confirming the stoichiometric evolution of

      
       gas as the methylation proceeds.
      
  • Workup: Cool the vessel completely to room temperature before carefully venting the pressure. Filter the suspension to remove

    
    .
    
  • Isolation: Evaporate the excess DMC under reduced pressure to yield the pure methyl ether.

Quantitative Data & Methodological Comparison

To aid in process development, the following table summarizes the expected operational parameters and outcomes for the three protocols applied to this specific biphenyl scaffold.

ParameterProtocol A: WilliamsonProtocol B: MitsunobuProtocol C: Green DMC
Target Electrophile Primary Halides (R-Br, R-I)Secondary Alcohols (R-OH)Methylation only
Reagents

, Alkyl Halide

, DIAD, Alcohol

, DMC
Optimal Solvent DMF or AcetoneAnhydrous THFDimethyl Carbonate
Temperature 60–80 °C0 °C to Room Temp130–150 °C (Sealed)
Reaction Time 2–4 Hours12 Hours4–6 Hours
Expected Yield 85–95%70–85%>95%
Chemoselectivity >99% O-Alkylation>99% O-Alkylation>99% O-Alkylation
Key Advantage Highly scalable, low costStereospecific (Inversion)Non-toxic, no halide waste

References

  • Alkyl Methyl Carbonates as Methylating Agents.
  • Application Notes and Protocols for O-Alkyl
  • The Mitsunobu reaction: origin, mechanism, improvements, and applic
  • Synthesis by Substitution - Thieme E-Books
  • Mitsunobu Reaction - Master Organic Chemistry
  • Dimethyl carbonate and phenols to alkyl aryl ethers via clean synthesis - The Vespiary
  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis - ACS Public
  • WO2015051402A1 - Alkylation of phenolic compounds - Google P

Sources

Method

Advanced Protocol: Synthesis and Application of Fluorinated Biphenyl Phenols as Fungicide Intermediates

Topic: Using Fluorinated Biphenyl Phenols as Fungicide Intermediates Content Type: Application Note & Protocol Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Introduction: The Strategic Sc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Using Fluorinated Biphenyl Phenols as Fungicide Intermediates Content Type: Application Note & Protocol Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Introduction: The Strategic Scaffold

Fluorinated biphenyl phenols represent a high-value "pivot scaffold" in modern agrochemical discovery.[1] Their structural utility lies in the convergence of three critical properties required for next-generation fungicides (SDHIs and Strobilurin analogues):

  • Metabolic Blocking: The strategic placement of fluorine atoms (typically at the 3', 4', or 5' positions) blocks P450-mediated hydroxylation, significantly extending the half-life of the active ingredient in planta and in fungal metabolomes.[1]

  • Lipophilicity Modulation: The biphenyl core provides the necessary hydrophobic bulk for binding to the Q_o site of the cytochrome bc1 complex or the ubiquinone-binding site of succinate dehydrogenase (SDH). Fluorination fine-tunes the logP to the optimal range (3.0–4.5) for cuticular penetration.

  • Derivatization Potential: The free phenolic hydroxyl group serves as a versatile handle for downstream functionalization—enabling conversion into ethers, esters, or carbamates which often constitute the "warhead" or toxophore of the final fungicide.[1]

This guide details the synthesis of a representative "hero" intermediate, 3',4'-difluoro-2-biphenylol , and its subsequent conversion into a bioactive ether candidate.[1]

Experimental Workflow Overview

The following diagram outlines the critical path from raw materials to the active fungicide candidate.

G Start Start: 2-Bromophenol Step1 Step 1: Suzuki Coupling (Direct, No Protection) Start->Step1 Boronic Reagent: 3,4-Difluorophenyl boronic acid Boronic->Step1 Cat Catalyst: Pd(OAc)2 / SPhos Cat->Step1 Catalysis Inter Intermediate: 3',4'-Difluoro-2-biphenylol Step1->Inter Yield >85% Step2 Step 2: Etherification (K2CO3, DMF, R-X) Inter->Step2 Final Final Candidate: Biphenyl Ether Fungicide Step2->Final Alkylation

Figure 1: Synthetic workflow for generating fluorinated biphenyl fungicide candidates. The protocol emphasizes a direct coupling route to minimize step count.

Protocol 1: Synthesis of 3',4'-Difluoro-2-biphenylol[1]

Rationale: Traditional Suzuki couplings often require protecting the phenol (e.g., as a benzyl ether) to prevent catalyst poisoning.[1] However, using electron-rich, bulky phosphine ligands like SPhos allows for the direct coupling of free phenols.[1] This "Expertise-driven" choice reduces the synthesis by two steps (protection/deprotection).

Materials
  • Substrate: 2-Bromophenol (1.0 equiv)

  • Coupling Partner: 3,4-Difluorophenylboronic acid (1.2 equiv)[1]

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂, 1 mol%)[1][2]

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 2 mol%)[1]

  • Base: Potassium phosphate tribasic (K₃PO₄, 2.0 equiv)[1]

  • Solvent: Toluene : Water (10:1 v/v)

Step-by-Step Methodology
  • Catalyst Pre-complexation (Critical Step):

    • In a dry vial, mix Pd(OAc)₂ and SPhos in 1 mL of dry toluene. Stir at room temperature for 10 minutes under Argon.

    • Why? This generates the active monoligated Pd(0) species in situ, ensuring high activity before the substrate is introduced.[1]

  • Reaction Assembly:

    • To a 3-neck round-bottom flask equipped with a reflux condenser, add 2-Bromophenol (5.0 mmol, 865 mg), 3,4-Difluorophenylboronic acid (6.0 mmol, 948 mg), and finely ground K₃PO₄ (10.0 mmol, 2.12 g).

    • Evacuate and backfill with Argon (3 cycles) to remove O₂.

    • Add degassed Toluene (20 mL) and Water (2 mL).

    • Inject the pre-complexed catalyst solution via syringe.

  • Execution:

    • Heat the mixture to 80°C with vigorous stirring (800 rpm).

    • Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[3][4] Conversion is typically complete within 2–4 hours.

    • Checkpoint: The reaction mixture should turn from dark red/brown to black. If the color remains pale yellow, the catalyst may have been oxidized; add 0.5 mol% fresh catalyst if needed.[1]

  • Workup:

    • Cool to room temperature.[2][5] Acidify carefully with 1M HCl to pH ~4 (to ensure the phenol is protonated and partitions into the organic phase).

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification:

    • Purify via flash column chromatography (Silica Gel 60).

    • Eluent: Gradient of 0% → 10% EtOAc in Hexanes.

    • Yield Expectation: 85–92% as a white/off-white solid.

Protocol 2: Functionalization to Active Fungicide

The phenol intermediate is rarely the final active compound. It is usually converted into an ether to mimic natural products like Strobilurins or to link with heterocyclic toxophores.

Reaction: Alkylation with Pyrazole Halide

Objective: Synthesize a broad-spectrum SDHI analogue precursor.

  • Dissolution: Dissolve the purified 3',4'-difluoro-2-biphenylol (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add K₂CO₃ (1.5 equiv). Stir at room temperature for 15 minutes. The solution may turn yellow due to phenoxide formation.

  • Alkylation: Add the electrophile (e.g., 1-methyl-3-(difluoromethyl)pyrazole-4-carbonyl chloride or a benzylic halide) (1.1 equiv).[1]

  • Heating: Heat to 60°C for 3 hours.

  • Quench: Pour into ice water. The product often precipitates as a solid. Filter and wash with water.[6] Recrystallize from Ethanol.[7]

Mechanistic Insight: The Catalytic Cycle

Understanding the specific role of the SPhos ligand is crucial for troubleshooting. The bulky biaryl ligand facilitates the difficult reductive elimination step and protects the Pd center from deactivation by the free phenol.

CatalyticCycle Pd0 Active Species L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br LigEx Ligand Exchange (Base/OH-) OxAdd->LigEx + Base TransMet Transmetallation (Ar-Pd-Ar') LigEx->TransMet + Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: The Suzuki-Miyaura catalytic cycle using SPhos. The electron-rich ligand accelerates oxidative addition, while its bulk facilitates the final reductive elimination.[1]

Analytical Characterization & QC

To validate the synthesis, the following analytical parameters must be met.

HPLC Method (Reverse Phase)[1]
  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm (or equivalent).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

  • Gradient: 50% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (aromatic backbone) and 280 nm (phenol).

NMR Specification (Expected Data)
NucleusChemical Shift (δ)MultiplicityAssignment
¹H NMR 5.20 ppmBroad Singlet-OH (Phenolic proton, exchangeable)
¹H NMR 6.90 - 7.40 ppmMultipletBiphenyl aromatic protons
¹⁹F NMR -138.5 ppmMultipletF at C3'
¹⁹F NMR -141.2 ppmMultipletF at C4'

Note: The ¹⁹F NMR signals will show complex second-order coupling due to the proximity of the two fluorine atoms.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Fluorinated Biphenyls via Suzuki-Miyaura Coupling. Retrieved from [1]

  • Barder, T. E., et al. (2005).[1] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.[1] Retrieved from [1]

  • Murphy, C. D., et al. (2016).[1] Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. Bioorganic & Medicinal Chemistry Letters, 26(9), 2133-2137.[1] Retrieved from

  • Jeschke, P. (2010).[1] The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem, 5(5), 570-589.[1]

Sources

Application

Application Note &amp; Protocols: Strategic Synthesis of Biaryl Ethers from Biphenyl-3-ol Precursors

Introduction: The Significance of the Biaryl Ether Motif The biaryl ether linkage is a privileged structural motif found in a vast array of molecules critical to human health, agriculture, and materials science.[1] This...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Biaryl Ether Motif

The biaryl ether linkage is a privileged structural motif found in a vast array of molecules critical to human health, agriculture, and materials science.[1] This C-O-C bridge between two aromatic rings is a cornerstone in numerous natural products, including the vancomycin family of antibiotics and the mammalian hormone thyroxine.[2] In the pharmaceutical industry, the biaryl ether scaffold is integral to the design of drugs targeting a wide range of diseases.[3][4] Its unique conformational properties and metabolic stability make it a highly desirable component in modern drug development.

Biphenyl-3-ol and its derivatives represent a specific class of precursors that provide a direct route to complex, sterically hindered biaryl ethers. The inherent non-symmetrical nature and potential for atropisomerism in products derived from these precursors present both a synthetic challenge and an opportunity for creating novel chemical entities.[5][6] This guide provides an in-depth analysis of the primary synthetic strategies, detailed experimental protocols, and the underlying mechanistic principles for the preparation of biaryl ethers from biphenyl-3-ol precursors, tailored for researchers in organic synthesis and medicinal chemistry.

Core Synthetic Strategies: A Comparative Overview

The construction of the aryl-O-aryl bond from a phenol and an aryl halide or its equivalent is primarily achieved through transition-metal-catalyzed cross-coupling reactions. The two most powerful and widely adopted methodologies are copper-catalyzed and palladium-catalyzed couplings.

Copper-Catalyzed C-O Coupling: The Ullmann Condensation and its Modern Variants

The Ullmann condensation, first reported over a century ago, is the classical method for diaryl ether synthesis.[7][8] Historically, this reaction required harsh conditions, such as high temperatures (>150 °C) and stoichiometric amounts of copper, which limited its applicability for complex and sensitive substrates.[1][2]

Modern advancements have transformed the Ullmann-type reaction into a far milder and more versatile process. The key innovation has been the use of catalytic amounts of a copper(I) source in conjunction with a chelating ligand. Ligands such as picolinic acid, N,N-dimethylglycine, or diamines accelerate the catalytic cycle, allowing for lower reaction temperatures and significantly expanding the substrate scope, including the use of sterically hindered phenols like biphenyl-3-ol.[1][9][10][11]

Palladium-Catalyzed C-O Coupling: The Buchwald-Hartwig Etherification

Developed in the late 1990s, the Buchwald-Hartwig amination has been successfully adapted for C-O bond formation, providing a powerful alternative to copper catalysis.[12][13] This methodology typically employs a palladium(0) catalyst supported by sterically demanding, electron-rich biaryl phosphine ligands.[11][14]

Palladium-catalyzed etherification often exhibits exceptional functional group tolerance and can proceed under remarkably mild conditions. It is particularly effective for coupling electron-deficient aryl halides and can be less sensitive to the steric hindrance of the phenol, making it a strong candidate for reactions involving biphenyl-3-ol precursors.[14] The primary trade-off is often the higher cost and air-sensitivity of the palladium catalysts and specialized ligands compared to simpler copper systems.

Mechanistic Insights: The Catalytic Cycles

Understanding the underlying mechanisms is crucial for troubleshooting and optimizing reaction conditions. Both copper and palladium-catalyzed pathways proceed through a sequence of oxidative addition, association with the phenoxide, and reductive elimination.

Copper-Catalyzed Ullmann-Type Mechanism

The currently accepted mechanism for modern Ullmann reactions involves a Cu(I)/Cu(III) catalytic cycle. The cycle is initiated by the oxidative addition of the aryl halide to a copper(I)-phenoxide complex. This forms a transient, high-energy copper(III) intermediate, which then undergoes reductive elimination to furnish the desired biaryl ether and regenerate the active Cu(I) catalyst.[15][16] The ligand plays a critical role in stabilizing the copper species and facilitating these steps.

Cu_Catalysis cluster_cycle Catalytic Cycle cluster_products Products CuI_L Cu(I)L CuI_OAr [Cu(I)(OAr)L] CuI_L->CuI_OAr + Biphenyl-3-olate - Base-H⁺ CuIII_intermediate [Cu(III)(OAr)(Ar')(X)L] CuI_OAr->CuIII_intermediate Oxidative Addition + Ar'-X CuIII_intermediate->CuI_L Reductive Elimination Product Biaryl Ether (Ar-O-Ar') CuIII_intermediate->Product Forms caption Fig 1. Simplified Cu-Catalyzed C-O Coupling Cycle. Pd_Catalysis cluster_cycle Catalytic Cycle cluster_io Inputs & Outputs Pd0 Pd(0)L₂ OxAdd L₂(X)Pd(II)-Ar' Pd0->OxAdd Oxidative Addition (+ Ar'-X) LigEx L₂(OAr)Pd(II)-Ar' OxAdd->LigEx Ligand Exchange (+ Biphenyl-3-olate, - X⁻) LigEx->Pd0 Reductive Elimination Product Biaryl Ether LigEx->Product Releases caption Fig 2. Simplified Pd-Catalyzed C-O Coupling Cycle.

Caption: Fig 2. Simplified Pd-Catalyzed C-O Coupling Cycle.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of a representative biaryl ether, 3-(4-tolyloxy)biphenyl, from biphenyl-3-ol and 4-iodotoluene.

Protocol 1: Ligand-Accelerated Copper-Catalyzed Synthesis

This protocol is based on a robust and cost-effective method utilizing picolinic acid as a ligand to facilitate the coupling under relatively mild conditions. [1][2][10] Principle: Copper(I) iodide, in the presence of picolinic acid and a suitable base, forms a catalytically active species that couples biphenyl-3-ol with an aryl iodide. Dimethyl sulfoxide (DMSO) is used as the solvent due to its high polarity and boiling point, which aids in solubilizing the reagents and promoting the reaction.

Reagents and Materials

Reagent/Material Formula MW ( g/mol ) Amount Moles (mmol)
Biphenyl-3-ol C₁₂H₁₀O 170.21 170 mg 1.0
4-Iodotoluene C₇H₇I 218.04 262 mg 1.2
Copper(I) Iodide CuI 190.45 9.5 mg 0.05 (5 mol%)
Picolinic Acid C₆H₅NO₂ 123.11 12.3 mg 0.10 (10 mol%)
Potassium Phosphate K₃PO₄ 212.27 424 mg 2.0
DMSO (anhydrous) C₂H₆OS 78.13 2.0 mL -
Oven-dried 10 mL vial - - 1 -

| Magnetic stir bar | - | - | 1 | - |

Procedure:

  • Vial Preparation: To an oven-dried 10 mL reaction vial containing a magnetic stir bar, add copper(I) iodide (9.5 mg, 5 mol%), picolinic acid (12.3 mg, 10 mol%), biphenyl-3-ol (170 mg, 1.0 mmol), and potassium phosphate (424 mg, 2.0 mmol).

  • Reagent Addition: Seal the vial with a septum cap. Purge the vial with an inert gas (Argon or Nitrogen) for 5 minutes.

  • Solvent and Reactant Addition: Through the septum, add anhydrous DMSO (2.0 mL) followed by 4-iodotoluene (262 mg, 1.2 mmol) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block set to 90 °C. Stir the reaction mixture vigorously for 18-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. (Eluent for TLC: 10% Ethyl Acetate in Hexane).

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the final product, 3-(4-tolyloxy)biphenyl.

Protocol 2: Buchwald-Hartwig Palladium-Catalyzed Synthesis

This protocol employs a palladium precatalyst and a biarylphosphine ligand, a system known for its high efficiency and broad functional group tolerance. [11][14] Principle: A palladium precatalyst, upon activation by a base, forms a Pd(0) species that is stabilized by a bulky biarylphosphine ligand. This complex catalyzes the C-O coupling of biphenyl-3-ol and an aryl bromide or triflate. Toluene is a common solvent, and a strong, non-nucleophilic base like cesium carbonate is used.

Reagents and Materials

Reagent/Material Formula MW ( g/mol ) Amount Moles (mmol)
Biphenyl-3-ol C₁₂H₁₀O 170.21 170 mg 1.0
4-Bromotoluene C₇H₇Br 171.04 205 mg 1.2
Pd G3 Precatalyst - - 18 mg 0.02 (2 mol%)
RuPhos C₃₀H₄₁P 440.62 18.5 mg 0.042 (4.2 mol%)
Cesium Carbonate Cs₂CO₃ 325.82 456 mg 1.4
Toluene (anhydrous) C₇H₈ 92.14 2.0 mL -
Schlenk tube - - 1 -

| Magnetic stir bar | - | - | 1 | - |

Procedure:

  • Glovebox Setup: Inside an inert atmosphere glovebox, add the Pd G3 precatalyst (18 mg, 2 mol%), RuPhos ligand (18.5 mg, 4.2 mol%), biphenyl-3-ol (170 mg, 1.0 mmol), and cesium carbonate (456 mg, 1.4 mmol) to a Schlenk tube containing a magnetic stir bar.

  • Reagent Addition: Add 4-bromotoluene (205 mg, 1.2 mmol) and anhydrous toluene (2.0 mL).

  • Reaction Setup: Seal the Schlenk tube, remove it from the glovebox, and connect it to a Schlenk line under a positive pressure of inert gas.

  • Reaction: Place the tube in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Washing and Concentration: Rinse the pad with additional diethyl ether (10 mL). Combine the filtrates and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to isolate 3-(4-tolyloxy)biphenyl.

Comparative Analysis and Workflow

Choosing the optimal synthetic route depends on several factors including cost, scale, available equipment, and the specific electronic and steric properties of the substrates.

FeatureProtocol 1 (Copper-Catalyzed)Protocol 2 (Palladium-Catalyzed)
Catalyst System CuI / Picolinic AcidPd Precatalyst / Biarylphosphine Ligand
Cost LowHigh
Air/Moisture Sensitivity Relatively lowHigh (requires inert atmosphere)
Typical Temperature 80 - 120 °C80 - 110 °C
Substrate Scope Good; can be sensitive to some heterocyclesExcellent; very broad functional group tolerance
Primary Advantage Economical and experimentally simple [1]High efficiency and reliability [11][14]
Primary Disadvantage May require higher temperatures or longer timesHigh cost and strict inert atmosphere requirements

The general workflow for either protocol follows a logical progression from planning to final analysis.

Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_analysis Phase 3: Isolation & Analysis A Substrate Selection (Biphenyl-3-ol derivative, Aryl Halide) B Method Selection (Cu vs. Pd) A->B C Reagent Weighing & Vial Prep (Inert atmosphere for Pd) B->C D Solvent & Reactant Addition C->D E Heating & Stirring D->E F Reaction Monitoring (TLC / LC-MS) E->F G Aqueous Workup & Extraction F->G H Purification (Column Chromatography) G->H I Characterization (NMR, MS, HRMS) H->I caption Fig 3. General experimental workflow for biaryl ether synthesis.

Caption: Fig 3. General experimental workflow for biaryl ether synthesis.

Conclusion

The synthesis of biaryl ethers from biphenyl-3-ol precursors is a well-established yet evolving field. Modern copper- and palladium-catalyzed C-O cross-coupling reactions provide robust and versatile platforms for accessing these valuable structures. For routine synthesis where cost is a primary concern, ligand-accelerated copper catalysis offers an excellent balance of efficiency and economy. For challenging substrates, late-stage functionalization, or when maximum yield and substrate scope are required, Buchwald-Hartwig palladium catalysis remains the gold standard. By understanding the principles and protocols outlined in this guide, researchers can confidently select and execute the optimal strategy for their specific synthetic targets in drug discovery and materials science.

References

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]

  • Marcum, J. S., McGarry, K. A., Ferber, C. J., & Clark, T. B. (2016). Synthesis of Biaryl Ethers by the Copper-Catalyzed Chan–Evans–Lam Etherification from Benzylic Amine Boronate Esters. The Journal of Organic Chemistry, 81(17), 7659-7666. [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-catalyzed arylation of phenols: synthesis of sterically hindered and heteroaryl diaryl ethers. PubMed, 20115039. [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Europe PMC. [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. DSpace@MIT. [Link]

  • Ghorbani-Choghamarani, A., & Norouzi, M. (2024). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In Methodologies in Ether Synthesis (pp. 78-126). Royal Society of Chemistry. [Link]

  • Various Authors. (n.d.). Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. SciSpace. [Link]

  • Ghorbani-Choghamarani, A., & Norouzi, M. (2024). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. OUCI. [Link]

  • Various Authors. (2025). HKUST-1-Catalyzed Chan–Evans–Lam C–O Coupling Under Mild Conditions with Catalyst Reusability. ResearchGate. [Link]

  • Xu, G., et al. (2003). Synthesis of diaryl ethers through the copper-catalyzed arylation of phenols with aryl halides using microwave heating. Tetrahedron Letters, 44(31), 5877-5879. [Link]

  • Nejati, K., et al. (2018). Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. RSC Advances, 8(40), 22359-22373. [Link]

  • Wikipedia contributors. (n.d.). Ullmann condensation. Wikipedia. [Link]

  • Chen, Y., et al. (2015). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. ResearchGate. [Link]

  • Kotwal, N., & Chauhan, P. (2024). Evolution in the asymmetric synthesis of biaryl ethers and related atropisomers. Chemical Communications. [Link]

  • Chen, Y., et al. (2015). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Publishing. [Link]

  • Magné, V., et al. (2024). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. MDPI. [Link]

  • Pinder, J., et al. (2016). Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases. PubMed Central. [Link]

  • Sharma, S., et al. (2022). Expanding chemical space by para-C−H arylation of arenes. PubMed Central. [Link]

  • Pinder, J., et al. (2016). Synthesis of biaryl ether-sulfamates 25–27. ResearchGate. [Link]

  • Nejabati, N., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. The Journal of Organic Chemistry, 79(10), 4616–4625. [Link]

  • Maiti, D., & Buchwald, S. L. (n.d.). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. MIT Open Access Articles. [Link]

  • Various Authors. (n.d.). Ullmann condensation. SynArchive. [Link]

  • Pathare, R. S., et al. (2025). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society. [Link]

  • Eppa, S., et al. (2012). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. PubMed Central. [Link]

  • Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Palucki, M., & Buchwald, S. L. (2002). Palladium-catalysed synthesis of aryl ethers.
  • Zhang, H., et al. (2022). Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. Frontiers in Chemistry, 10, 995963. [Link]

  • Various Authors. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Pinder, J., et al. (2016). Design and Synthesis of Biphenyl and Biphenyl Ether Inhibitors of Sulfatases. RSC Publishing. [Link]

  • Giri, R., et al. (2017). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands. eScholarship. [Link]

  • Kotwal, N., & Chauhan, P. (2024). Evolution in the asymmetric synthesis of biaryl ethers and related atropisomers. Chemical Communications. [Link]

  • Kotwal, N., & Chauhan, P. (2024). Evolution in the asymmetric synthesis of biaryl ethers and related atropisomers. Pankaj Chauhan Research Group. [Link]

  • Vantourout, J. C., et al. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications. [Link]

  • Zhang, H., & Kwong, F. Y. (2017). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

  • Cabrera, P. J., et al. (2019). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. ChemRxiv. [Link]

  • Li, J., et al. (2021). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry, 64(23), 17357–17374. [Link]

  • Various Authors. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Sharma, G., et al. (2021). Formation of biaryl products by catalytic cross coupling or directed C–H activation. ResearchGate. [Link]

Sources

Method

Application Note: Advanced Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for the Synthesis of Polysubstituted Biphenyls

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Introduction and Mechanistic Challenges Polysubstituted biphenyls, particularly thos...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction and Mechanistic Challenges

Polysubstituted biphenyls, particularly those bearing multiple ortho-substituents, are privileged structural motifs in modern drug discovery, agrochemicals, and advanced materials (e.g., OLEDs, chiral ligands)[1][2]. While the Palladium-catalyzed Suzuki-Miyaura cross-coupling is the gold standard for C(sp2)–C(sp2) bond formation, the synthesis of sterically hindered biaryls (tri- and tetra-ortho-substituted) presents a formidable kinetic barrier[3][4].

As an Application Scientist, it is critical to understand why standard catalytic systems (like


) fail in these environments. The failure is rooted in the fundamental steps of the catalytic cycle:
  • Oxidative Addition: Highly substituted aryl halides are often electron-rich and sterically shielded, preventing the Pd(0) center from inserting into the C–X bond[1].

  • Transmetalation: The transfer of a bulky aryl group from the boronic acid to the Pd(II) center is thermodynamically and sterically disfavored.

  • Reductive Elimination: While steric bulk generally accelerates reductive elimination, the intermediate cis-Pd(II)(Ar)(Ar')L complex must first form. If the ligands are insufficiently bulky, the complex remains too stable; if they lack flexibility, transmetalation is completely blocked.

CatalyticCycle Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition (Rate-limiting for Ar-Cl) Pd0->OxAdd Ar-X PdII_1 Trans-Pd(II)(Ar)(X)L OxAdd->PdII_1 TransMet Transmetalation (Sterically hindered step) PdII_1->TransMet Ar'-B(OH)2 + Base PdII_2 Cis-Pd(II)(Ar)(Ar')L TransMet->PdII_2 RedElim Reductive Elimination (Sterically accelerated) PdII_2->RedElim RedElim->Pd0 Regenerates Pd(0) Product Polysubstituted Biphenyl RedElim->Product

Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling highlighting steric bottlenecks.

Rational Ligand Design: Overcoming Steric Clash

To bypass these bottlenecks, modern cross-coupling relies on rationally designed ligands, most notably dialkylbiaryl phosphines (Buchwald ligands) and bulky N-heterocyclic carbenes (NHCs like Pd-PEPPSI) [5][6].

The causality behind their success lies in their dual-action architecture:

  • Electron-Rich Core: The dialkylphosphine moiety (e.g.,

    
     or 
    
    
    
    ) dramatically increases the electron density at the Pd center, facilitating rapid oxidative addition even into unreactive, electron-rich aryl chlorides[5].
  • Flexible Steric Bulk: The biphenyl backbone of Buchwald ligands features a secondary arene ring that provides stabilizing Pd–arene

    
    -interactions. This keeps the active Pd(0) monoligated (preventing catalyst aggregation into inactive Pd black) while simultaneously forcing the two coupling partners into close proximity to trigger rapid reductive elimination[3][5].
    

LigandLogic Challenge Steric Hindrance (Tri/Tetra-ortho substitution) Dialkyl Dialkylphosphine Moiety (Electron-Rich) Challenge->Dialkyl Biphenyl Biphenyl Backbone (Flexible Bulk) Challenge->Biphenyl Effect1 Accelerates Oxidative Addition Dialkyl->Effect1 Effect2 Promotes Reductive Elimination Biphenyl->Effect2 Result High Yield of Hindered Biaryls Effect1->Result Effect2->Result

Caption: Rational design of Buchwald-type ligands for hindered cross-coupling.

Quantitative Ligand Comparison

The table below summarizes the profound impact of ligand architecture on the synthesis of a benchmark tetra-ortho-substituted biphenyl (e.g., 2,2',6,6'-tetramethylbiphenyl).

Catalyst SystemLigand ArchitectureReaction ConditionsYield (%)Reference

Triphenylphosphine (Standard)Toluene, 100°C, 24h< 5%Baseline

/

Tricyclohexylphosphine (Bulky/Alkyl)Toluene, 100°C, 24h45%[1]

/ XPhos
Dialkylbiaryl phosphine (Flexible Bulk)THF, 80°C, 12h92%[3]
Pd-PEPPSI-IPentAnBulky NHC (Rigid Bulk)Air, 80°C, 12h95%[6]

Self-Validating Experimental Protocols

The following protocols have been engineered with built-in validation checkpoints to ensure reproducibility and mechanistic integrity.

Protocol A: Synthesis of Tri- and Tetra-ortho-substituted Biphenyls using XPhos

Optimized for aryl bromides/chlorides coupling with sterically hindered boronic acids[3].

Reagents:

  • Aryl halide (1.0 equiv)

  • 2,6-Disubstituted arylboronic acid (1.5 equiv)

  • 
     (1.0 mol % Pd)
    
  • XPhos (2.4 mol %)

  • Anhydrous

    
     (3.0 equiv)
    
  • Solvent: Toluene (0.2 M)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an oven-dried Schlenk flask under inert atmosphere (Argon), combine

    
     and XPhos in 2 mL of anhydrous toluene. Stir at room temperature for 15 minutes.
    
    • Causality: Pre-mixing allows the displacement of the dba ligands, forming the active, monoligated L–Pd(0) species before introducing the bulky substrates.

    • Validation Checkpoint: The solution must transition from a deep reddish-purple to a clear, pale yellow. If the solution remains dark, the active catalyst has not formed (check ligand quality).

  • Substrate Addition: Add the aryl halide, arylboronic acid, and

    
    .
    
    • Causality:ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       is selected because it provides sufficient basicity to form the reactive boronate complex without promoting the protodeboronation (degradation) of the sterically hindered boronic acid, a common side reaction with stronger bases like NaOH[4].
      
  • Reaction Execution: Seal the flask and heat to 100°C with vigorous stirring for 12–24 hours.

    • Validation Checkpoint: Monitor via GC-MS or LC-MS at the 4-hour mark. You should observe the disappearance of the aryl halide peak. The absence of homocoupled byproducts (Ar-Ar or Ar'-Ar') confirms the high cross-coupling selectivity of the XPhos ligand.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues and inorganic salts. Concentrate and purify via flash column chromatography.

Protocol B: Synthesis of Polychlorinated Biphenyls using DPDB

Optimized for the synthesis of heavily chlorinated, sterically hindered biphenyls where standard Ullmann couplings fail or cause dechlorination[2].

Reagents:

  • Polychlorinated iodo- or bromobenzene (1.0 equiv)

  • Chlorinated arylboronic acid (1.2 equiv)

  • 
     (2.0 mol %)
    
  • DPDB (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (4.0 mol %)

  • 
     (2.0 equiv)
    
  • Solvent: Toluene (0.2 M)

Step-by-Step Methodology:

  • System Assembly: Charge a reaction vial with the halogenated arene, boronic acid,

    
    , DPDB, and 
    
    
    
    .
    • Causality: DPDB is utilized here instead of standard ligands because its electron-rich dicyclohexyl moiety promotes coupling with the target iodide/bromide, while its specific steric profile prevents unwanted oxidative addition into the numerous C–Cl bonds present on the substrate[2].

  • Degassing: Add toluene and purge the system with Argon for 10 minutes.

  • Heating & Monitoring: Heat the mixture to 100°C for 24 hours.

    • Validation Checkpoint: TLC monitoring (Hexane/Ethyl Acetate). The reaction is self-validating if no dehalogenated side-products (Ar-H) are observed, proving the catalyst's chemoselectivity for C-Br/C-I over C-Cl bonds[2].

  • Isolation: Quench with water, extract with dichloromethane, dry over

    
    , and purify via recrystallization (e.g., from methanol) to yield the pure polychlorinated biphenyl.
    

References

  • Synthesis of hindered biphenyls by sequential non-transition metal-catalyzed reaction/palladium-catalyzed cross-couplings Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • ChemInform Abstract: Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction Source: ResearchGate URL:[Link]

  • Bulky Yet Flexible Pd-PEPPSI-IPentAn for the Synthesis of Sterically Hindered Biaryls in Air Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates Source: Massachusetts Institute of Technology (MIT Open Access Articles) URL:[Link]

  • Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Application

Application Note: Advanced Functionalization Strategies for the 3-Hydroxyl Group in Fluorobiphenyl Scaffolds

Target Audience: Researchers, scientists, and drug development professionals. Introduction & Strategic Importance Fluorinated biphenyls are privileged scaffolds in modern drug discovery and materials science.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Strategic Importance

Fluorinated biphenyls are privileged scaffolds in modern drug discovery and materials science. They form the structural backbone of numerous active pharmaceutical ingredients (APIs), including the nonsteroidal anti-inflammatory drug (NSAID) flurbiprofen[1], and serve as critical intermediates in the synthesis of erythropoietin (EPO) promoters[2].

The presence of a 3-hydroxyl group on the fluorobiphenyl core (e.g., 4'-fluoro-3-hydroxybiphenyl) provides a highly versatile synthetic handle for late-stage functionalization (LSF). Modifying this specific position allows medicinal chemists to fine-tune the lipophilicity, metabolic stability, and target affinity of the parent molecule without disrupting the essential pharmacophore. This application note details two highly reliable, divergent workflows for functionalizing the 3-hydroxyl group: Regioselective O-Alkylation and Palladium-Catalyzed Cross-Coupling via Triflation .

Divergent Synthetic Workflows

The 3-hydroxyl group can be directly modified to form aryl ethers or converted into a pseudo-halide for complex carbon-carbon (C-C) or carbon-heteroatom (C-N) bond formations.

Workflow Start 3-Hydroxyfluorobiphenyl PathA O-Alkylation (Etherification) Start->PathA R-X, K2CO3 DMF, Heat PathB Triflation (Pseudo-halide) Start->PathB Tf2O, Pyridine DCM, 0 °C ProdA Aryl Ethers (Target Compounds) PathA->ProdA InterB Aryl Triflate (Ar-OTf) PathB->InterB Cross1 Suzuki-Miyaura (C-C Bond) InterB->Cross1 R-B(OH)2, Pd(0) Cross2 Buchwald-Hartwig (C-N Bond) InterB->Cross2 HNR2, Pd(0)

Divergent functionalization pathways for 3-hydroxyfluorobiphenyls.

Mechanistic Causality & Reaction Design

Regiocontrol in Phenolate Alkylation

The deprotonation of the 3-hydroxyl group yields a phenolate anion, which is an ambident nucleophile capable of reacting at either the oxygen (O-alkylation) or the ortho/para carbons (C-alkylation) [3]. The chemoselectivity is heavily dictated by the choice of solvent.

  • The Causality: Aprotic polar solvents (such as anhydrous DMF) weakly solvate the phenolate oxygen, leaving it highly exposed and nucleophilic. This kinetically favors the SN2 displacement of alkyl halides at the oxygen center, yielding the desired O-alkylated ether. Conversely, protic solvents (like trifluoroethanol) form strong hydrogen bonds with the oxygen, sterically and electronically shielding it, which forces the electrophile to attack the carbon ring (C-alkylation)[3].

Aryl Triflates as Pseudo-Halides in Cross-Coupling

Direct cross-coupling of phenols is thermodynamically challenging due to the high C-O bond dissociation energy. Converting the 3-hydroxyl group into a trifluoromethanesulfonate (triflate, -OTf) transforms it into an excellent leaving group [4].

  • The Causality: The highly electron-withdrawing nature of the triflyl group weakens the C-O bond, facilitating oxidative addition by a Pd(0) catalyst. However, a documented side reaction in Suzuki-Miyaura couplings of aryl triflates is the premature cleavage of the Ar-OTf bond back to the parent phenol, often caused by the basic conditions required for transmetalation [5]. To suppress this, bulky, electron-rich bidentate ligands (e.g., DPPF) or dialkylbiaryl phosphines (e.g., XPhos) are employed. These ligands accelerate the reductive elimination step, pushing the catalytic cycle forward before off-target cleavage can occur[4].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-OTf Cleavage) Pd0->OxAdd PdII_1 Ar-Pd(II)-OTf Intermediate OxAdd->PdII_1 Trans Transmetalation (Boronic Acid) PdII_1->Trans PdII_2 Ar-Pd(II)-R Intermediate Trans->PdII_2 RedElim Reductive Elimination (Product Release) PdII_2->RedElim RedElim->Pd0 Product Ar-R Functionalized Biphenyl RedElim->Product

Catalytic cycle for the Pd-catalyzed cross-coupling of aryl triflates.

Validated Experimental Protocols

Protocol A: Regioselective O-Alkylation of 3-Hydroxyfluorobiphenyl

Objective: Synthesize 3-alkoxy-fluorobiphenyl derivatives.

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 3-hydroxy-4'-fluorobiphenyl (1.0 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Deprotonation: Add anhydrous K₂CO₃ (2.0 mmol) in one portion. Stir the suspension at room temperature for 15 minutes to ensure complete phenolate formation.

  • Alkylation: Add the desired alkyl halide (1.2 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 60 °C and stir for 4–6 hours. Monitor the reaction via TLC (Hexanes/EtOAc, 4:1) until the starting phenol is consumed.

  • Workup: Cool to room temperature, quench with distilled water (15 mL), and extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine (3 × 10 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography to yield the O-alkylated product.

Protocol B: Synthesis of 3-Triflyloxyfluorobiphenyl

Objective: Convert the 3-hydroxyl group into an active pseudo-halide.

  • Preparation: Dissolve 3-hydroxy-4'-fluorobiphenyl (1.0 mmol) in anhydrous dichloromethane (DCM) (10 mL) under an argon atmosphere.

  • Base Addition: Add anhydrous pyridine (2.5 mmol) and cool the reaction mixture to 0 °C using an ice-water bath.

  • Triflation: Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.2 mmol) dropwise over 10 minutes. The solution may turn slightly yellow/orange.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (2 × 10 mL). Wash the combined organic layers with 1M HCl (10 mL) to remove residual pyridine, followed by brine. Dry over MgSO₄, filter, and concentrate.

  • Storage: The resulting aryl triflate is generally pure enough for immediate use but can be passed through a short silica plug. Store at -20 °C if not used immediately.

Protocol C: Suzuki-Miyaura Cross-Coupling of the Aryl Triflate

Objective: Form a new C-C bond at the 3-position.

  • Preparation: In a Schlenk tube, combine the 3-triflyloxyfluorobiphenyl (1.0 mmol), the desired aryl/alkyl boronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).

  • Catalyst Loading: Add Pd₂(dba)₃ (2.5 mol%) and XPhos (10 mol%).

  • Solvent Addition: Evacuate and backfill the tube with argon three times. Add degassed toluene (8.0 mL).

  • Reaction: Seal the tube and heat to 90 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of Celite. Concentrate the filtrate and purify via flash chromatography.

Quantitative Data & Optimization

The following tables summarize the optimization parameters that validate the mechanistic causality discussed in Section 3.

Table 1: Solvent and Base Effects on Alkylation Regioselectivity

Solvent Base Additive O-Alkylation Yield (%) C-Alkylation Yield (%) Mechanistic Rationale
DMF K₂CO₃ None >95% <5% Aprotic solvent leaves oxygen "naked" and highly nucleophilic.
Acetone K₂CO₃ None 88% 12% Mildly aprotic; provides good solubility but slightly lower selectivity.

| TFE (Trifluoroethanol) | K₂CO₃ | None | <10% | >80% | Protic solvent H-bonds to oxygen, sterically driving C-alkylation. |

Table 2: Ligand Screening for Pd-Catalyzed Suzuki Coupling of Aryl Triflates

Catalyst System Ligand Type Yield of Cross-Coupled Product (%) Phenol Cleavage Byproduct (%)
Pd(PPh₃)₄ Monodentate 45% 40%
Pd(OAc)₂ / P(o-tolyl)₃ Sterically Hindered Monodentate 55% 30%
Pd(dba)₂ / DPPF Bidentate 92% <5%

| Pd₂(dba)₃ / XPhos | Dialkylbiaryl Phosphine | 96% | <2% |

References

  • Phenolates- O-alkylation and C-alkylation PharmaXChange URL:[Link][3]

  • Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides National Center for Biotechnology Information (PMC) URL:[Link][4]

  • Aryl triflates: Useful coupling partners for the direct arylation of heteroaryl derivatives via Pd-catalyzed C-H activation-functionalization ResearchGate URL:[Link][6]

  • Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly Royal Society of Chemistry URL:[Link][5]

Sources

Method

Technical Application Note: Scaffold-Driven Lead Generation Using 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Application Focus: Fragment-Based Drug Discovery (FBDD), Protein-Protein Interaction (PPI) Inhibition, and Allosteric Modulat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Application Focus: Fragment-Based Drug Discovery (FBDD), Protein-Protein Interaction (PPI) Inhibition, and Allosteric Modulation

Executive Summary

The exploration of novel three-dimensional scaffolds is essential for expanding chemical space in drug discovery. The compound 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol represents a highly privileged, halogen-enriched fragment scaffold. By combining a rigid biphenyl axis with highly directional halogen-bond donors (chlorines) and a tunable hydrogen-bond anchor (fluorophenol), this scaffold is uniquely suited for targeting deep, lipophilic pockets such as the thyroxine-binding (T4) sites of Transthyretin (TTR) or the allosteric hinge regions of kinases.

This application note details the structural causality behind the scaffold's efficacy, provides a self-validating biophysical protocol for screening its derivatives, and outlines a rational workflow for hit-to-lead optimization.

Structural Anatomy & Mechanistic Causality

The architectural design of 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol is not arbitrary; every functional group serves a distinct physicochemical and biological purpose.

The 2',3'-Dichloro Distal Ring: Halogen Bonding and Conformational Control

The vicinal chlorines on the distal phenyl ring drive the biphenyl system out of coplanarity due to steric clashes with the ortho-protons of the phenolic ring. This pre-organizes the scaffold into a "V-shaped" conformation that perfectly complements cylindrical hydrophobic pockets[1].

More importantly, the covalently bound chlorine atoms possess a region of positive electrostatic potential—known as the σ-hole —located on the extension of the C–Cl bond axis. This allows the chlorines to act as potent Lewis acids, engaging in highly directional halogen bonds (X-bonds) with Lewis bases (e.g., backbone carbonyl oxygens or sulfur atoms of methionine/cysteine) within the target protein. In kinase hinge regions or the TTR dimer-dimer interface, these halogen bonds significantly enhance binding affinity and residence time beyond what traditional van der Waals interactions can achieve[2].

The 5-Fluoro-3-Hydroxyl Proximal Ring: H-Bonding and Metabolic Shielding

Fluorine substitution at the 5-position serves a dual mechanistic purpose:

  • Electronic Tuning: The highly electronegative fluorine lowers the pKa of the adjacent 3-hydroxyl group via inductive effects. This optimizes the hydroxyl's capacity to act as a hydrogen-bond donor at physiological pH, allowing it to firmly anchor to peripheral hydrophilic residues (such as Lys15 or Ser117 in TTR)[1].

  • Metabolic Stability: The fluorine atom sterically and electronically blocks cytochrome P450-mediated oxidation at the metabolically vulnerable para-position, thereby enhancing the scaffold's in vivo half-life[3].

G N1 2',3'-Dichloro-5-fluoro- [1,1'-biphenyl]-3-ol N2 X-Ray Crystallography & σ-Hole Mapping N1->N2 Structural Triage N3 Halogen Bond Tuning N2->N3 Deep Pocket Anchoring N4 Phenolic -OH Alkylation N2->N4 Hydrophilic Exit N5 Lead Candidate N3->N5 Synergistic Affinity N4->N5

Fragment-to-Lead optimization workflow leveraging the biphenyl scaffold.

Primary Application: Kinetic Stabilization of Transthyretin (TTR)

Transthyretin (TTR) amyloidosis is a fatal disease driven by the dissociation of the native TTR tetramer into misfolded monomers that aggregate into amyloid fibrils. Biphenyl scaffolds with halogen substitutions (such as the NSAID diflunisal and the benzoxazole tafamidis) are clinically validated kinetic stabilizers of the TTR tetramer[4].

The 2',3'-dichloro-5-fluoro-[1,1'-biphenyl]-3-ol scaffold mimics and improves upon these clinical agents. The dichloro-phenyl ring inserts deep into the inner T4 binding pocket, utilizing its σ-holes to bridge the dimer-dimer interface via halogen bonding, while the fluorophenol ring occupies the outer pocket[1].

TTR T1 Native TTR Tetramer T2 Tetramer Dissociation T1->T2 Mutation/Acidic pH T3 Monomer Misfolding T2->T3 T4 Amyloid Fibrils T3->T4 S1 Biphenyl Scaffold S1->T1 Binds T4 Pocket S1->T2 Blocks Dissociation

Kinetic stabilization of TTR tetramers by the halogenated biphenyl scaffold.

Quantitative Data Summary

The table below compares the structural and biophysical metrics of the 2',3'-dichloro-5-fluoro-[1,1'-biphenyl]-3-ol scaffold against established clinical TTR stabilizers.

Compound / ScaffoldTarget Binding SiteKey Molecular InteractionsTTR Fibril Inhibition (%)*
2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol T4 (Inner & Outer)Cl-σ-hole (X-bond), F-multipolar, OH-H-bond> 85% (Predicted)
Diflunisal (Reference)T4 (Inner & Outer)F-multipolar, COOH-H-bond63%[1]
Tafamidis (Reference)T4 (Inner)Cl-hydrophobic, COOH-H-bond> 90%[4]

*Measured via acid-mediated amyloidogenesis assay (pH 4.4, 72 h, 37 °C) at 3.6 μM compound concentration.

Experimental Protocol: Self-Validating TTR Fibrillogenesis Inhibition Assay

To evaluate derivatives of this scaffold, researchers must utilize an assay that not only measures fibril inhibition but also actively rules out false positives (e.g., colloidal aggregators or Pan-Assay Interference Compounds - PAINS).

Rationale & Causality

The native TTR tetramer is highly stable at physiological pH (7.4). By shifting the buffer to pH 4.4, we mimic the acidic environment of the lysosome, which thermodynamically forces the rate-limiting step: tetramer dissociation[1]. If the biphenyl scaffold successfully binds the T4 pocket, it will kinetically trap the protein in its tetrameric state, preventing turbidity (fibril formation).

Step-by-Step Methodology

Phase 1: Protein and Compound Preparation

  • Reconstitute recombinant Wild-Type (WT) or V30M mutant TTR in standard phosphate-buffered saline (PBS, pH 7.4) to a stock concentration of 7.2 μM.

  • Prepare a 7.2 μM stock of the 2',3'-dichloro-5-fluoro-[1,1'-biphenyl]-3-ol derivative in DMSO.

  • Control Setup: Prepare Diflunisal (positive control) and a DMSO-only vehicle (negative control).

Phase 2: Incubation and Acidification 4. Mix equal volumes (e.g., 50 μL) of the TTR stock and the compound stock in a 96-well UV-transparent microplate. The final concentration during pre-incubation will be 3.6 μM TTR and 3.6 μM compound (1:1 stoichiometry). 5. Incubate the mixture at 25 °C for 30 minutes to allow the biphenyl scaffold to reach binding equilibrium within the T4 pockets. 6. The Trigger: Add 100 μL of 200 mM Acetate buffer (pH 4.2) to each well. The final pH of the well will drop to exactly 4.4, initiating the dissociation cascade. 7. Seal the plate and incubate at 37 °C for 72 hours under quiescent conditions.

Phase 3: Quantification and Orthogonal Validation 8. Primary Readout: Measure the turbidity of the wells by reading optical absorbance at 400 nm using a microplate reader. Calculate the percentage of fibril inhibition relative to the DMSO negative control. 9. Self-Validation Step (Critical): Extract 20 μL from the wells showing >80% inhibition and analyze via Dynamic Light Scattering (DLS) .

  • Causality of Validation: If DLS shows massive, heterogeneous particles (>1000 nm) immediately upon compound addition, the scaffold derivative has formed colloidal aggregates that are non-specifically precipitating the protein (a false positive). A true kinetic stabilizer will yield a DLS profile identical to the native TTR tetramer (~5-7 nm radius) prior to acidification.

References[5] Diflunisal versus tafamidis on neuropathy and cardiomyopathy in hereditary transthyretin amyloidosis. Source: PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9344403/[3]Halogen bonding for rational drug design and new drug discovery. Source: PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/22462734/[1]Diflunisal Analogues Stabilize the Native State of Transthyretin. Potent Inhibition of Amyloidogenesis. Source: ACS Publications. URL: https://pubs.acs.org/doi/10.1021/jm030369a[2]Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Source: MDPI. URL: https://www.mdpi.com/1420-3049/22/9/1397[4]Application of Halogen Bond in Drug Discovery. Source: PharmaBlock Whitepaper. URL: https://www.pharmablock.com/

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in Suzuki-Miyaura coupling of sterically hindered biphenyls

Welcome to the High-Hindrance Coupling Support Hub. You are likely here because your standard Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃) failed to yield product with your ortho-substituted biphenyls.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the High-Hindrance Coupling Support Hub.

You are likely here because your standard Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃) failed to yield product with your ortho-substituted biphenyls.

When coupling partners possess significant steric bulk—particularly tetra-ortho substituted systems (where both the halide and the boronic acid have substituents at the 2,6-positions)—the reaction fights against thermodynamics and kinetics. The standard catalytic cycle breaks down at two critical points: Transmetalation (due to steric clash) and Reductive Elimination (due to the stability of the crowded complex).

This guide is structured to troubleshoot these specific bottlenecks using the latest generation of Buchwald-Hartwig precatalysts and mechanistic insights.

Module 1: Catalyst Selection (The Engine)

Q: I am seeing <10% conversion. Is my catalyst dead, or just the wrong one?

A: If you are using Triphenylphosphine (PPh₃) or dppf, it is likely the wrong catalyst. These ligands lack the necessary bulk to force the reductive elimination of crowded biaryls.

The Solution: Dialkylbiaryl Phosphines (Buchwald Ligands) For hindered substrates, you need ligands that are electron-rich (to facilitate oxidative addition) and extremely bulky (to accelerate reductive elimination).

LigandBest Use CaseSteric Profile
SPhos The Generalist. Excellent stability/activity balance. Good for di-ortho substitution.High Bulk
XPhos The Heavy Lifter. Superior for aryl chlorides and heteroaryl couplings. Excellent for tetra-ortho systems.Very High Bulk
RuPhos The Electronic Specialist. Best for electron-rich substrates and secondary amines, but also highly effective for sterics.Very High Bulk
P(t-Bu)₃ The Classic Bulky. Good, but often less stable and harder to handle than Buchwald ligands.High Bulk

Technical Insight: In sterically hindered couplings, the rate-determining step often shifts to reductive elimination . Bulky ligands like XPhos increase the steric congestion around the Palladium center. This "steric pressure" destabilizes the Pd(II) biaryl complex, lowering the activation energy required to eject the product and regenerate Pd(0).

Recommendation: Switch to XPhos Pd G4 or SPhos Pd G4 precatalysts. These ensure a precise 1:1 L:Pd ratio and rapid activation even at lower temperatures.

Module 2: The Transmetalation Bottleneck

Q: My boronic acid is consumed, but I mostly see deboronated starting material (Protodeboronation). Why?

A: This is the classic "Transmetalation vs. Hydrolysis" race. Steric hindrance slows down transmetalation, allowing the base to hydrolyze your boronic acid (protodeboronation) before it can couple.

The Mechanism: Transmetalation in hindered systems typically requires the formation of a Palladium-Hydroxo (Pd-OH) intermediate (the "Oxo-Palladium pathway") rather than the boronate attacking the Pd-halide.

Troubleshooting Protocol:

  • Base Selection:

    • Standard: K₃PO₄ (Tribasic Potassium Phosphate). The high basicity aids the formation of the active Pd-OH species.

    • Alternative: Ba(OH)₂ or NaOH. Sometimes a stronger hydroxide source is needed to accelerate the "oxo-palladium" pathway.

    • Avoid: Weak bases like NaHCO₃ or hindered organic bases (Et₃N) which struggle to facilitate the transmetalation of bulky groups.

  • Solvent System:

    • You must have water present for the inorganic base to dissolve and activate the boron/palladium.

    • Gold Standard: Toluene/Water (10:1) or Dioxane/Water (4:1).

    • Tip: If solubility is an issue, add a Phase Transfer Catalyst (e.g., TBAB) to shuttle the hydroxide into the organic phase.

  • Boron Source Modification:

    • If protodeboronation is too fast, switch to MIDA Boronates or Potassium Trifluoroborates . These act as "slow-release" reservoirs, keeping the concentration of the free boronic acid low (below the threshold for rapid hydrolysis) but high enough for coupling.

Module 3: Visualization of the Steric Challenge

The following diagram illustrates where steric hindrance impacts the catalytic cycle and how to overcome it.

SuzukiSterics Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-X adds to Pd) Pd0->OxAdd Fast with e- rich Ligands PdII_X L-Pd(II)-Ar-X (Stable Intermediate) OxAdd->PdII_X BaseStep Ligand Exchange (X replaced by OH) PdII_X->BaseStep + Base (OH-) PdII_OH L-Pd(II)-Ar-OH (Hydroxo Complex) BaseStep->PdII_OH TransMet Transmetalation (Rate Limiting for Sterics) PdII_OH->TransMet + Ar'-B(OH)2 PdII_Biaryl L-Pd(II)-Ar-Ar' (Crowded Complex) TransMet->PdII_Biaryl Protodeboronation SIDE REACTION: Protodeboronation TransMet->Protodeboronation If Transmetalation is too slow RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim Promoted by Bulky Ligands RedElim->Pd0 Regeneration

Caption: The Steric Suzuki Cycle. Red nodes indicate critical failure points for hindered substrates. Blue node indicates where bulky ligands provide the solution.

Module 4: The "Gold Standard" Protocol

Scenario: Coupling 2,4,6-triisopropylbromobenzene (Ar-Br) with 2,6-dimethylphenylboronic acid (Ar'-B(OH)₂).

Reagents:

  • Catalyst: XPhos Pd G4 (2-5 mol%)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

  • Base: K₃PO₄ (3.0 equivalents)

  • Temperature: 100°C - 110°C

Step-by-Step Procedure:

  • Charge Solids: In a reaction vial equipped with a stir bar, add the Aryl Bromide (1.0 equiv), Boronic Acid (1.5 - 2.0 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G4 (0.02 - 0.05 equiv).

    • Note: Using excess boronic acid (1.5x to 2.0x) compensates for protodeboronation losses.

  • Degas Solvents: This is critical. Sparge the Dioxane/Water mixture with Argon or Nitrogen for 15 minutes. Oxygen poisons the active Pd(0) species.

  • Add Solvent: Add the degassed solvent mixture via syringe.

  • Seal & Heat: Cap the vial (crimp cap preferred) and place in a pre-heated block at 100°C.

    • Stirring: Set stirring to maximum (1000+ rpm). The base is not fully soluble; vigorous mixing is required for the biphasic interface.

  • Monitor: Check by HPLC/UPLC after 1 hour. If conversion is low but catalyst is still active (solution is not black/precipitated), continue heating.

Module 5: Troubleshooting Decision Tree

Use this logic flow to diagnose your failed reaction.

Troubleshooting Start Reaction Failed (Low Yield) CheckSM Analyze Mixture: Is Aryl Halide Consumed? Start->CheckSM HalideLeft Yes, Halide Remains CheckSM->HalideLeft HalideGone No, Halide Consumed (But no Product) CheckSM->HalideGone CheckColor Is Reaction Black/Precipitated? HalideLeft->CheckColor PdBlack Pd Black Formed: Ligand Unstable CheckColor->PdBlack Yes NoBlack No Precipitate: Catalyst Resting CheckColor->NoBlack No Sol1 Solution: Use Precatalyst (G3/G4) Increase Ligand:Pd Ratio PdBlack->Sol1 Sol2 Solution: Increase Temp (>100C) Switch to XPhos (Bulkier) NoBlack->Sol2 CheckBoron Is Boronic Acid Consumed? HalideGone->CheckBoron BoronLeft Boron Remains: Transmetalation Failed CheckBoron->BoronLeft Yes BoronGone Boron Gone: Protodeboronation CheckBoron->BoronGone No Sol3 Solution: Switch Base (Ba(OH)2) Add Water (Solubility) BoronLeft->Sol3 Sol4 Solution: Use MIDA Boronate Use Anhydrous Conditions Increase Boron Equiv. BoronGone->Sol4

Caption: Diagnostic Logic for Suzuki Coupling Failures. Follow the path based on your LC-MS/NMR data.

References

  • Buchwald Precatalyst Activation & Scope

    • G3 and G4 Buchwald Precatalysts.[1][2] Sigma-Aldrich.

    • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science.

  • Ligand Effects (SPhos/XPhos)

    • Barder, T. E., et al. (2005).[3][4] "Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[5]

    • A Comparative Guide to Aphos and Other Phosphine Ligands. BenchChem.[6]

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society.[5]

    • Protodeboronation.[2][5][7][8][9] Wikipedia (Overview of Mechanisms).

  • Base & Transmetalation Studies

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews.

Sources

Optimization

Technical Support Center: Solubilization &amp; Handling of 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol

Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol . This polyhalogenated intermediate presents a classic solubility paradox: it possesses a highly lipophilic core that resists aqueous dissolution, yet it frequently precipitates in non-polar organic solvents. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your workflows remain uninterrupted.

Section 1: Thermodynamic & Kinetic Solubility Troubleshooting (FAQs)

Q: Why does 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol exhibit poor solubility in non-polar solvents (e.g., hexanes, heptane) despite its lipophilic biphenyl core? A: The root cause lies in the molecule's crystal lattice energy. The halogens (chloro and fluoro groups) exert a strong electron-withdrawing inductive effect across the biphenyl system[1]. This increases the acidity of the hydroxyl proton at the 3-position, strengthening its capacity as a hydrogen-bond donor. In the solid state, these molecules form a tightly bound crystal lattice stabilized by intermolecular hydrogen bonding and


 stacking. Non-polar solvents like hexanes rely solely on weak London dispersion forces, which are thermodynamically insufficient to disrupt this H-bond network. To achieve dissolution, the solvent must act as a strong hydrogen-bond acceptor, a principle extensively documented in studies on the [2].

Q: What are the optimal organic solvents for scaling up reactions involving this compound? A: For synthetic scale-up, you must select solvents that solvate both the lipophilic core and the polar hydroxyl group. Polar aprotic solvents (e.g., DMSO, DMF) are optimal because their high dipole moments and strong H-bond accepting capabilities easily dismantle the crystal lattice. Moderately polar ethers (e.g., THF) are excellent alternatives for moisture-sensitive reactions.

Quantitative Solvent Selection Data
Solvent ClassRepresentative SolventDielectric Constant (ε)Dipole Moment (D)Estimated Solubility (mg/mL)Mechanistic Rationale
Non-Polar AliphaticHexanes1.90.00< 1Cannot disrupt solute-solute H-bonding network.
Non-Polar AromaticToluene2.40.365 - 10

interactions with biphenyl core; lacks H-bond acceptors.
Moderately Polar EtherTetrahydrofuran (THF)7.51.75> 100Strong H-bond acceptor (ether oxygen) disrupts crystal lattice.
Polar AproticDimethyl Sulfoxide (DMSO)46.83.96> 200High polarity and H-bond accepting ability solvates both core and -OH.

Q: How do I prevent "solvent shift" precipitation when transitioning my API from an organic stock solution into an aqueous assay buffer? A: When a DMSO stock solution of this compound is spiked into an aqueous buffer, the DMSO rapidly diffuses into the water. The highly lipophilic halogenated biphenyl core is suddenly exposed to a polar environment, leading to hydrophobic exclusion and rapid precipitation. To prevent this, you must employ advanced formulation techniques such as Amorphous Solid Dispersions (ASDs) or cyclodextrin complexation. These methods shield the hydrophobic functionality of the API, a standard industry practice highlighted in[3]. Furthermore, incorporating the API into a polymer matrix maintains it in an amorphous state, significantly enhancing the dissolution rate as detailed in [4].

Section 2: Experimental Methodologies

Protocol 1: Shake-Flask Method for Thermodynamic Solubility Determination

Causality & Self-Validation: Kinetic solubility methods (like solvent titration) often overestimate solubility due to temporary supersaturation. The shake-flask method ensures the system reaches true thermodynamic equilibrium. We specifically avoid using magnetic stir bars, as they cause particle attrition (grinding), which artificially increases the dissolution rate and skews the thermodynamic data.

Step-by-Step Procedure:

  • Preparation: Add an excess amount (e.g., 50 mg) of solid 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol to a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1 mL of the target organic solvent (e.g., THF or DMSO).

  • Equilibration: Seal the vial and agitate on an orbital shaker at 300 RPM at a strictly controlled temperature (25°C) for 48 hours.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 10 minutes to firmly pellet the undissolved solid. Self-validation: A visible pellet must remain at the bottom; if all solid dissolves, the solution is not saturated, and you must repeat the test with more API.

  • Analysis: Carefully aspirate the supernatant, dilute appropriately in the mobile phase, and analyze via HPLC-UV at the predetermined

    
    .
    
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation

Causality & Self-Validation: Converting the crystalline API to an amorphous state eliminates the crystal lattice energy barrier. Rapid solvent evaporation is critical here; slow evaporation allows the API molecules time to re-nucleate and crystallize, defeating the purpose of the dispersion.

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 mg of 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol and 90 mg of a hydrophilic polymer (e.g., PVP or HPMC-AS) in 5 mL of a volatile organic solvent mixture (Methanol/DCM 1:1 v/v).

  • Verification: Sonicate for 5 minutes. Self-validation: Visually inspect the solution against a dark background. It must be 100% optically clear. Any turbidity indicates incomplete dissolution and will act as a seed for crystallization.

  • Rapid Evaporation: Rapidly remove the solvent using a rotary evaporator under reduced pressure at 40°C until a solid film forms.

  • Secondary Drying: Place the resulting film in a vacuum oven at room temperature for 24 hours to extract all residual solvent.

  • Milling: Mill the solid dispersion into a fine powder and store in a desiccator prior to introduction into aqueous buffers.

Section 3: Visualizing the Solubilization Workflow

Below is the logical decision tree for handling the solubility of halogenated biphenyls based on your downstream application.

Workflow Start Evaluate 2',3'-Dichloro-5-fluoro- [1,1'-biphenyl]-3-ol Solubility Decision1 Target Application? Start->Decision1 OrgSynth Organic Synthesis / Reaction Scale-up Decision1->OrgSynth Chemical BioAssay In Vitro / In Vivo Aqueous Assays Decision1->BioAssay Biological SelectSolvent Use Polar Aprotic (DMSO, DMF) or THF OrgSynth->SelectSolvent NonPolar Avoid Non-Polar (Hexanes, Heptane) OrgSynth->NonPolar Formulation Apply Solubilization Tech: ASDs or Cyclodextrins BioAssay->Formulation Success Proceed to Experiment SelectSolvent->Success Formulation->Success

Solvent Selection and Solubilization Workflow for Halogenated Biphenyls.

References

  • Title: Perspective on halogenated organic compounds Source: PMC - NIH URL: [Link]

  • Title: Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory Source: ResearchGate URL: [Link]

  • Title: Solving Poor Solubility to Unlock a Drug's Potential Source: Pharmaceutical Technology URL: [Link]

  • Title: Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability Source: Agno Pharmaceuticals URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Chlorinated Fluorobiphenyls

Welcome to the technical support center for the purification of chlorinated fluorobiphenyls. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of chlorinated fluorobiphenyls. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with removing catalyst residues from synthetic reaction mixtures. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to assist in your experimental workflow.

Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst residues I need to remove after synthesizing chlorinated fluorobiphenyls?

The synthesis of biphenyl structures, including chlorinated and fluorinated analogs, frequently employs palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.[1][2][3] Consequently, the most common and critical catalyst residue to remove is palladium (Pd). These residues can exist in various forms, including soluble molecular complexes (often with phosphine ligands), insoluble palladium black (Pd(0)), or colloidal nanoparticles, which dictates the most effective removal strategy.[4] For pharmaceutical applications, regulatory bodies set stringent limits for elemental impurities, making efficient palladium removal a critical step.[5]

Q2: What are the primary strategies for removing palladium residues?

There are four principal strategies for removing residual palladium from your reaction mixture, each with its own mechanism, advantages, and limitations.

  • Adsorption: Utilizes materials with high surface area, like activated carbon or silica gel, to physically adsorb the catalyst residues.[2][6]

  • Scavenging: Employs solid-supported reagents (scavengers) with functional groups that have a high affinity for the metal, chemically binding and removing it from the solution.[4][7] Thiol-based scavengers are particularly effective for palladium.[3]

  • Chromatography: Separates the desired compound from the catalyst based on differential partitioning between a stationary phase (e.g., silica, alumina) and a mobile phase.[8][9]

  • Crystallization/Extraction: Relies on solubility differences. The product can be crystallized, leaving the impurities in the mother liquor, or the impurities can be selectively extracted into an aqueous or organic phase.[3][10]

Q3: How do I choose the most suitable purification method for my specific compound and scale?

The optimal purification strategy is highly system-dependent and is influenced by factors such as the palladium species present, the solvent, the stability and polarity of your target molecule, the reaction scale, and the required final purity level.[1][11] A decision-making workflow can help guide your choice.

Purification_Strategy_Decision_Tree start Crude Reaction Mixture is_solid Is the catalyst residue a visible solid (e.g., Pd black)? start->is_solid celite_filtration Filter through Celite pad is_solid->celite_filtration  Yes product_stable Is the product stable on silica/alumina? is_solid->product_stable  No (Soluble Pd) check_purity1 Check Purity (ICP-MS) celite_filtration->check_purity1 check_purity1->product_stable  Purity Not OK end_success Purified Product check_purity1->end_success  Purity OK column_chrom Column Chromatography product_stable->column_chrom  Yes purity_level High Purity Required? (<10 ppm for API) product_stable->purity_level  No column_chrom->end_success scavenger Use Metal Scavenger (e.g., Thiol-based resin) scavenger->end_success activated_carbon Activated Carbon Treatment crystallization Recrystallization activated_carbon->crystallization purity_level->scavenger  Yes purity_level->activated_carbon  No crystallization->end_success end_fail Re-evaluate Strategy

Caption: Decision tree for selecting a purification strategy.

Troubleshooting Guide
Problem 1: My final product is still contaminated with palladium after column chromatography.
  • Causality: This issue often arises when the palladium species co-elutes with your product. This can happen if the palladium forms a stable, relatively nonpolar complex with phosphine ligands, giving it a similar polarity to your chlorinated fluorobiphenyl. Alternatively, very fine colloidal palladium may pass through the column.

  • Solution & Protocol:

    • Pre-treatment with a Scavenger: Before chromatography, treat the crude product solution with a palladium scavenger. This will bind the soluble palladium, forming a solid that can be filtered off or will remain at the origin of the chromatography column.

    • Change the Stationary Phase: If you are using silica gel, which is acidic, consider switching to neutral alumina. Some palladium complexes may interact differently with a different adsorbent.[12]

    • Oxidative Wash: An aqueous wash with a mild oxidizing agent can sometimes break down the Pd(0)-phosphine complex into more polar, water-soluble palladium salts that can be removed via liquid-liquid extraction before chromatography.

Problem 2: Activated carbon treatment is ineffective or leads to significant product loss.
  • Causality: The effectiveness of activated carbon depends on its surface area, pore size, and the nature of the species being adsorbed.[13] Ineffectiveness can occur if the pores are blocked or if the palladium complex has poor affinity for the carbon surface. Significant product loss occurs when your target molecule also adsorbs strongly to the carbon.[11]

  • Solution & Protocol:

    • Optimize the Carbon Amount and Time: Use the minimum amount of activated carbon necessary. Start with a small amount (e.g., 1-2 wt% relative to the crude product) and increase if needed. Monitor both palladium removal and product concentration over time to find the optimal treatment duration (often 1-2 hours is sufficient).

    • Solvent Selection: Perform the treatment in a solvent where your product is highly soluble but the catalyst has a lower affinity. This can sometimes create a larger differential in adsorption.

    • Thorough Washing: After filtering off the activated carbon, wash the carbon cake thoroughly with fresh, hot solvent to recover adsorbed product.[11]

Problem 3: My metal scavenger isn't working efficiently.
  • Causality: The performance of a scavenger is highly dependent on the oxidation state of the palladium and the accessibility of the metal center.[1][3] For example, thiol-based scavengers are excellent for Pd(II) but may be less effective for tightly-bound Pd(0) complexes or sterically hindered palladium species.[4] Furthermore, high temperatures can sometimes cause leaching of the functional groups from the scavenger support.[4]

  • Solution & Protocol:

    • Select the Right Scavenger: Ensure you are using an appropriate scavenger. Silica-bound thiols are often more effective than their resin-bound counterparts for removing palladium from reaction solutions.[4]

    • Optimize Conditions: Scavenging is a chemical reaction. Ensure adequate stirring, temperature (often room temp to 50 °C), and time (can range from 1 to 24 hours).

    • Use a Cartridge System: For larger scales, using a flow-through cartridge containing the scavenger can improve efficiency and simplify the process compared to a batch treatment.[14]

Comparative Overview of Purification Techniques
TechniqueMechanismProsConsTypical Pd Removal
Column Chromatography Differential AdsorptionGood for separating multiple impurities; scalable.Can be slow; potential for product decomposition; solvent intensive.[8][11]>95%
Metal Scavengers ChemisorptionHighly selective; simple filtration work-up; low product loss.[15]Can be expensive; efficiency is catalyst-dependent.[3][4]>99% (down to <10 ppm)[15]
Activated Carbon PhysisorptionInexpensive; effective for many Pd species.[2]Non-selective (can adsorb product); can be dusty/messy.[11]90-98%
Recrystallization Differential SolubilityCan yield very high purity product; cost-effective at scale.Potential for significant yield loss; requires suitable solvent system.[3][16]Variable, can be >99.9%
Experimental Protocols
Protocol 1: Purification using a Thiol-Based Silica Scavenger

This protocol is designed for the removal of soluble palladium species post-reaction.

  • Reaction Work-up: Complete your initial aqueous work-up to remove water-soluble byproducts. Concentrate the organic phase to obtain the crude product.

  • Dissolution: Dissolve the crude material in a suitable organic solvent (e.g., Toluene, Ethyl Acetate, or DCM) at a concentration of approximately 50-100 mg/mL.

  • Scavenger Addition: Add a silica-functionalized thiol scavenger (e.g., SiliaMetS Thiol) to the solution. A typical loading is 5-10 equivalents relative to the initial moles of palladium catalyst used.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40 °C) for 2-16 hours. Monitor the palladium content of the solution periodically by TLC (if catalyst is UV active) or by taking small aliquots for ICP-MS analysis.

  • Filtration: Once the scavenging is complete, filter the mixture through a pad of celite or a 0.45 µm syringe filter to remove the scavenger resin.[15]

  • Wash and Concentrate: Wash the filtered scavenger with fresh solvent to recover any adsorbed product. Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Purification using Activated Carbon

This protocol is a cost-effective method for general palladium residue reduction.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., Toluene, Methanol, Ethyl Acetate). Hot filtration can be beneficial.

  • Carbon Addition: Add powdered activated carbon (1-5 wt% relative to the crude product mass). Caution: Add slowly to avoid bumping if the solvent is hot.

  • Stirring: Stir the suspension vigorously at room temperature or while gently refluxing for 1-3 hours.

  • Hot Filtration: Filter the hot mixture through a pad of celite to remove the activated carbon. Using a pre-warmed filter funnel can prevent the product from crystallizing during filtration.

  • Wash and Concentrate: Wash the celite/carbon cake thoroughly with hot solvent.[11] Combine the filtrate and washes, and concentrate under reduced pressure.

  • Purity Check: Analyze the product for residual palladium. If necessary, a second activated carbon treatment or a final recrystallization step can be performed.

References
  • On the roles of solid-bound ligand scavengers in the removal of palladium residues and in the distinction between homogeneous and heterogeneous catalysis - PubMed. (2011). PubMed. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development. (2023). ACS Publications. [Link]

  • Method of removing palladium - US20050256327A1. (n.d.).
  • Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC. (n.d.). PMC. [Link]

  • The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. (n.d.). Ingenta Connect. [Link]

  • How can i remove palladium Pd catalyst easily?. (2015). ResearchGate. [Link]

  • Palladium catalyst recovery using scavenger resin. (n.d.). SpinChem. [Link]

  • Apeiron's Metal Scavenging Solutions. (n.d.). Apeiron Synthesis. [Link]

  • Your trick to remove residual palladium : r/Chempros. (2025). Reddit. [Link]

  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. (n.d.). ResearchGate. [Link]

  • Column Chromatography. (n.d.). Organic Chemistry at CU Boulder. [Link]

  • A metal-free carbon catalyst for oxidative dehydrogenation of aryl cyclohexenes to produce biaryl compounds. (2023). ArTS. [Link]

  • Column Chromatography Guide. (2025). Phenomenex. [Link]

  • Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. (2025). MDPI. [Link]

  • Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc.. [Link]

  • Activated carbon as catalyst support: precursors, preparation, modification and characterization. (2020). Beilstein Journals. [Link]

  • Preparation and Modification of Activated Carbon for the Removal of Pharmaceutical Compounds via Adsorption and Photodegradation Processes: A Comparative Study. (2023). MDPI. [Link]

  • What Is Polychlorinated Biphenyls (PCBs) & How To Remove Polychlorinated Biphenyls (PCBs) From Your Water. (n.d.). Plumbermate. [Link]

  • Polychlorinated biphenyls (PCBs) and drinking water. (n.d.). Oregon.gov. [Link]

  • Synthesis of Chlorine- and Nitrogen-Containing Carbon Nanofibers for Water Purification from Chloroaromatic Compounds. (2022). MDPI. [Link]

  • Separation of Compounds Using Column Chromatography (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences. (n.d.). Amrita Vishwa Vidyapeetham Virtual Lab. [Link]

  • Method of making activated carbon having dispersed catalyst. (n.d.).
    • ANALYTICAL METHODS. (n.d.). ATSDR. [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Temperature for 2',3'-Dichloro-5-Fluoro Biphenyl Formation

Executive Summary: The Thermal Paradox User Context: You are attempting to synthesize 2',3'-dichloro-5-fluoro biphenyl . This is not a standard Suzuki coupling; it represents a "Thermal Paradox" often encountered in late...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Thermal Paradox

User Context: You are attempting to synthesize 2',3'-dichloro-5-fluoro biphenyl . This is not a standard Suzuki coupling; it represents a "Thermal Paradox" often encountered in late-stage drug discovery and agrochemical synthesis.

  • The Steric Barrier (Requires Heat): The 2,3-dichloro substitution pattern on the electrophile (aryl halide) places a chlorine atom at the ortho position relative to the coupling site. This creates significant steric hindrance, increasing the activation energy (

    
    ) required for the Palladium oxidative addition step.
    
  • The Electronic Liability (Requires Cold): The fluorine substitution on the nucleophile (aryl boronic acid) renders the C–B bond susceptible to base-catalyzed protodeboronation .[1] This side reaction accelerates exponentially with temperature.

The Directive: You cannot simply "turn up the heat" to drive conversion. You must identify the Thermal Sweet Spot —the specific temperature window where the rate of cross-coupling (


) exceeds the rate of protodeboronation (

).
The "Golden Batch" Protocol

Do not rely on generic conditions (e.g., Toluene/Ethanol/Water at reflux). The following protocol is designed to lower the activation barrier, allowing the reaction to proceed at a temperature safe for the fluorinated boronic acid.

Recommended System
  • Catalyst: Pd-XPhos-G2 or Pd-SPhos-G2 (0.5 – 2.0 mol%).

    • Why: These Buchwald precatalysts activate rapidly and the bulky biaryl phosphine ligands facilitate oxidative addition into the sterically hindered 2,3-dichloro system at lower temperatures (

      
      C).
      
  • Solvent: THF:Water (4:1) or 1,4-Dioxane:Water (4:1).

  • Base:

    
     (2.0 – 3.0 equiv). Avoid strong alkoxides (
    
    
    
    ) which accelerate deboronation.
  • Temperature Setpoint: 60°C – 65°C .

Step-by-Step Workflow
  • Charge Solids: Add aryl chloride/bromide (1.0 equiv), fluorophenylboronic acid (1.2 equiv), and

    
     (2.0 equiv) to the reactor.
    
  • Degas (Critical): Cycle vacuum/Nitrogen (

    
    ) to remove 
    
    
    
    . Oxygen promotes homocoupling and catalyst death.
  • Solvent Addition: Add sparged THF/Water mixture.

  • Catalyst Addition: Add Pd-XPhos-G2 (1.0 mol%) under counter-flow of Nitrogen.

  • Thermal Ramp: Heat to 60°C internal temperature.

  • Checkpoint 1 (T = 1 hour): Sample for HPLC.

    • Target: >15% Conversion.[2][3]

    • If <5%: Increase T to 70°C (Do not exceed 80°C).

Troubleshooting Guide & FAQs
Category A: Low Conversion (Kinetic Stalling)

Q1: The reaction stalls at 40% conversion. Adding more catalyst doesn't help. Why?

  • Diagnosis: This is likely Catalyst Poisoning or Ligand Dissociation , not just kinetics. At high temperatures (>90°C), the bulky ligands required to bypass the 2,3-dichloro steric clash can dissociate, leading to the formation of inactive "Palladium Black."

  • Action:

    • Check the reaction mixture color. If it has turned from orange/red to black precipitate, the catalyst is dead.

    • Lower the temperature by 10°C and switch to a more thermally stable precatalyst (e.g., Pd-XPhos-G3 instead of G2).

    • Ensure your solvent is strictly degassed; oxygen accelerates ligand oxidation.

Q2: I am using the bromide starting material. Should I switch to the iodide to lower the temp?

  • Answer: Generally, Yes . The bond dissociation energy sequence is Ar-I < Ar-Br < Ar-Cl. Using 1-iodo-2,3-dichlorobenzene allows oxidative addition to occur at room temperature or mild heating (40°C), completely avoiding the deboronation danger zone.

Category B: Impurity Profile (Thermodynamic Issues)

Q3: I see a major byproduct with Mass [M-H]. What is it?

  • Diagnosis: This is Protodeboronation .[4][5] Your fluorophenyl boronic acid has hydrolyzed, losing the boron moiety and being replaced by a proton from water.

  • Root Cause: Temperature too high (

    
    C) or Base too strong (pH > 12).
    
  • Action:

    • Slow Addition: Do not add all boronic acid at the start. Add it in 3 portions over 2 hours. This keeps the instantaneous concentration of boronic acid low, statistically favoring the coupling reaction over the hydrolysis side reaction.

    • Switch Base: Move from

      
       to 
      
      
      
      or
      
      
      .

Q4: I see a "dimer" of my boronic acid (Homocoupling).

  • Diagnosis: Oxidative homocoupling.

  • Root Cause: Presence of Oxygen.[6]

  • Action: Re-evaluate your inert gas manifold. Sparge solvents with Argon for 20 minutes before use.

Data Optimization Matrix

Use this table to select the starting point based on your specific electrophile (Ar-X).

Electrophile (Ar-X)Rec. CatalystRec. TempRisk ProfileStrategy
Ar-I (Iodide)Pd(dppf)Cl₂40°CLowStandard protocol sufficient.
Ar-Br (Bromide)Pd-SPhos-G260°CMediumMonitor deboronation.
Ar-Cl (Chloride)Pd-XPhos-G280°CHighHigh Risk. Requires strictly anhydrous conditions or slow addition of boronic acid.
Visualizing the Logic
Diagram 1: The Thermal Decision Tree

This flowchart guides your temperature adjustments based on real-time HPLC data.

OptimizationLogic Start Start Reaction Target: 60°C CheckHPLC Checkpoint (1 Hour) HPLC Analysis Start->CheckHPLC Decision1 Conversion < 10%? CheckHPLC->Decision1 Decision2 Deboronation > 5%? Decision1->Decision2 No (Conv is good) ActionHeat Increase Temp to 70°C (Kinetic Boost) Decision1->ActionHeat Yes (Too slow) ActionSlow Slow Addition of Boronic Acid (Suppress Side Rxn) Decision2->ActionSlow Yes (Unstable) ActionCool Reduce Temp to 50°C Extend Time Decision2->ActionCool Yes (Unstable) Success Continue to Completion Decision2->Success No (Clean) ActionHeat->CheckHPLC Re-check ActionCat Switch to Pd-XPhos (Better Catalyst) ActionHeat->ActionCat Still Low Conv?

Caption: Decision logic for balancing reaction rate (kinetics) against reagent stability (thermodynamics).

Diagram 2: The Reaction Energy Landscape

Understanding why the 2,3-dichloro substitution requires specific handling.

EnergyLandscape Substrate Substrate (2,3-Cl2-Ar-Br) TS_OxAdd TS: Oxidative Addition (High Barrier due to Sterics) Substrate->TS_OxAdd Requires Heat/Active Cat SideRxn Protodeboronation (Byproduct) Substrate->SideRxn Accelerated by High T Intermediate Pd(II) Intermediate TS_OxAdd->Intermediate Product Biaryl Product Intermediate->Product Reductive Elimination

Caption: The steric bulk of the 2,3-dichloro ring raises the energy barrier for Oxidative Addition, tempting users to use high heat, which triggers the deboronation side-path.

References
  • Mechanistic Studies on Protodeboronation

    • Cox, P. A., et al. (2017). Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters. Journal of the American Chemical Society.
  • Optimization of Sterically Hindered Couplings

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research.
  • Specifics of Fluorinated Boronic Acid Stability

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.
  • Synthesis of Polychlorinated Biphenyls (Analogous Chemistries)

    • Lehuede, S., et al. (2013). An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions. Chemistry - A European Journal.

Sources

Troubleshooting

Technical Support Center: Advanced Strategies for Sterically Hindered Biaryl Synthesis

Welcome to the technical support resource for overcoming the significant challenges associated with the synthesis of 2',3'-substituted and other sterically encumbered biphenyls. These motifs are critical in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for overcoming the significant challenges associated with the synthesis of 2',3'-substituted and other sterically encumbered biphenyls. These motifs are critical in medicinal chemistry and materials science, yet their construction is frequently plagued by low yields and competing side reactions due to severe steric clash. This guide provides field-proven troubleshooting advice, answers to frequently asked questions, and detailed protocols to empower researchers in successfully navigating these demanding cross-coupling reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common failures encountered during the coupling of sterically hindered substrates, providing a clear rationale for each recommended solution.

Q1: My Suzuki-Miyaura coupling of a 2',3'-disubstituted aryl halide is resulting in low or no yield. What are the primary bottlenecks and how can I address them?

A1: Low conversion in these reactions typically points to issues with one of two key steps in the catalytic cycle: oxidative addition or reductive elimination. The steric bulk around the reaction centers slows these steps dramatically.

  • Primary Cause 1: Inefficient Oxidative Addition. The initial insertion of the Pd(0) catalyst into the aryl-halide bond is often the rate-limiting step, especially with electron-rich or sterically crowded aryl chlorides.

    • Solution: Employ highly active, bulky, and electron-rich phosphine ligands. Ligands from the Buchwald (e.g., SPhos, XPhos, RuPhos) and Fu (e.g., P(t-Bu)₃) families are designed specifically for this purpose.[1][2] These ligands stabilize the monoligated, 14-electron Pd(0)L species, which is the highly reactive species required for oxidative addition.[2] N-Heterocyclic carbenes (NHCs) can also be highly effective.[3] If possible, switch from an aryl chloride to the more reactive aryl bromide or iodide.

  • Primary Cause 2: Difficult Reductive Elimination. The final, bond-forming step can be sterically hindered, preventing the two aryl groups from coming together to form the biphenyl product. This can lead to catalyst decomposition or side reactions.

    • Solution: The choice of a bulky ligand is again critical. The steric pressure exerted by large ligands facilitates the reductive elimination step.[2] The architecture of biarylphosphine ligands, for instance, creates a "pocket" that forces the coupling partners into proximity.[2] Increasing the reaction temperature can also provide the necessary energy to overcome the activation barrier for this step, though this must be balanced against potential degradation.[4]

  • Primary Cause 3: Suboptimal Base or Solvent. The base is not just a stoichiometric reagent; it plays a crucial role in the transmetalation step. The solvent affects solubility and catalyst stability.

    • Solution: For sterically demanding Suzuki couplings, strong, non-coordinating bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to weaker bases like sodium carbonate.[5][6] Aprotic polar solvents such as dioxane, toluene, or THF are standard choices.[4][6] In some challenging cases, using a solvent system like THF/NMP (N-Methyl-2-pyrrolidone) can enhance reactivity.[7]

Troubleshooting Workflow for Low-Yield Hindered Coupling

G cluster_solutions Solutions start Low / No Yield ligand Is the ligand bulky and electron-rich? (e.g., SPhos, RuPhos, AntPhos) start->ligand halide Is the aryl halide reactive enough? (I > Br > OTf >> Cl) ligand->halide No base Is the base sufficiently strong? (K3PO4, Cs2CO3) ligand->base Yes sol_ligand Switch to a more advanced ligand (e.g., Buchwald or Fu type).[1] ligand->sol_ligand sol_halide Use Aryl-Br or Aryl-I if possible. halide->sol_halide temp Is the temperature optimized? base->temp Yes sol_base Switch to K3PO4 or Cs2CO3.[6] base->sol_base protocol Review inert atmosphere technique & reagent quality. temp->protocol Yes sol_temp Increase temperature incrementally (e.g., 80°C -> 110°C). temp->sol_temp success Improved Yield protocol->success sol_protocol Degas solvents thoroughly; use fresh, high-purity reagents. protocol->sol_protocol G cluster_legend Legend pd0 Pd(0)L pd2_ox Ar-Pd(II)-X | L pd0->pd2_ox Oxidative Addition (Ar-X) (Accelerated by e--rich L) pd2_trans Ar-Pd(II)-Ar' | L pd2_ox->pd2_trans Transmetalation (Ar'-B(OR)2) product Ar-Ar' pd2_trans->product Reductive Elimination (Forced by bulky L) product->pd0 Catalyst Regeneration L L = Bulky, Electron-Rich Ligand

Sources

Optimization

Recrystallization solvents for 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol

The following technical guide is structured as a Tier-3 Support Knowledge Base for the purification of 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol . Subject: Recrystallization Protocols for 2',3'-Dichloro-5-fluoro-[1,1'...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support Knowledge Base for the purification of 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol .

Subject: Recrystallization Protocols for 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol Ticket ID: CHEM-REC-23F-CL Status: Resolved / Expert Verified[1][2][3]

Executive Summary: The Physicochemical Profile

Before attempting recrystallization, you must understand why this molecule behaves the way it does.[1][2]

  • The Core: The biphenyl scaffold is highly lipophilic and planar, promoting strong

    
    -
    
    
    
    stacking.[1][2]
  • The Substituents: The 2',3'-dichloro and 5-fluoro motifs increase lipophilicity and decrease solubility in water.[1][2][3]

  • The Handle: The 3-hydroxyl (phenol) group provides a singular "polar handle" capable of hydrogen bonding.[2]

Implication: This molecule is a "Janus" substrate—it is too lipophilic for pure water but too polar (due to the -OH) to crystallize well from pure non-polar solvents like hexane without "oiling out."[2]

Primary Recommendation: A binary solvent system of Ethyl Acetate (Solvent A) and n-Heptane (Solvent B) .[2][3] Secondary Recommendation: Toluene (for removal of non-polar impurities).[2][3]

Standard Operating Procedures (SOPs)

Q: What is the "Gold Standard" solvent system for this compound?

A: The Ethyl Acetate / n-Heptane Binary System. This system offers the highest tunability.[2] Ethyl acetate dissolves the phenolic hydroxyl group via H-bonding, while heptane acts as the anti-solvent to force the lipophilic biphenyl core to lattice.[1][2]

Protocol:

  • Dissolution: Place the crude solid in a flask. Add Ethyl Acetate dropwise at 60°C (reflux) until just dissolved. Do not use excess.

  • Anti-Solvent Addition: While maintaining reflux, slowly add hot n-Heptane until a persistent turbidity (cloudiness) appears.[2][3]

  • Re-solubilization: Add a few drops of Ethyl Acetate to clear the solution.[2][3]

  • Crystallization: Remove from heat. Allow to cool to Room Temperature (RT) slowly over 2 hours. Then, cool to 0°C in an ice bath.

  • Filtration: Filter the white needles/plates and wash with cold 1:3 EtOAc:Heptane.

Q: I need to remove non-polar impurities (e.g., de-halogenated biphenyls). What do I use?

A: Toluene Recrystallization. Toluene is excellent for biphenyls due to


-

interactions.[1][2][3]

Protocol:

  • Suspend crude solid in Toluene (approx. 5-7 mL per gram).

  • Heat to reflux (110°C). If insoluble, add small amounts of Toluene until clear.[1][2][3]

  • Critical Step: If colored impurities are present, add activated carbon (10 wt%) at 80°C, stir for 10 min, and hot filter through Celite.[1][2][3]

  • Cool slowly. This compound often forms large, dense prisms from Toluene.[1][2][3]

Q: Can I use alcohols?

A: Yes, Ethanol/Water is viable but risky. Risk: Phenols often "oil out" (separate as a liquid phase) in water/alcohol mixtures because the melting point is depressed by the solvent.[1][2] Mitigation: Use Isopropanol (IPA) instead of Ethanol, and use Hexane as the anti-solvent instead of water.[2]

Troubleshooting Guide (FAQ)

Q: The product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why?

Cause: The solution is cooling too fast, or the "metastable zone width" is too narrow.[1][2] The compound separates as a supercooled liquid before it can nucleate.[3] The Fix (The "Seeding" Protocol):

  • Re-heat the mixture until the oil dissolves into a clear homogeneous phase.

  • Cool slightly until just above the cloud point.[2][3]

  • Add Seed Crystals: Add a tiny amount (<1 mg) of pure solid.

  • Scratch the Glass: Use a glass rod to scratch the inner wall of the flask.[2] This creates micro-fissures that serve as nucleation sites.[2][3]

  • Slow Down: Wrap the flask in aluminum foil or a towel to slow the cooling rate.

Q: My product is grey/brown. How do I remove the color?

Cause: Oxidation of the phenol to quinones or residual Palladium (if synthesized via Suzuki coupling).[2][3] The Fix:

  • For Organics: Use Activated Carbon (Darco G-60) during the hot dissolution step.[2][3]

  • For Palladium: If the color persists after carbon treatment, use a functionalized silica scavenger (e.g., Thiol-Silica) or recrystallize from Acetic Acid/Water (the acid helps solubilize metal complexes, leaving them in the mother liquor).[1][2]

Q: What are the solubility limits?

Data Table: Estimated Solubility Profile

SolventSolubility (Cold, 25°C)Solubility (Hot, Reflux)Role
Ethyl Acetate HighVery HighSolvent
DCM HighHighSolvent
Methanol ModerateHighSolvent
Toluene LowHighIdeal Single Solvent
Heptane InsolubleLowAnti-Solvent
Water InsolubleInsolubleAnti-Solvent

Visualizing the Workflow

The following decision tree guides you through the solvent selection process based on your specific impurity profile.

Recrystallization_Logic Start START: Crude 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol Check_Impurity Identify Major Impurity Type Start->Check_Impurity Polar_Imp Polar Impurities (Salts, Boronic Acids) Check_Impurity->Polar_Imp NonPolar_Imp Non-Polar Impurities (De-halogenated byproducts) Check_Impurity->NonPolar_Imp Color_Imp Colored/Pd Residues Check_Impurity->Color_Imp Solvent_A Use Toluene (Hot Filter if needed) Polar_Imp->Solvent_A Insoluble in Toluene Solvent_B Use EtOAc / Heptane (Binary System) NonPolar_Imp->Solvent_B Remains in Mother Liquor Solvent_C Use MeOH / Water (With Activated Carbon) Color_Imp->Solvent_C Adsorption Result Pure Crystalline Solid Solvent_A->Result Solvent_B->Result Solvent_C->Result

Caption: Decision matrix for solvent selection based on impurity profile.

References

  • Anderson, N. G. (2012).[2][3] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[2][3] (Standard text on solvent selection for biphenyls and phenols).

  • Beckmann, W. (2013).[2][3] Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.[1][2][3] (Source for "Oiling Out" thermodynamics).

  • BenchChem. (2025).[2][3] Synthesis and Properties of Halogenated Biphenyls. Retrieved from .[2][3]

  • PubChem. (2025).[2][3] Compound Summary: 2,2'-Difluoro-1,1'-biphenyl (Analogous Structure Data). Retrieved from .[2][3][4]

  • Reichardt, C. (2003).[2][3] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2][3] (Theoretical basis for EtOAc/Heptane polarity matching).

Sources

Troubleshooting

Technical Support Center: Controlling Regioselectivity in Fluorinated Biphenyl Hydroxylation

Introduction: The Challenge of Precise Hydroxylation Hydroxylated fluorinated biphenyls are critical scaffolds in medicinal chemistry and drug development. Their pharmacological properties, metabolic stability, and bioav...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Precise Hydroxylation

Hydroxylated fluorinated biphenyls are critical scaffolds in medicinal chemistry and drug development. Their pharmacological properties, metabolic stability, and bioavailability are profoundly influenced by the precise position of the hydroxyl group on the biphenyl core. However, achieving regiocontrol during the hydroxylation of these molecules is a significant synthetic challenge. The fluorine atom's strong electronic influence and the subtle steric differences between potential reaction sites often lead to a mixture of regioisomers, complicating downstream processes and reducing overall yield.

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and optimizing regioselectivity in fluorinated biphenyl hydroxylation reactions, with a strong focus on enzymatic methods, particularly those involving Cytochrome P450 (CYP) monooxygenases.

Core Principles: Understanding the "Why"

Before troubleshooting, it is crucial to understand the factors governing the reaction's regioselectivity.

Electronic Effects of Fluorine

Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I) and a weaker, distance-dependent electron-donating mesomeric effect (+M). This dual nature deactivates the aromatic ring towards electrophilic attack—the fundamental mechanism for many hydroxylation reactions. The hydroxylation site is determined by a complex interplay of the stability of the reaction intermediate and the accessibility of the position.

Enzymatic Control: The Cytochrome P450 Active Site

In enzymatic hydroxylations, particularly by Cytochrome P450s, the enzyme's active site plays a dominant role in determining the site of hydroxylation.[1][2][3] The substrate binds within a pocket in the enzyme, and its orientation relative to the highly reactive heme-iron oxygen species (Compound I) dictates which C-H bond is oxidized.[4][5] Therefore, regioselectivity is often a function of how "snugly" and in what specific orientation the fluorinated biphenyl substrate fits into this active site.[2] Minor changes to the substrate or the enzyme's amino acid residues can dramatically alter this orientation and, consequently, the resulting product distribution.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions and answers to address common problems encountered in the lab.

Problem 1: My reaction yields a mixture of regioisomers with poor selectivity. How can I favor a specific isomer (e.g., para-hydroxylation)?

This is the most common challenge. A lack of selectivity implies that either the intrinsic electronic preferences of the substrate are not strong enough to direct the reaction to a single position, or the enzyme's active site can accommodate the substrate in multiple, energetically similar orientations.

Answer:

Controlling regioselectivity requires modifying the reaction parameters to favor one substrate orientation or reaction pathway over others.

Solutions & Strategies:

  • Enzyme Selection & Engineering:

    • Screen Different P450 Isoforms: Different CYP isoforms (e.g., from the CYP1, CYP2, and CYP3 families) have distinct active site topographies.[1][6] Screening a panel of P450s is the first logical step to identify an enzyme with a natural preference for the desired hydroxylation site.

    • Site-Directed Mutagenesis: This is a powerful technique to rationally re-engineer the enzyme's active site.[7][8] By identifying key amino acid residues that interact with the substrate, you can make targeted mutations to introduce steric bulk or alter electronic interactions, thereby forcing the substrate into a specific orientation. For example, mutating a bulky residue (like phenylalanine) to a smaller one (like alanine) can open up space and allow a previously inaccessible part of the substrate to move closer to the catalytic iron center.[8]

  • Substrate Modification:

    • Introduction of Blocking Groups: If a particular position is being hydroxylated undesirably, temporarily introducing a bulky, inert "blocking group" at or near that site can sterically hinder the enzyme's approach. This group can be removed in a subsequent synthetic step.

    • Altering Anchoring Groups: Many P450s show a preference for substrates with specific functional groups (e.g., a carboxylic acid).[4] Modifying a distal part of your biphenyl molecule to include a group that anchors it more tightly and specifically within the active site can restrict its movement and improve regioselectivity.

  • Reaction Condition Optimization:

    • Co-solvents and Additives: The choice of solvent can influence both substrate solubility and enzyme conformation. Using fluorinated solvents like hexafluoroisopropanol (HFIP) can sometimes alter reaction outcomes by promoting specific hydrogen-bonding interactions.[9][10]

    • Temperature: Lowering the reaction temperature can sometimes increase selectivity by amplifying small energetic differences between the transition states leading to different isomers.

Decision Workflow for Improving Regioselectivity

Caption: Troubleshooting workflow for poor regioselectivity.

Problem 2: My enzymatic reaction is very slow or shows no product formation.

Answer:

This issue, known as low or no turnover, can stem from several factors related to the enzyme, substrate, or reaction conditions.

Solutions & Strategies:

  • Enzyme Health & Activity:

    • Cofactor Depletion: Most P450s require a constant supply of reducing equivalents from NADPH, often regenerated through a partner reductase (like a Cytochrome P450 Reductase, CPR) and a glucose-6-phosphate dehydrogenase (G6PDH) system. Ensure all components of this regeneration system are present and active.

    • Improper Storage: Enzymes are sensitive to temperature fluctuations and freeze-thaw cycles.[11] Confirm your enzyme has been stored correctly and run a positive control with a known, highly reactive substrate to verify its intrinsic activity.

  • Substrate-Related Issues:

    • Poor Solubility: Fluorinated compounds can have low solubility in aqueous buffers.[11] This limits the substrate's availability to the enzyme. Consider adding a small percentage (e.g., 1-5%) of a co-solvent like DMSO or ethanol to improve solubility. However, be cautious as higher concentrations can denature the enzyme.[11]

    • Substrate Inhibition: At very high concentrations, the substrate itself can sometimes bind non-productively to the enzyme, inhibiting its activity.[11] Run the reaction at several different substrate concentrations to identify the optimal range.

  • Incorrect Substrate Binding:

    • Non-Productive Binding: The fluorinated biphenyl may be binding to the active site, but in an orientation where no C-H bond is close enough to the heme iron for hydroxylation to occur.[4] This is a challenging problem that often requires protein engineering to resolve.[4]

Problem 3: I'm observing defluorination or other side reactions.

Answer:

The formation of defluorinated products or rearranged species often points to the formation of specific reactive intermediates, such as arene oxides, and a phenomenon known as the "NIH shift".

FAQs on Side Reactions:

  • What is the NIH Shift? The NIH shift is a chemical rearrangement where a substituent (like hydrogen, deuterium, or a halogen) on an aromatic ring migrates to an adjacent carbon during hydroxylation.[12] This occurs because the reaction can proceed through an arene oxide intermediate.[12][13] The opening of this epoxide ring can lead to the formation of a ketone, which then tautomerizes to the final phenol product, with the substituent shifted to the neighboring position.[12]

  • Why is my reaction causing defluorination? For fluorinated compounds, the arene oxide intermediate can follow a different pathway. Instead of the fluorine atom migrating, it can be eliminated as a fluoride anion.[14] This is particularly true if there is an electron-donating group on the ring that can stabilize the resulting carbocation.[14] While the NIH shift of fluorine has been observed, it is often a minor pathway compared to its elimination or retention.[14]

Strategies to Minimize Side Reactions:

  • Enzyme Choice: The extent of NIH shift and subsequent elimination vs. migration is highly dependent on the specific enzyme used.[15][16] Screening different P450s may reveal a catalyst that favors a more direct hydroxylation mechanism over one that proceeds through a stable arene oxide.

  • Computational Modeling: Quantum Mechanics/Molecular Mechanics (QM/MM) modeling can help predict the likelihood of different reaction pathways and the stability of intermediates like arene oxides for a given substrate in a specific enzyme active site.[2][17]

Problem 4: How do I accurately quantify the ratio of my regioisomers?

Answer:

Accurate quantification is critical for determining the success of any optimization strategy. Since regioisomers have the same mass, this requires a high-resolution separation technique coupled with a sensitive detector.

Recommended Method: UPLC-MS/MS

  • Separation (UPLC): Ultra-Performance Liquid Chromatography (UPLC) is essential. The key is finding a column and mobile phase that can resolve the isomers.[18][19]

    • Column Choice: Biphenyl-phase columns often provide unique selectivity for aromatic compounds and can be superior to standard C18 columns for separating structural isomers.[20]

    • Method Development: A systematic screen of mobile phases (e.g., acetonitrile vs. methanol gradients) and additives (e.g., formic acid, ammonium acetate) is necessary to achieve baseline separation.[21]

  • Detection (MS/MS): Tandem mass spectrometry provides the sensitivity and specificity needed to detect and quantify the small amounts of product formed, especially during initial screens.

Data Comparison: Column Choice for Isomer Separation
Column TypeTypical AdvantageBest ForPotential Drawback
Standard C18 General purpose, robustNon-polar compoundsMay fail to separate structurally similar regioisomers.
Biphenyl Phase Enhanced π-π interactionsAromatic, moderately polar isomersCan have different selectivity with different organic modifiers.[20]
Pentafluorophenyl (PFP) Alternative selectivity via dipole and π-π interactionsHalogenated and polar aromatic compoundsMay require more method development.

Key Experimental Protocols

Protocol 1: General Procedure for Screening P450 Biocatalysts

This protocol outlines a typical small-scale screening reaction.

Materials:

  • Lyophilized P450 enzyme and corresponding reductase (CPR)

  • NADP+, Glucose-6-phosphate (G6P), Glucose-6-phosphate dehydrogenase (G6PDH)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • Fluorinated biphenyl substrate (stock solution in DMSO)

  • Microcentrifuge tubes or 96-well plate

  • Quenching solution (e.g., ice-cold acetonitrile)

Procedure:

  • Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing buffer, the NADPH regeneration system (NADP+, G6P, G6PDH), and the CPR.

  • Aliquot Enzyme: In separate tubes or wells, add the specific P450 enzyme to be tested. Include a "no enzyme" control.

  • Pre-incubation: Add the master mix to the enzyme aliquots and pre-incubate at the desired reaction temperature (e.g., 30°C) for 5 minutes.

  • Initiate Reaction: Add the fluorinated biphenyl substrate from the DMSO stock to each well to start the reaction. Ensure the final DMSO concentration is low (<2%).

  • Incubation: Incubate the reaction for a set time (e.g., 1-24 hours) with shaking.

  • Quench Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the enzyme.

  • Clarify: Centrifuge the samples to pellet the precipitated protein.

  • Analyze: Transfer the supernatant to an HPLC vial for UPLC-MS/MS analysis.

Protocol 2: UPLC Method for Regioisomer Quantification

This is a starting point for method development. Optimization is required for each specific set of isomers.

Equipment & Columns:

  • UPLC system with a tandem mass spectrometer (e.g., Triple Quadrupole)

  • Column: Biphenyl phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

Mobile Phases:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

Gradient:

Time (min) Flow Rate (mL/min) %A %B
0.0 0.4 95 5
1.0 0.4 95 5
8.0 0.4 5 95
10.0 0.4 5 95
10.1 0.4 95 5

| 12.0 | 0.4 | 95 | 5 |

MS Detection:

  • Use Multiple Reaction Monitoring (MRM) mode.

  • Determine the specific precursor ion (M+H)+ and a stable product ion for your hydroxylated biphenyl. This transition will be used for quantification.

P450 Catalytic Cycle

P450_Cycle Fe3_S Fe³⁺ (Substrate Bound) Fe2_S Fe²⁺ (Substrate Bound) Fe3_S->Fe2_S e⁻ (from CPR) Fe2_O2 Fe²⁺-O₂ Fe2_S->Fe2_O2 O₂ Fe3_O2_minus Fe³⁺-O₂⁻ Fe2_O2->Fe3_O2_minus Cpd0 Cpd 0 [FeO₂]⁺ Fe3_O2_minus->Cpd0 e⁻ (from CPR), H⁺ Cpd1 Cpd I [FeO]³⁺ Cpd0->Cpd1 H⁺, -H₂O Fe3_ROH Fe³⁺ (Product Bound) Cpd1->Fe3_ROH Substrate (R-H) → Product (R-OH) Fe3_ROH->Fe3_S - Product

Caption: Simplified Cytochrome P450 catalytic cycle.

References

  • NIH shift in the hydroxylation of aromatic compounds by the ammonia-oxidizing bacterium Nitrosomonas europaea. Evidence against an arene oxide intermediate. PubMed. [Link]

  • nih shift literature. OPUS. [Link]

  • NIH shift. Wikipedia. [Link]

  • Quantum Mechanics/Molecular Mechanics Modeling of Regioselectivity of Drug Metabolism in Cytochrome P450 2C9. PMC. [Link]

  • The NIH shift during the hydroxylation of aromatic substrates by fungi. RSC Publishing. [Link]

  • Occurrence of the NIH Shift upon the Cytochrome P450-Catalyzed in Vivo and in Vitro Aromatic Ring Hydroxylation of Fluorobenzenes. Chemical Research in Toxicology - ACS Publications. [Link]

  • Empirical Regioselectivity Models for Human Cytochromes P450 3A4, 2D6, and 2C9. PMC. [Link]

  • Quantum Mechanics/Molecular Mechanics Modeling of Regioselectivity of Drug Metabolism in Cytochrome P450 2C9. Journal of the American Chemical Society. [Link]

  • Empirical Regioselectivity Models for Human Cytochromes P450 3A4, 2D6, and 2C9. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering. PMC. [Link]

  • Understanding a Substrate's Product Regioselectivity in a Family of Enzymes: A Case Study of Acetaminophen Binding in Cytochrome P450s. PLOS One - Research journals. [Link]

  • Mechanism and structure–reactivity relationships for aromatic hydroxylation by cytochrome P450. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Cytochrome P450: Radicals in a Biochemical Setting. YouTube. [Link]

  • DEVELOPMENT OF LOW LEVEL HYDROXYLATED POLYCHLORINATED BIPHENYL (OH-PCBs) ANALYTICAL METHOD IN HUMAN BLOOD WITH UPLC/Q-TOf MS. Organohalogen Compounds. [Link]

  • Mechanisms of Cytochrome P450-Catalyzed Oxidations. PMC - NIH. [Link]

  • Fluorinated Solvents for Chemoselective Oxidations: A Strategy toward Synthetic Ideality in Natural Product Synthesis. PMC. [Link]

  • Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food. MDPI. [Link]

  • Controlling the regioselectivity of the bromolactonization reaction in HFIP. RSC Publishing. [Link]

  • Estimation of the concentrations of hydroxylated polychlorinated biphenyls in human serum using ionization efficiency prediction for electrospray. PMC. [Link]

  • Altering 2-Hydroxybiphenyl 3-Monooxygenase Regioselectivity by Protein Engineering for the Production of a New Antioxidant. PubMed. [Link]

  • Regio- and stereoselectivity of P450-catalysed hydroxylation of steroids controlled by laboratory evolution. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Handling 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol Under Basic Conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol . This document provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for handling this highly functionalized halogenated biphenylol under basic conditions.

Part 1: Mechanistic Grounding & Causality

To successfully manipulate 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol, one must understand the electronic interplay of its substituents. The hydroxyl group is situated on a biphenyl core, flanked by a meta-fluorine and a highly electron-withdrawing 2',3'-dichlorophenyl ring.

When exposed to basic conditions, the phenol rapidly deprotonates. Electron-withdrawing substituents make the phenol significantly more acidic by stabilizing the resulting phenoxide anion through inductive effects[1]. However, this phenoxide intermediate is highly reactive. While the strong carbon-fluorine bond (98–115 kcal/mol) generally confers excellent chemical and metabolic stability[2], the electron-rich nature of the phenoxide oxygen makes the molecule susceptible to oxidative degradation, and harsh bases can trigger unwanted side reactions[3].

Pathway Substrate 2',3'-Dichloro-5-fluoro- [1,1'-biphenyl]-3-ol Phenoxide Phenoxide Anion (Active Nucleophile) Substrate->Phenoxide Mild Base (e.g., K2CO3) Desired Desired Product (e.g., Etherification) Phenoxide->Desired Electrophile (Controlled Temp) Oxidation Oxidative Degradation (Quinones/Dimers) Phenoxide->Oxidation O2 Exposure (Prolonged) SNAr S_NAr Side Products (Defluorination) Phenoxide->SNAr Strong Base/High Temp (e.g., NaOMe, >80°C)

Reaction pathways of the biphenylol under basic conditions, highlighting degradation routes.

Part 2: Troubleshooting Guides & FAQs

Q1: My reaction mixture turns dark brown/black shortly after adding the base. What is happening, and how do I prevent it? Causality: You are observing oxidative degradation. When the biphenylol is deprotonated, the resulting phenoxide anion is significantly more electron-rich than the neutral phenol. In the presence of atmospheric oxygen, phenols and phenoxides are slowly oxidized to dark-colored mixtures containing quinones[4]. While the electron-withdrawing fluorine and chlorine atoms offer some stabilization against oxidation compared to unsubstituted phenols[1], they do not render the molecule immune to single-electron transfer (SET) to oxygen under sustained basic conditions. Solution:

  • Strictly degas your solvents: Sparging with Argon or Nitrogen for 15–30 minutes prior to base addition is mandatory.

  • Order of addition: Add the base last, ideally at 0–5 °C, immediately before introducing your electrophile to minimize the lifetime of the unreacted phenoxide.

Q2: The reaction stalls at 50% conversion, and I observe a thick precipitate. Why? Causality: This is a phase-state and solubility issue. Halogenated biphenyls are highly lipophilic. When you form the sodium or potassium salt (e.g., using NaH or K


CO

) in moderately polar solvents like THF or Acetonitrile, the ionic phenoxide salt may precipitate out of solution. This effectively removes your reactive nucleophile from the liquid phase, stalling the reaction. Solution: Switch to a highly polar aprotic solvent like DMF or DMSO, which readily solvates alkali metal phenoxides. Alternatively, if you must use a less polar solvent, introduce a phase-transfer catalyst (e.g., 18-crown-6 for potassium bases, or tetrabutylammonium iodide) to keep the phenoxide solubilized.

Q3: I am using KOtBu at 80 °C to force a sluggish alkylation, but LC-MS shows a mass corresponding to the loss of fluorine. Is the C-F bond breaking? Causality: Yes. While the C-F bond is generally robust[2], strong nucleophilic bases (like alkoxides) at elevated temperatures are incompatible with fluorophenols[3]. Under these harsh conditions, the alkoxide can induce Nucleophilic Aromatic Substitution (S


Ar), displacing the fluorine atom to form an unwanted ether side-product.
Solution:  Avoid strong nucleophilic bases. Use non-nucleophilic bases (like DIPEA or DBU) or mild inorganic bases (Cs

CO

) and rely on prolonged reaction times or alternative electrophile activation rather than extreme heat.

Part 3: Quantitative Data & Base Compatibility

To ensure optimal reaction design, consult the following matrix summarizing the stability and reactivity of 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol with various bases.

Base TypeRecommended SolventMax Temp LimitPrimary Risk FactorRecommended Application
K

CO

/ Cs

CO

DMF, DMSO, MeCN80 °CSlow oxidation (if not degassed)Standard etherifications, alkylations.
NaH (60% dispersion) THF, DMF25 °CExothermic salt precipitationRapid generation of strong nucleophile.
NaOH / KOH (aq) Water / EtOH60 °CBiphasic stalling, hydrolysisAqueous extractions, salt formation.
NaOMe / KOtBu Alcohols, THF< 40 °CS

Ar (Defluorination)
Avoid. High risk of side reactions.
DIPEA / TEA DCM, THFRefluxIncomplete deprotonationMild conditions, acid chloride reactions.

Part 4: Self-Validating Experimental Protocol

The following is a highly optimized, step-by-step methodology for the base-mediated etherification/alkylation of 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol. This protocol is designed as a "self-validating system"—meaning each step contains a visual or analytical checkpoint to ensure the integrity of the reaction before proceeding.

Workflow Step1 1. Degas Solvent (Ar purge, 15m) Step2 2. Dissolve Substrate Step1->Step2 Step3 3. Add Base at 0-5°C Step2->Step3 Step4 4. Add Electrophile Step3->Step4 Step5 5. Quench (Weak Acid) Step4->Step5

Optimized step-by-step experimental workflow for base-mediated reactions to prevent degradation.

Step-by-Step Methodology

Step 1: System Preparation & Degassing

  • Action: Add 10 mL of anhydrous DMF to a flame-dried, round-bottom flask equipped with a magnetic stir bar. Sparge the solvent with Argon for 15 minutes.

  • Validation: The solvent should remain completely colorless. If using a dissolved oxygen meter, ensure DO is < 1 ppm.

Step 2: Substrate Dissolution

  • Action: Add 1.0 equivalent of 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol to the degassed DMF under a positive Argon flow. Stir until completely dissolved.

  • Validation: The solution must be clear and colorless to pale yellow. A dark brown color at this stage indicates pre-existing oxidative degradation of the starting material.

Step 3: Base Addition (Temperature Controlled)

  • Action: Cool the flask to 0–5 °C using an ice-water bath. Slowly add 1.5 equivalents of finely powdered, anhydrous Cs

    
    CO
    
    
    
    . Stir for 15 minutes.
  • Validation: A slight deepening of the yellow color is normal and indicates phenoxide formation. If the solution turns black, oxygen has breached the system.

Step 4: Electrophile Addition

  • Action: Dropwise, add 1.2 equivalents of your chosen electrophile (e.g., an alkyl halide). Remove the ice bath and allow the reaction to warm to room temperature.

  • Validation: Monitor by TLC (Hexanes/EtOAc 8:2) or LC-MS. The highly UV-active starting material spot should cleanly convert to a higher Rf product spot without baseline streaking (which would indicate decomposition).

Step 5: Quenching & Workup

  • Action: Once complete, quench the reaction by pouring it into a 5% aqueous solution of NH

    
    Cl (a weak acid prevents product degradation during workup). Extract with Ethyl Acetate (3x).
    
  • Validation: The aqueous layer should be near neutral (pH ~6-7). A highly basic aqueous layer during extraction can cause emulsions and degrade base-sensitive products.

Part 5: References

  • Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • 12.1: Properties of Alcohols and Phenols Source: Chemistry LibreTexts URL:[Link]

  • Chemical Reactions of Alcohols and Phenols Source: King Saud University (KSU) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol

A Comprehensive Guide to the ¹H NMR Spectrum Analysis of 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol Authored by: A Senior Application Scientist In the landscape of drug discovery and development, the precise structural...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the ¹H NMR Spectrum Analysis of 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol

Authored by: A Senior Application Scientist

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an indispensable tool for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the ¹H NMR spectrum of 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol, a complex halogenated biphenyl derivative. By delving into the nuances of its spectral features, we aim to provide researchers, scientists, and drug development professionals with a robust framework for interpreting similar complex molecules. This guide will objectively compare the spectral characteristics of the title compound with related halogenated biphenyls, supported by experimental data and established principles of NMR spectroscopy.

Foundational Principles: Deciphering the ¹H NMR Spectrum of Substituted Biphenyls

The ¹H NMR spectrum of a substituted biphenyl is a confluence of electronic and steric effects. The chemical shifts of the aromatic protons are primarily dictated by the electron-donating or electron-withdrawing nature of the substituents. Halogens, such as chlorine and fluorine, exert a significant influence through their inductive and mesomeric effects. The hydroxyl group (-OH) is a strong electron-donating group, which typically shifts ortho and para protons to a higher field (lower ppm).

Spin-spin coupling, or J-coupling, provides valuable information about the connectivity of protons. In aromatic systems, we primarily observe:

  • Ortho-coupling (³JHH): Typically in the range of 6-9 Hz, between adjacent protons.[1]

  • Meta-coupling (⁴JHH): A smaller coupling (2-3 Hz) between protons separated by three bonds.[2]

  • Para-coupling (⁵JHH): Generally very small or not observed (0-1 Hz).

Furthermore, in fluorinated compounds, we can observe proton-fluorine coupling (JHF) , which can occur over several bonds. Long-range H-F coupling can even be observed "through-space" rather than solely through bonds, particularly when the proton and fluorine atoms are in close spatial proximity due to the molecule's conformation.[3][4]

The rotational freedom around the biphenyl C-C single bond can be restricted by bulky substituents in the ortho positions, leading to atropisomerism. This restricted rotation can make the two phenyl rings magnetically inequivalent, resulting in a more complex spectrum.

Experimental Protocol for High-Resolution ¹H NMR Spectroscopy

Acquiring a high-quality ¹H NMR spectrum is the prerequisite for accurate analysis. The following protocol is a self-validating system designed to yield optimal results for halogenated biphenyls.

2.1. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte and has minimal overlapping signals with the protons of interest. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds. For compounds with exchangeable protons like the hydroxyl group, deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it often allows for the observation of the -OH proton signal and its coupling to neighboring protons.[5]

  • Concentration: Prepare a solution of approximately 5-10 mg of 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal standard (0 ppm).

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean 5 mm NMR tube.

2.2. Instrument Parameters

The following parameters are recommended for a 400 MHz or higher field NMR spectrometer:

ParameterRecommended ValueRationale
Spectrometer Frequency≥ 400 MHzHigher field strength provides better signal dispersion and simplifies spectral interpretation.
Pulse SequenceStandard single pulse (zg)Sufficient for routine ¹H NMR acquisition.
Acquisition Time2-4 secondsEnsures good digital resolution.
Relaxation Delay1-5 secondsAllows for full relaxation of protons, leading to accurate integration.
Number of Scans16-64Sufficient to achieve a good signal-to-noise ratio for a moderately concentrated sample.
Spectral Width12-16 ppmCovers the entire range of proton chemical shifts.
Temperature298 K (25 °C)Standard operating temperature.

2.3. Data Processing

  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

  • Integration: Integrate all signals to determine the relative number of protons corresponding to each resonance.

¹H NMR Spectrum Analysis of 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol

The structure of 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol is presented below, with protons labeled for assignment.

Figure 1: Structure of 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol with proton numbering.

3.1. Predicted Chemical Shifts and Coupling Patterns

The predicted ¹H NMR spectrum is expected to show distinct signals for the five aromatic protons. The chemical shifts are influenced by the substituents on both rings.

Ring A (Fluoro-hydroxyphenyl ring):

  • H2: This proton is ortho to the C1-C1' bond and the hydroxyl group, and meta to the fluorine atom. The -OH group is strongly activating and will shield this proton, while the biphenyl linkage and the fluorine will have deshielding effects. We can expect a signal in the aromatic region, likely a doublet of doublets due to coupling with H4 (meta) and H6 (ortho).

  • H4: This proton is para to the hydroxyl group and ortho to the fluorine atom. The strong shielding from the -OH group will be counteracted by the deshielding from the ortho-fluorine. This proton will be split by H2 (meta), H6 (para, likely negligible), and the fluorine atom (³JHF). The signal will likely appear as a doublet of doublets or a more complex multiplet.

  • H6: This proton is ortho to the C1-C1' bond and the fluorine atom, and meta to the hydroxyl group. The proximity to the electron-withdrawing fluorine and the biphenyl linkage will cause a downfield shift. It will be split by H2 (ortho) and H4 (para, likely negligible), and the fluorine atom (³JHF). The signal is expected to be a doublet of doublets.

  • OH: The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature. In a non-hydrogen bonding solvent like CDCl₃, it may appear as a broad singlet. In DMSO-d₆, it will likely be a sharper signal and may show coupling to H2 and H4.

Ring B (Dichlorophenyl ring):

  • H4': This proton is ortho to a chlorine atom and meta to the other chlorine and the C1'-C1 bond. It will be split by H5' (ortho) and H6' (meta). The signal will likely be a doublet of doublets.

  • H5': This proton is situated between H4' and H6' and is meta to both chlorine atoms. It will be split by H4' (ortho) and H6' (ortho), appearing as a triplet (or more accurately, a doublet of doublets with similar coupling constants).

  • H6': This proton is ortho to the C1'-C1 bond and a chlorine atom, and meta to the other chlorine. Due to the steric hindrance from the ortho-chlorine, this proton may experience a significant downfield shift. It will be split by H5' (ortho) and H4' (meta). The signal is expected to be a doublet of doublets.

3.2. Comparison with Structurally Related Compounds

To better understand the spectral features, a comparison with simpler halogenated biphenyls is instructive.

CompoundProtonChemical Shift (ppm)Key Coupling Constants (Hz)
Biphenyl All Ar-H~7.3-7.6³JHH ≈ 7-8
4-Chlorobiphenyl H-2,6~7.5³JHH ≈ 8
H-3,5~7.4
H-2',3',5',6'~7.3-7.5
2,4-Difluorobiphenyl H-3~6.9³JHH ≈ 8, ³JHF ≈ 9
H-5~6.8³JHH ≈ 8, ⁴JHF ≈ 6
H-6~7.4³JHH ≈ 8, ³JHF ≈ 9
2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol (Predicted) H2, H4, H6~6.5-7.2³JHH ≈ 8-9, ⁴JHH ≈ 2-3, ³JHF ≈ 8-10, ⁴JHF ≈ 5-7
H4', H5', H6'~7.2-7.6³JHH ≈ 8, ⁴JHH ≈ 2

Note: The chemical shifts for the title compound are predictive and can vary based on the solvent and experimental conditions.

The presence of the hydroxyl group in Ring A of the title compound is expected to shift the protons on that ring to a higher field compared to a simple fluorobiphenyl. The two chlorine atoms on Ring B will generally cause a downfield shift of the protons on that ring due to their inductive effect. The additive effects of these substituents can be complex.[6]

Advanced Spectral Interpretation: Through-Space Coupling

In sterically hindered biphenyls, through-space coupling can be observed between protons or between a proton and a fluorine atom that are in close proximity in the molecule's preferred conformation. For 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol, the ortho-substituents (Cl on C2' and OH on C3) will likely force the two rings to be non-planar. This could bring H6' on Ring B and H2 on Ring A into close spatial proximity, potentially leading to a through-space ¹H-¹H coupling. Similarly, the fluorine at C5 could be close to H4' or H5' on Ring B, potentially resulting in a through-space ¹H-¹⁹F coupling.[3][4] The observation of such couplings would provide valuable information about the three-dimensional structure of the molecule.

Figure 2: Workflow for the ¹H NMR spectral analysis of 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol.

Conclusion

The ¹H NMR spectrum of 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol is predicted to be complex, reflecting the intricate interplay of electronic and steric effects from its multiple substituents. A thorough analysis, grounded in the fundamental principles of chemical shifts and coupling constants, is essential for its complete structural elucidation. By comparing its spectral features with those of simpler, related compounds, and by considering the possibility of advanced phenomena such as through-space coupling, researchers can gain a comprehensive understanding of the molecule's structure and conformation. This guide provides a robust framework for such an analysis, empowering scientists in their pursuit of novel therapeutics and chemical entities.

References

  • Spin coupling constants of PCBs (Hz) | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Gribble, G. W., & Kelly, W. J. (1970). Long-range proton-fluorine spin-spin coupling in bridged biphenyls. Compelling evidence for a "through-space" ("direct") mechanism. Journal of the American Chemical Society, 92(24), 7276–7278. Available at: [Link]

  • Spin-spin splitting and coupling - Coupling in 1H NMR - Organic Chemistry at CU Boulder. Available at: [Link]

  • Akzinnay, S., Bisaro, F., & Cazin, C. S. J. (2009). Highly efficient catalytic hydrodehalogenation of polychlorinated biphenyls (PCBs). Chemical Communications, (44), 6763–6765. Available at: [Link]

  • Coupling Constants For 1h and 13c NMR. Scribd. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Wilson, N. K. (1975). Analysis of Polychlorinated Biphenyls by Carbon-13 Nuclear Magnetic Resonance Spectroscopy. Journal of the American Chemical Society, 97(13), 3573–3578. Available at: [Link]

  • Dračínský, M., & Hodgkinson, P. (2012). Computational and experimental evidence of through-space NMR spectroscopic J coupling of hydrogen atoms. Angewandte Chemie International Edition, 51(4), 924-927. Available at: [Link]

  • NMR Coupling Constants - Chemical Instrumentation Facility, Iowa State University. Available at: [Link]

  • Coupling constants for 1H and 13C NMR. Available at: [Link]

  • ¹H–¹H Coupling in Proton NMR - ACD/Labs. Available at: [Link]

  • “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides - Rsc.org. Available at: [Link]

  • Proton NMR Table - MSU chemistry. Available at: [Link]

  • NMR Chemical Shift Values Table - Chemistry Steps. Available at: [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

Sources

Comparative

13C NMR Chemical Shifts for Fluorinated Dichloro Biphenyls: A Comparative Technical Guide

This guide provides an advanced technical analysis of 13C NMR chemical shifts for fluorinated dichloro biphenyls (F-PCBs) . It is designed for researchers requiring high-precision structural elucidation of halogenated ar...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an advanced technical analysis of 13C NMR chemical shifts for fluorinated dichloro biphenyls (F-PCBs) . It is designed for researchers requiring high-precision structural elucidation of halogenated aromatics, often encountered as environmental tracers, metabolic intermediates, or pharmaceutical scaffolds.

Executive Summary & Application Context

Fluorinated dichloro biphenyls present a unique spectroscopic challenge. The interplay between the strong inductive effects of chlorine (


) and the resonance/inductive duality of fluorine (

), combined with large

scalar couplings (

), creates complex multiplet patterns in standard

NMR spectra.

This guide compares Standard


 NMR  against Double-Decoupled 

NMR
, demonstrating why the latter is the superior "product" for unambiguous assignment. It also provides a predictive framework based on experimental data from trichlorobiphenyl and fluorobiphenyl standards.

Mechanistic Insight: Substituent Effects & Coupling

To accurately assign chemical shifts in F-PCBs, one must deconstruct the molecule into its "Base" (Chlorinated Biphenyl) and "Perturbation" (Fluorine) components.

A. The Chlorine Effect (Base System)

Chlorine substitution on the biphenyl ring exerts a deshielding effect on the ipso carbon and orthogonal shielding effects on ortho positions due to steric compression (the "Heavy Atom Effect").

Reference Data: 2,3,4-Trichlorobiphenyl (CDCl


) 
  • C-Cl (ipso): ~132.0 – 134.5 ppm (Deshielded)

  • C-H (ortho to Cl): ~127.8 – 129.0 ppm[1]

  • Quaternary Bridgehead: ~138.4 – 140.9 ppm

B. The Fluorine Perturbation (The Diagnostic Tool)

Fluorine is the dominant spectral feature due to large heteronuclear couplings. These couplings are diagnostic , allowing you to map the distance of any carbon from the fluorine atom.

Carbon Position Relative to FChemical Shift Effect (

)
Coupling Constant (

)
Spectral Appearance (

)
Ipso (C-F) +30 to +35 ppm (Deshielded)~245 Hz (

)
Large Doublet
Ortho (C-C-F) -13 to -15 ppm (Shielded)~21 Hz (

)
Medium Doublet
Meta (C-C-C-F) +1 to +2 ppm (Deshielded)~7-8 Hz (

)
Small Doublet
Para (C-C-C-C-F) +3 to +5 ppm (Deshielded)~3-4 Hz (

)
Broad Singlet / Small Doublet

Critical Insight: In F-PCBs, the ortho shielding of Fluorine often competes with the ipso deshielding of Chlorine if they are adjacent, leading to counter-intuitive shifts at crowded positions.

Comparative Analysis: Acquisition Methods

This section compares the "performance" of two acquisition strategies.

Method A: Standard NMR
  • Description: Broadband proton decoupling only.

  • Outcome: C-F couplings remain active.

  • Pros: Contains connectivity information (magnitude of

    
     tells distance).
    
  • Cons: Severe signal dilution. A quaternary C-F peak is split into a doublet, reducing Signal-to-Noise (S/N) by 50%. Overlap with aromatic C-Cl peaks is common.

Method B: Double-Decoupled NMR (Recommended)
  • Description: Simultaneous irradiation of

    
     and 
    
    
    
    frequencies.[2]
  • Outcome: All C-F multiplets collapse into singlets.

  • Pros:

    • S/N Boost: 2x to 4x sensitivity increase (multiplet collapse).

    • Resolution: Eliminates overlap; distinct peaks for all aromatic carbons.

    • Simplification: Spectra resemble standard non-fluorinated PCBs.

Comparative Data Table: Predicted Shifts for 4'-Fluoro-2,3,4-Trichlorobiphenyl

Using additivity rules derived from 4-fluorobiphenyl and 2,3,4-trichlorobiphenyl experimental data.

Carbon PositionBase Shift (ppm) (2,3,4-TCB)F-Substituent Effect (ppm)Predicted Shift (ppm) Multiplicity (

)
C-4' (Ipso to F) 127.8 (C-H)+34.5162.3 d,

Hz
C-3',5' (Ortho to F) 128.9 (C-H)-12.9116.0 d,

Hz
C-2',6' (Meta to F) 127.7 (C-H)+1.5129.2 d,

Hz
C-1' (Para to F) 138.4 (C-C)-4.4134.0 d,

Hz
C-2 (Cl-substituted) 132.0~0132.0 s
C-3 (Cl-substituted) 132.8~0132.8 s
C-4 (Cl-substituted) 132.6~0132.6 s

Experimental Protocol: High-Precision Acquisition

To replicate these results, the following protocol ensures maximum sensitivity and resolution for fluorinated aromatics.

Step 1: Sample Preparation
  • Solvent: CDCl

    
     (Standard) or Acetone-
    
    
    
    (if resolution of overlapping peaks is required).
  • Concentration: Minimum 10 mg/mL due to the lower sensitivity of quaternary carbons.

  • Tube: 5mm high-precision NMR tube (avoid low-quality glass which can distort shimming).

Step 2: Instrument Configuration ( )
  • Pulse Sequence: zgpg30 (Power-gated decoupling) to maintain NOE on protonated carbons.

  • Relaxation Delay (D1): Set to 3–5 seconds .

    • Reasoning: Quaternary carbons (C-Cl, C-F) have long

      
       relaxation times. Short D1 leads to saturation and loss of these critical diagnostic peaks.
      
  • Spectral Width: 250 ppm (to capture C-F ipso peaks up to ~165 ppm).

  • Scans (NS): Minimum 1024 scans for adequate S/N on split peaks.

Step 3: Assignment Logic (Workflow)

Use the following logic flow to assign peaks in a complex mixture.

AssignmentLogic Start Acquire 13C{1H} Spectrum CheckJ Identify Doublets (J_CF) Start->CheckJ LargeJ Large Splitting (J > 200 Hz) CheckJ->LargeJ MedJ Medium Splitting (J ~ 20 Hz) CheckJ->MedJ SmallJ Small Splitting (J < 10 Hz) CheckJ->SmallJ NoJ Singlet (No Splitting) CheckJ->NoJ AssignIpso Assign: C-F (Ipso) Shift: ~158-165 ppm LargeJ->AssignIpso AssignOrtho Assign: Ortho to F Shift: ~115-117 ppm MedJ->AssignOrtho AssignMeta Assign: Meta/Para to F Shift: ~128-135 ppm SmallJ->AssignMeta AssignDist Assign: Distal Ring (Chlorinated Ring) NoJ->AssignDist Verify Final Structure Confirmation AssignDist->Verify Check Chemical Shifts vs Base PCB

Caption: Logic flow for assigning 13C NMR signals in fluorinated biphenyls based on J-coupling magnitude.

References

  • Experimental 13C NMR D

    • Source: PubChem / N
    • URL: [Link][3][4]

  • 13C NMR Spectrum of 4-Fluoro-1,1'-biphenyl Source: ChemicalBook Spectral D
  • 19F-Centred NMR Analysis of Fluorin

    • Title: 19F-centred NMR analysis of mono-fluorin
    • Source: RSC Advances (Royal Society of Chemistry)
    • URL: [Link][1][5]

  • Simultaneous Proton and Fluorine Decoupled 13C NMR

    • Title: Simultaneous Proton and Fluorine decoupled 13C NMR[3][6][7]

    • Source: Magritek Applic
    • URL: [Link]

  • Substituent Effects in NMR Spectroscopy

    • Title: 13C NMR Chemical Shifts and Coupling Constants
    • Source: University of Wisconsin-Madison Chemistry
    • URL: [Link](Note: General reference for additivity rules cited in text)

Sources

Validation

Technical Guide: HPLC Method Development for Separating Biphenyl-3-ol Isomers

Executive Summary For researchers in drug metabolism and environmental toxicology, the separation of Biphenyl-3-ol (3-phenylphenol) from its positional isomers—Biphenyl-2-ol (2-phenylphenol) and Biphenyl-4-ol (4-phenylph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers in drug metabolism and environmental toxicology, the separation of Biphenyl-3-ol (3-phenylphenol) from its positional isomers—Biphenyl-2-ol (2-phenylphenol) and Biphenyl-4-ol (4-phenylphenol) —presents a distinct chromatographic challenge.[1] While standard C18 alkyl phases rely on hydrophobicity, these isomers possess nearly identical logP values (~3.2), often resulting in co-elution of the meta (3-ol) and para (4-ol) isomers.[2]

This guide objectively compares the industry-standard C18 stationary phase against the Biphenyl stationary phase.[1][3] Recommendation: The Biphenyl stationary phase is the superior choice for this separation.[2] It utilizes


 interactions to discriminate based on the spatial arrangement (planarity) of the isomers, achieving baseline resolution (

) where C18 often fails.

Mechanistic Insight: Why C18 Fails and Biphenyl Succeeds[1][2]

To develop a robust method, one must understand the molecular geometry driving the separation.[2]

The Isomer Challenge
  • Biphenyl-2-ol (Ortho): Steric hindrance between the hydroxyl group and the adjacent phenyl ring forces the two rings to twist out of plane.[1] This reduces its effective surface area and ability to interact with the stationary phase.

  • Biphenyl-3-ol (Meta) & Biphenyl-4-ol (Para): These isomers are significantly more planar.[1][2] On a standard C18 column, their hydrophobic interaction surfaces are so similar that they often co-elute.[2]

The Solution: Interactions

A Biphenyl stationary phase contains two phenyl rings bonded to the silica.[1] This phase interacts with the analyte's


 electrons.[2][4]
  • Planarity Selectivity: The more planar the analyte, the closer it can approach the biphenyl ligand, resulting in stronger

    
     overlap and longer retention.[2]
    
  • Solvent Choice is Critical: Acetonitrile (ACN) contains its own

    
     electrons (C≡N triple bond), which compete with the analyte for the stationary phase.[2] Methanol (MeOH)  is "
    
    
    
    -transparent," allowing the unique selectivity of the column to dominate.
Visualization: Interaction Mechanism

G cluster_0 Analyte Properties cluster_1 Stationary Phase Interaction Ortho Biphenyl-2-ol (Twisted Structure) C18 C18 Phase (Hydrophobicity Only) Ortho->C18 Weak Retention Biphenyl Biphenyl Phase (Hydrophobicity + Pi-Pi) Ortho->Biphenyl Steric Hindrance (Elutes First) MetaPara Biphenyl-3/4-ol (Planar Structure) MetaPara->C18 Strong Retention (Co-elution) MetaPara->Biphenyl Strong Pi-Pi Overlap (High Resolution) Result Separation Outcome C18->Result Poor Resolution (Rs < 1.5) Biphenyl->Result Baseline Separation (Rs > 2.0)

Figure 1: Mechanism of separation.[1] The Biphenyl phase leverages shape selectivity (planarity) to resolve isomers that C18 cannot distinguish.

Comparative Performance Guide

The following data summarizes the expected performance differences based on validated application methodologies.

Table 1: Stationary Phase Comparison
FeatureC18 (Octadecyl) Biphenyl (Diphenyl) Why?
Primary Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Biphenyl ligands engage with the aromatic rings of the analyte.[1]
Critical Pair Resolution (3-ol vs 4-ol) Low (

)
High (

)
4-ol is more planar than 3-ol, creating a distinct retention difference on Biphenyl phases.[1][2]
Elution Order 2-ol

3-ol/4-ol (co-elution)
2-ol

3-ol

4-ol
2-ol is least retained (ortho-effect); 4-ol is most retained (highest planarity).[1]
Best Organic Modifier AcetonitrileMethanol Methanol enhances

selectivity; ACN suppresses it.[1][2]

Recommended Experimental Protocol

This protocol is designed to be self-validating . The use of a "System Suitability Mix" containing all three isomers is mandatory to confirm resolution before running samples.

Materials
  • Column: Core-shell Biphenyl, 2.6 µm, 100 x 2.1 mm (e.g., Phenomenex Kinetex, Restek Raptor, or similar).[2]

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains phenols in neutral form; pKa ~9.5).[2]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1][2]

  • Detection: UV @ 254 nm (aromatic ring) or Fluorescence (Ex 250 nm / Em 330 nm for higher sensitivity).[2]

Step-by-Step Workflow
Step 1: Preparation of Standards

Dissolve Biphenyl-2-ol, Biphenyl-3-ol, and Biphenyl-4-ol in Methanol to a concentration of 1 mg/mL (Stock).[1][2] Dilute to 50 µg/mL in Water:Methanol (50:50) for the working standard.

Step 2: Chromatographic Method (Gradient)[1][2][5][6]
  • Flow Rate: 0.4 mL/min (for 2.1 mm ID).[1][2]

  • Temperature: 35°C (Control is critical; higher temps reduce

    
     interaction strength).
    
  • Injection Vol: 2 µL.

Time (min)% Mobile Phase B (MeOH)Comment
0.040%Initial Hold
1.040%Isocratic dwell
8.075%Linear Gradient
8.195%Wash
10.095%Hold Wash
10.140%Re-equilibration
13.040%Ready for next inj.
Step 3: System Suitability Criteria (Pass/Fail)

Before analyzing samples, calculate the resolution (


) between the 3-ol and 4-ol peaks.[1]
  • Requirement:

    
    .[1][2][3][7]
    
  • If Failed: Lower the initial %B to 35% or decrease column temperature to 30°C to increase retention and selectivity.

Visualization: Method Development Decision Tree

Workflow Start Start Method Development SelectCol Select Column: Biphenyl Phase Start->SelectCol SelectMob Select Organic Modifier: Methanol (Required for Pi-Pi) SelectCol->SelectMob RunScreen Run Gradient 40-90% MeOH SelectMob->RunScreen CheckRes Check Resolution (Rs) between 3-ol and 4-ol RunScreen->CheckRes Pass Rs > 2.0 Proceed to Validation CheckRes->Pass Yes Fail Rs < 2.0 CheckRes->Fail No Optimize Optimization Steps: 1. Decrease Temp (35°C -> 30°C) 2. Flatten Gradient Slope Fail->Optimize Optimize->RunScreen

Figure 2: Decision tree for optimizing the separation of phenylphenol isomers.

Troubleshooting & Optimization

  • Peak Tailing: Phenols can interact with active silanols on the silica surface.[2] Ensure your column uses "end-capped" silica.[1] If tailing persists (

    
    ), increase buffer concentration (e.g., use 10mM Ammonium Formate instead of just Formic Acid).[2]
    
  • Retention Drift: Biphenyl phases are sensitive to temperature.[1][2] Ensure the column oven is stable

    
    .
    
  • Pressure Issues: Methanol/Water mixtures have higher viscosity than ACN/Water.[1][2] If backpressure is too high, increase the column temperature slightly (do not exceed 45°C or selectivity will drop) or reduce flow rate.[2]

References

  • Restek Corporation. (2017).[2] Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online.[1][2] Link

  • Imtakt Corporation. Unison UK-Phenyl Excels in Isomer Separation and Exhibits Excellent Selectivity.[1][2] Application Note. Link

  • Phenomenex. Kinetex Biphenyl LC Columns - Selectivity for Aromatic Compounds.[1][2] Technical Guide.[1][2][8] Link

  • Thermo Fisher Scientific. Separation of Steroid Isomers Using Accucore Biphenyl Columns. Application Note. Link

  • National Institute of Standards and Technology (NIST). 3-Hydroxybiphenyl Chemical Properties and Spectral Data.[1][2] NIST Chemistry WebBook.[1][2] Link

Sources

Comparative

Comparative Reactivity Guide: 2',3'-Dichloro vs. 3',4'-Dichloro Biphenyl Phenols

Topic: Comparing Reactivity of 2',3'-Dichloro vs. 3',4'-Dichloro Biphenyl Phenols Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This guide...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing Reactivity of 2',3'-Dichloro vs. 3',4'-Dichloro Biphenyl Phenols Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical analysis comparing 2',3'-dichloro-4-hydroxybiphenyl (2',3'-DHP) and 3',4'-dichloro-4-hydroxybiphenyl (3',4'-DHP) . The core differentiator between these isomers is molecular planarity , governed by the placement of chlorine atoms relative to the biphenyl bridge.

  • 3',4'-DHP (The "Planar" Agonist): Lacks ortho-substitution, allowing the biphenyl rings to adopt a coplanar conformation. This facilitates extended

    
    -conjugation, high affinity for the Aryl Hydrocarbon Receptor (AhR), and rapid metabolic activation into reactive quinones.
    
  • 2',3'-DHP (The "Twisted" Congener): Possesses a chlorine at the 2' (ortho) position. Steric hindrance forces the rings into a non-planar, twisted conformation (dihedral angle ~60–90°). This reduces resonance stabilization across the bridge, lowers AhR binding affinity, and alters metabolic regioselectivity.

Structural & Electronic Basis

The reactivity differences are rooted in the competition between steric repulsion and electronic conjugation.

Steric Hindrance & Planarity

The "ortho effect" is the defining feature of the 2',3'-isomer.

  • 2',3'-DHP: The chlorine at C2' physically clashes with the hydrogens at C2/C6 on the phenolic ring. To relieve this strain, the molecule twists, breaking the conjugation between the two aromatic rings.

  • 3',4'-DHP: With chlorines at C3' and C4', the ortho positions (C2', C6') are unsubstituted hydrogens. The energy barrier to rotation is low, allowing the molecule to flatten and maximize orbital overlap between the rings.

Electronic Effects (Hammett Correlation)
  • 3',4'-DHP: The electron-withdrawing effect (-I) of the chlorines is transmitted effectively across the planar bridge to the phenolic ring, potentially lowering the pKa of the hydroxyl group more than in the twisted isomer.

  • 2',3'-DHP: The twist decouples the two rings electronically. The inductive effect of the chlorines is isolated primarily to the non-phenolic ring.

Visualization: Structural Logic & Consequence

G cluster_0 3',4'-Dichloro (Meta/Para) cluster_1 2',3'-Dichloro (Ortho/Meta) NodeA No Ortho Cl NodeB Planar Conformation (High Conjugation) NodeA->NodeB Allows NodeC High AhR Binding NodeB->NodeC Fits Pocket NodeD Facile Quinone Formation NodeB->NodeD Electronic Activation NodeX Ortho Cl (C2') NodeY Twisted Conformation (Steric Hindrance) NodeX->NodeY Forces Twist NodeZ Low AhR Binding NodeY->NodeZ Steric Clash NodeW Resistant to Bridge Oxidation NodeY->NodeW Blocks Access

Figure 1: Causal flow from chlorine substitution pattern to biological and chemical reactivity.

Chemical Reactivity Profile

Metabolic Activation (Quinone Formation)

The most critical reactivity difference is the propensity to form reactive electrophiles (quinones).

Feature3',4'-Dichloro-4-OH-BP2',3'-Dichloro-4-OH-BP
Primary Metabolite Catechol (3,4-dihydroxy) via 3-hydroxylation.Diverse Phenols (hydroxylation at C5 or C6).
Quinone Stability Forms highly reactive 3,4-quinone .Forms less stable quinones; steric bulk hinders formation.
ROS Generation High . Redox cycling of the planar quinone generates Superoxide (

).
Moderate/Low .[1] Twisted structure disrupts redox cycling efficiency.
GSH Conjugation Rapid conjugation at C2/C5 positions.Slower conjugation due to steric shielding.
Oxidation Potential
  • 3',4'-DHP: Lower oxidation potential (

    
    ). The planar system stabilizes the radical cation intermediate, making it easier to oxidize the phenol to a phenoxyl radical.
    
  • 2',3'-DHP: Higher oxidation potential. The lack of resonance stabilization from the second ring means the phenol behaves more like a simple substituted benzene, requiring more energy to oxidize.

Experimental Protocols

Synthesis: Suzuki-Miyaura Coupling

This protocol is optimized for synthesizing asymmetric biaryls. The choice of catalyst and base is critical to overcome the steric hindrance of the 2',3'-isomer.

Reagents:

  • Aryl Halide (A): 1-bromo-3,4-dichlorobenzene (for 3',4') OR 1-bromo-2,3-dichlorobenzene (for 2',3').

  • Boronic Acid (B): 4-hydroxyphenylboronic acid.

  • Catalyst:

    
     (Robust for sterically hindered couplings).
    
  • Base:

    
     (2M aqueous).
    
  • Solvent: 1,4-Dioxane.[2]

Step-by-Step Workflow:

  • Setup: In a 50 mL Schlenk flask, combine Aryl Halide (1.0 eq), Boronic Acid (1.2 eq), and

    
     (3 mol%).
    
  • Inert Atmosphere: Evacuate and backfill with Argon (

    
    ).[2]
    
  • Solvation: Add degassed 1,4-Dioxane (0.2 M concentration relative to halide) and 2M

    
     (3.0 eq).
    
  • Reaction:

    • 3',4'-DHP: Heat to 80°C for 4–6 hours. (Fast kinetics due to low steric hindrance).

    • 2',3'-DHP: Heat to 100°C for 12–16 hours. (Higher energy required to force coupling of ortho-substituted ring).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    .[2]
    
  • Purification: Flash chromatography (Hexanes/EtOAc gradient). Note: 2',3'-DHP elutes faster due to lower polarity (twisted).

Metabolic Stability & Quinone Trapping Assay

To verify the formation of reactive metabolites.

Protocol:

  • Incubation: Incubate substrate (10

    
    M) with human liver microsomes (HLM, 0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
    
  • Trapping Agent: Add Glutathione (GSH, 5 mM) to trap reactive quinones.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 min with ice-cold Acetonitrile.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Target: Look for [M+16] (Hydroxylation) and [M+16-2H+307] (GSH adduct of quinone).

    • Expectation: 3',4'-DHP will show a dominant GSH-adduct peak; 2',3'-DHP will show minimal adduct formation.

Biological Implications (Mechanism of Action)

The structural differences dictate the toxicological pathway.

Aryl Hydrocarbon Receptor (AhR) Activation
  • 3',4'-DHP: Fits the AhR binding pocket (dimensions approx.

    
     Å). Acts as a potent agonist, inducing CYP1A1 expression.
    
  • 2',3'-DHP: The non-planar twist prevents effective binding. It acts as a weak agonist or antagonist.

Pathway Visualization

Pathway Substrate34 3',4'-DHP (Planar) CYP CYP450 (Oxidation) Substrate34->CYP Substrate23 2',3'-DHP (Twisted) Substrate23->CYP Catechol34 3,4-Catechol (Unstable) CYP->Catechol34 Major Path Phenol23 Stable Phenols CYP->Phenol23 Steric Control Quinone Reactive Quinone (Electrophile) Catechol34->Quinone Oxidation Excretion Glucuronidation (Excretion) Phenol23->Excretion Phase II Adduct DNA/Protein Adducts (Toxicity) Quinone->Adduct Covalent Binding

Figure 2: Divergent metabolic fates. 3',4'-DHP preferentially activates the toxification pathway (red), while 2',3'-DHP favors detoxification/excretion (green).

References

  • Lehmler, H. J., et al. (2010).[3] "Chiral Polychlorinated Biphenyls: Absorption, Metabolism, and Excretion." Journal of Environmental Science and Health, Part C. Link

  • Grimm, F. A., et al. (2015). "Metabolism and Metabolites of Polychlorinated Biphenyls." Critical Reviews in Toxicology. Link

  • Song, Y., et al. (2013).[4] "Formation of Quinone Metabolites from 3,3'-Dichlorobiphenyl (PCB 11) in Rats." Chemical Research in Toxicology. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • Safe, S. (1994). "Polychlorinated Biphenyls (PCBs): Environmental Impact, Biochemical and Toxic Responses, and Implications for Risk Assessment." Critical Reviews in Toxicology. Link

Sources

Validation

Comprehensive Comparison Guide: Crystal Structure Analysis of 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol

As drug development and materials science increasingly rely on complex, halogenated small molecules, the structural characterization of these compounds becomes a critical bottleneck. 2',3'-Dichloro-5-fluoro-[1,1'-bipheny...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly rely on complex, halogenated small molecules, the structural characterization of these compounds becomes a critical bottleneck. 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol is a prime example of a sterically hindered, multi-halogenated aromatic system. The steric bulk of the 2'-chloro substitution forces the biphenyl core out of coplanarity, while the hydroxyl (-OH) and fluoro (-F) groups drive a highly specific intermolecular hydrogen and halogen bonding network.

Determining the exact 3D conformation and absolute configuration of such a molecule is essential. However, the presence of both heavy (Cl) and light (F, H) atoms, combined with the compound's potential reluctance to form large single crystals, requires a strategic choice of analytical methodology.

This guide objectively compares the three leading crystallographic techniques—Single-Crystal X-Ray Diffraction (SC-XRD) , Microcrystal Electron Diffraction (MicroED) , and Powder X-Ray Diffraction (PXRD) —tailored specifically to the physicochemical realities of this halogenated biphenyl.

Physicochemical Context: The Scattering Dilemma

The fundamental difference between X-ray and electron diffraction lies in how the incident beam interacts with matter, which directly dictates the analytical outcome for 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol.

  • X-ray Scattering (SC-XRD & PXRD): X-rays interact with the electron cloud of an atom. The scattering power is proportional to the square of the atomic number (

    
    ). In our target molecule, Chlorine (
    
    
    
    ) scatters X-rays intensely, while Fluorine (
    
    
    ) and Hydrogen (
    
    
    ) scatter weakly. This "heavy atom effect" can obscure the precise positional parameters of the -F and -OH groups.
  • Electron Scattering (MicroED): Electrons interact with the electrostatic potential of the atom (both the positively charged nucleus and the electron cloud)[1]. The scattering cross-section for electrons is orders of magnitude larger than for X-rays, allowing for diffraction from crystals one-billionth the size[2]. More importantly, the scattering power scales less aggressively with

    
    , making lighter atoms like Fluorine and Hydrogen significantly more visible in the presence of Chlorine[3].
    

Methodology Comparison & Performance Analysis

A. Single-Crystal X-Ray Diffraction (SC-XRD): The Gold Standard

SC-XRD remains the most authoritative method for determining the absolute configuration (chirality and exact 3D orientation) of small molecules.

  • The Causality of Success: By utilizing a Copper (Cu K

    
    ) X-ray source, the incident radiation triggers inner-shell electron transitions in the Chlorine atoms. This results in anomalous scattering (a breakdown of Friedel's Law), allowing the software to calculate the Flack parameter and definitively prove the molecule's absolute structure.
    
  • The Limitation: It strictly requires large, defect-free crystals (>10–50 µm). If the biphenyl compound crashes out of solution as a fine powder, SC-XRD is rendered useless without weeks of recrystallization optimization[4].

B. Microcrystal Electron Diffraction (MicroED): The Nano-Crystallography Revolution

MicroED is a cryogenic transmission electron microscopy (Cryo-EM) technique that extracts sub-ångström structural data directly from nanocrystalline powders (100–500 nm)[5].

  • The Causality of Success: Because electrons interact so strongly with matter, massive crystals are not just unnecessary—they are detrimental (causing complete beam absorption). By crushing the bulk powder and analyzing the fragments under a continuous rotation electron beam, MicroED bypasses the crystallization bottleneck entirely, often solving structures in under an hour[6]. Furthermore, it provides superior mapping of the electrostatic states, easily resolving the C-F bond and the -OH hydrogen[1].

  • The Limitation: Electrons are prone to dynamical scattering (multiple scattering events within the crystal lattice), which skews intensity data[7]. This makes determining the absolute configuration via anomalous dispersion highly challenging compared to SC-XRD.

C. Powder X-Ray Diffraction (PXRD) with Rietveld Refinement

PXRD analyzes the bulk powder rather than a single crystal.

  • The Causality of Success: It captures the diffraction rings of billions of randomly oriented crystallites, collapsing them into a 1D diffractogram. It is the ultimate tool for verifying bulk phase purity and identifying polymorphs of the biphenyl compound.

  • The Limitation: The 3D structural information is compressed into 1D, leading to severe peak overlap. Solving a de novo structure from PXRD requires complex Rietveld refinement and a highly accurate starting model.

Quantitative Performance Comparison

The following table summarizes the experimental parameters when analyzing 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol.

Analytical ParameterSC-XRDMicroEDPXRD + Rietveld Refinement
Optimal Crystal Size > 10 µm100 – 500 nmBulk Powder (> 1 mg)
Resolution Limit ~0.7 Å~0.85 - 1.0 Å> 1.5 Å (Severe peak overlap)
F vs. Cl Differentiation Moderate (Cl dominates map)High (Electrostatic potential mapping)Low
Absolute Configuration Yes (via Cl anomalous dispersion)Challenging (Dynamical scattering limits)No
Data Collection Time 2 – 12 hours< 10 minutes 1 – 4 hours
Sample State Single MacrocrystalDry Powder / NanocrystalsBulk Polycrystalline Powder

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the causal steps required for structural determination.

Protocol 1: SC-XRD Workflow for Absolute Configuration
  • Crystallization (Vapor Diffusion): Dissolve 5 mg of the compound in a minimum volume of dichloromethane (solvent). Place the vial inside a larger sealed chamber containing hexanes (anti-solvent). Causality: The slow vapor diffusion of hexanes lowers the solubility gradually, minimizing the nucleation rate to yield large, defect-free macrocrystals.

  • Mounting & Cryoprotection: Harvest a >20 µm crystal, coat it in paratone oil, and mount it on a MiTeGen loop. Causality: The oil prevents solvent evaporation from the crystal lattice and acts as a cryoprotectant during freezing.

  • Cryo-Cooling & Data Collection: Flash-cool the crystal to 100 K under a nitrogen stream and expose it to a Cu K

    
     X-ray source (
    
    
    
    Å). Causality: Cooling to 100 K reduces the thermal atomic displacement parameters (ADPs), sharpening the diffraction spots. Cu radiation is specifically chosen to maximize the anomalous scattering signal (
    
    
    ) of the Chlorine atoms.
  • Refinement: Integrate data using APEX4 and solve the structure using intrinsic phasing (SHELXT). Refine the Flack parameter to confirm the absolute configuration.

Protocol 2: MicroED Workflow for Nanocrystalline Powder
  • Mechanical Fragmentation: Place 1 mg of the dry biphenyl powder between two glass slides and gently grind them together. Causality: Mechanical fragmentation creates electron-transparent nanocrystals (100–500 nm) without damaging the internal crystal lattice[1].

  • Grid Preparation & Plunge Freezing: Dust the fragmented powder onto a glow-discharged Quantifoil holey carbon TEM grid. Plunge-freeze the grid in liquid ethane. Causality: Cryogenic temperatures are mandatory to mitigate electron beam-induced radiation damage, which would otherwise destroy the organic sample[8].

  • Continuous Rotation Data Collection: Insert the grid into a Cryo-TEM (e.g., Titan Krios) operating at 300 kV. Locate a target nanocrystal and collect diffraction data using a continuous stage rotation of

    
    /s under a very low electron dose (<0.01 
    
    
    
    
    
    /s). Causality: Continuous rotation allows for the accurate integration of partial reflections and significantly reduces dynamical scattering artifacts[4].
  • Kinematical Refinement: Convert the diffraction movies to SMV format, index using DIALS, and refine the structure using standard crystallographic software adapted for electron scattering factors.

Decision Workflow Visualization

The following diagram illustrates the logical decision-making process for selecting the appropriate crystallographic technique based on the physical state of the synthesized compound.

Workflow Start Target: 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol Q1 Available Crystal Size? Start->Q1 Large > 10 µm (Macrocrystals) Q1->Large Slow Evaporation Nano 100 - 500 nm (Nanocrystalline Powder) Q1->Nano Crash Precipitation Bulk Bulk Mixture (Polycrystalline) Q1->Bulk Scale-up Batch SCXRD SC-XRD Gold Standard for Absolute Configuration Large->SCXRD MicroED MicroED Superior for F/H Atom Localization Nano->MicroED PXRD PXRD + Rietveld Best for Bulk Phase Purity Bulk->PXRD End1 High-Resolution 3D Model (Anomalous Dispersion) SCXRD->End1 End2 Sub-Ångström 3D Model (Kinematical Refinement) MicroED->End2 End3 Phase Identification & Unit Cell Parameters PXRD->End3

Workflow for determining optimal crystallographic techniques based on sample size and goals.

References

  • Gruene, T., Wennmacher, J. T. C., Zaubitzer, C., et al. "Rapid Structure Determination of Microcrystalline Molecular Compounds Using Electron Diffraction." Angewandte Chemie International Edition, 57(50), 16313-16317 (2018). URL: [Link]

  • Jones, C. G., Martynowycz, M. W., Hattne, J., et al. "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination." ACS Central Science, 4(11), 1587–1592 (2018). URL: [Link]

  • Danelius, E., Gonen, T. "MicroED in natural product and small molecule research." Natural Product Reports, 38(3), 423–431 (2021). URL: [Link]

  • Nannenga, B. L., Gonen, T. "An Overview of Microcrystal Electron Diffraction (MicroED)." Microscopy and Microanalysis, 25(1), 163-167 (2019). URL: [Link]

Sources

Comparative

Introduction: The Analytical Bottleneck in Fluorinated Pharmaceuticals

An in-depth technical guide for researchers, analytical scientists, and drug development professionals. Fluorinated biphenyl intermediates are critical building blocks in modern pharmaceutical design, imparting enhanced...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, analytical scientists, and drug development professionals.

Fluorinated biphenyl intermediates are critical building blocks in modern pharmaceutical design, imparting enhanced lipophilicity, metabolic stability, and target binding affinity to active pharmaceutical ingredients (APIs). However, synthesizing these intermediates frequently generates closely related des-fluoro, poly-fluoro, and regioisomeric impurities.

Validating the purity of these compounds requires moving beyond standard analytical templates. Traditional methods often fail: standard alkyl chromatography struggles to resolve positional isomers, and proton NMR (


H-NMR) suffers from severe spectral crowding in the aromatic region. To establish a robust, self-validating analytical package, scientists must employ orthogonal techniques. This guide objectively compares standard alternatives against specialized approaches—specifically, Pentafluorophenyl (PFP) stationary phases vs. standard C18 columns , and 

F-qNMR vs.

H-qNMR
—providing the mechanistic causality and experimental data necessary to implement these workflows.

Workflow Start Fluorinated Biphenyl Intermediate Split Orthogonal Validation Start->Split HPLC Chromatographic Purity (PFP Column HPLC-UV/MS) Split->HPLC NMR Absolute Quantitation (19F-qNMR) Split->NMR HPLC_Mech Mechanism: Dipole-Dipole & π-π HPLC->HPLC_Mech NMR_Mech Mechanism: Direct Nuclear Spin Proportionality NMR->NMR_Mech Result Validated Purity Profile HPLC_Mech->Result NMR_Mech->Result

Orthogonal workflow combining PFP chromatography and 19F-qNMR for purity validation.

Part 1: Chromatographic Purity – PFP vs. C18 Columns

When separating fluorinated biphenyl regioisomers (e.g., 2,4-difluorobiphenyl vs. 2,5-difluorobiphenyl), traditional Octadecylsilane (C18) columns often yield co-eluting peaks.

The Mechanistic Causality

C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. Because regioisomeric fluorinated biphenyls have nearly identical partition coefficients (LogP) and hydrophobic surface areas, a C18 phase cannot effectively discriminate between them.

Conversely, Pentafluorophenyl (PFP) columns offer a multimodal retention mechanism. The highly electron-deficient perfluorinated aromatic ring of the PFP ligand acts as a strong Lewis acid, inducing


 charge-transfer interactions  with the electron-rich regions of the analyte[1]. Furthermore, the highly polarized C–F bonds on the stationary phase engage in strong dipole-dipole interactions  with the C–F bonds of the fluorinated intermediates. Finally, the rigid planar structure of the PFP ring provides enhanced shape selectivity , allowing the column to distinguish between subtle steric differences in positional isomers[2].

Mechanisms Analyte Fluorinated Biphenyl Analyte C18 C18 Column (Alternative) Analyte->C18 PFP PFP Column (Product) Analyte->PFP Hydrophobic Hydrophobic/Dispersive Interactions Only C18->Hydrophobic PiPi π-π Interactions PFP->PiPi Dipole Dipole-Dipole (C-F ••• F-C) PFP->Dipole Shape Shape Selectivity PFP->Shape

Interaction mechanisms of C18 versus PFP stationary phases with fluorinated analytes.

Performance Comparison Data

Data representative of a standard separation of a 4,4'-difluorobiphenyl API intermediate spiked with 2,4'- and 3,4'- regioisomers (Isocratic 60:40 MeOH:H2O).

ParameterStandard C18 Column (Alternative)PFP Column (Product)Analytical Advantage
Retention Mechanism Dispersive / HydrophobicDispersive,

, Dipole-Dipole
Multimodal selectivity for halogens.
Resolution (

) of Regioisomers
0.8 (Co-elution)2.4 (Baseline separation)Prevents overestimation of API purity.
*Retention Factor (

)
3.24.8Stronger retention of polar/fluorinated analytes.
Peak Symmetry (

)
1.151.02Reduced secondary silanol interactions.

Part 2: Absolute Quantitation – F-qNMR vs. H-qNMR

While chromatography provides relative area-percent purity, absolute thermodynamic purity requires quantitative Nuclear Magnetic Resonance (qNMR).

The Mechanistic Causality

Using


H-qNMR for biphenyls is notoriously difficult. The extensive homo-nuclear J-coupling between adjacent aromatic protons creates complex multiplets that crowd the narrow 7.0–8.0 ppm spectral window, making it impossible to establish a clean baseline for integration.

F-qNMR  bypasses this entirely. Fluorine-19 has a 100% natural isotopic abundance and a relative sensitivity of 83% compared to protons. More importantly, the 

F chemical shift range spans over ~500 ppm[3]. This massive spectral dispersion ensures that signals from the main fluorinated product and any fluorinated impurities are widely separated. Additionally, because standard NMR solvents (like DMSO-

) and most pharmaceutical excipients contain no fluorine, there is zero background interference, eliminating the need for complex solvent suppression techniques[4].
Performance Comparison Data
Parameter

H-qNMR (Alternative)

F-qNMR (Product)
Analytical Advantage
Chemical Shift Range ~15 ppm~500 ppmEliminates signal overlap; flat baselines.
Background Interference High (Solvents, moisture, excipients)ZeroNo solvent suppression required.
Typical

Relaxation
1 – 3 seconds0.8 – 5 secondsRequires careful

calibration, but yields higher precision.
Limit of Detection (LOD) ~0.5%< 0.1%Superior for trace fluorinated impurities[3].

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems—meaning they contain internal checks (System Suitability Tests and Relaxation delay calibrations) to mathematically prove the accuracy of the generated data.

Protocol A: PFP Chromatographic Purity Workflow
  • System Preparation: Install a high-efficiency PFP column (e.g., 100 x 2.1 mm, 1.7 µm particle size) on a UHPLC-UV/MS system. Maintain the column compartment at 35°C to ensure reproducible thermodynamic

    
     exchange kinetics.
    
  • Mobile Phase Selection:

    • Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Phase B: LC-MS grade Methanol (Methanol is preferred over Acetonitrile for PFP columns, as Acetonitrile's triple bond can compete for

      
       interactions with the stationary phase, reducing selectivity).
      
  • System Suitability Test (Self-Validation): Inject a resolution standard containing 4,4'-difluorobiphenyl and 2,4'-difluorobiphenyl. Validation Check: Proceed only if the critical pair resolution (

    
    ) is 
    
    
    
    .
  • Sample Analysis: Inject 1 µL of the intermediate sample (1 mg/mL in Methanol). Run a gradient from 40% B to 90% B over 10 minutes.

  • Detection: Monitor UV absorbance at 254 nm and collect full-scan MS data (ESI+) to confirm the mass of any resolved des-fluoro impurities.

Protocol B: F-qNMR Absolute Quantitation Workflow
  • Sample Preparation: Accurately weigh ~20 mg of the fluorinated biphenyl intermediate and ~10 mg of a certified reference internal standard (e.g., NIST-traceable Trifluoroacetic acid (TFA) or 1,4-Difluorobenzene) into a vial using a microbalance (readability 0.01 mg).

  • Dissolution: Dissolve the mixture in 0.6 mL of anhydrous DMSO-

    
     and transfer to a 5 mm NMR tube.
    
  • 
     Relaxation Calibration (Self-Validation):  Before quantitative acquisition, run an inversion-recovery experiment (180°–
    
    
    
    –90°) to determine the spin-lattice relaxation time (
    
    
    ) of both the analyte and the internal standard[4].
  • Parameter Setup:

    • Pulse Angle: 90°

    • Spectral Width (SW): 100 ppm (centered around the expected signals).

    • Relaxation Delay (

      
      ): Set to 
      
      
      
      of the slowest relaxing fluorine nucleus (typically 15 seconds) to ensure
      
      
      magnetization recovery[4].
  • Acquisition & Calculation: Acquire 16 to 64 scans. Phase and baseline correct the spectrum. Calculate absolute purity using the direct proportionality of the integrated peak areas, normalized to the number of fluorine atoms per molecule and the precise gravimetric weights.

Conclusion

Relying on default analytical methods introduces significant risk when validating complex halogenated intermediates. By transitioning from C18 to PFP stationary phases, scientists can leverage dipole and


 interactions to resolve previously hidden regioisomers. Concurrently, replacing 

H-qNMR with

F-qNMR exploits the massive chemical shift dispersion of fluorine, providing an interference-free, mathematically robust determination of absolute purity. Together, these orthogonal techniques form a highly defensible, self-validating analytical data package suitable for regulatory submission.

References

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals National Center for Biotechnology Information (PMC)[Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Waters Corporation[Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases LCGC International - Chromatography Online[Link]

  • Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content National Center for Biotechnology Information (PMC)[Link]

  • Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate Analytical Chemistry - ACS Publications[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol

This guide outlines the operational safety, personal protective equipment (PPE), and disposal protocols for 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol .[1][2] Status: High-Potency Research Intermediate CAS: Not widely...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, personal protective equipment (PPE), and disposal protocols for 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol .[1][2]

Status: High-Potency Research Intermediate CAS: Not widely listed (Proprietary/Novel). Safety Basis: Protocols are derived from Structure-Activity Relationship (SAR) analysis, applying the rigorous standards used for Halogenated Phenols and Polychlorinated Biphenyls (PCBs) .

Part 1: Hazard Identification (SAR Analysis)

As a Senior Application Scientist, I must emphasize that this compound combines the corrosive, systemic toxicity of a phenol with the lipophilicity and environmental persistence of a halogenated biphenyl .

Hazard ClassRisk AssessmentMechanism
Acute Toxicity (Dermal) High Phenolic hydroxyl groups facilitate rapid absorption through skin. Fluorination often increases lipophilicity, enhancing this effect.
Skin Corrosion Severe Like other phenols, it can denature proteins on contact, causing chemical burns that may be initially painless (anesthetic effect) but lead to deep tissue damage.
Aquatic Toxicity Very High The dichlorobiphenyl core suggests high stability and potential for bioaccumulation. It is likely very toxic to aquatic life with long-lasting effects.[2][3]
Respiratory Irritation Moderate Dust or aerosols will severely irritate the upper respiratory tract.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on standard lab coats. The lipophilic nature of this molecule requires barrier materials that resist permeation.

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory P100 / N95 (Solids) or Half-mask with OV/AG cartridges (Solutions)Prevents inhalation of phenolic dusts. If heating, use a supplied-air respirator if hood containment is breached.
Ocular Chemical Splash Goggles + Face Shield Critical: Phenols can cause blindness.[4] Safety glasses are insufficient against splashes. The face shield protects the neck/chin.
Dermal (Hands) Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Laminate (Silver Shield) or Viton/Butyl (for stock solutions)Standard nitrile degrades quickly against concentrated phenols. Laminate offers the highest breakthrough time (>480 min).
Body Tyvek® 400 (or equivalent) Lab Coat with cuffed sleeves.Cotton lab coats absorb phenols, keeping the toxin against the skin. Impervious disposable suits are required.

Part 3: Operational Handling Protocol

The "Zero-Contact" Weighing Procedure
  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Enclosure .

  • Static Control: Use an anti-static gun on the spatula and weighing boat. Halogenated aromatics are prone to static charge, which disperses dust.

  • Technique:

    • Place a secondary containment tray (spill tray) in the balance area.

    • Tare the vial with the cap on.

    • Open, add solid, and close inside the hood.

    • Wipe the exterior of the vial with a methanol-dampened Kimwipe before removing it from the hood.

Reaction Setup & Temperature Control
  • Solvent Choice: Avoid low-boiling ethers if possible to reduce vapor pressure.

  • Heating: Never heat this compound in an open vessel. Use a reflux condenser with a scrubber trap if HCl/HF evolution is possible during downstream coupling.

  • Quenching: If used as a reactant (e.g., in Suzuki coupling), ensure residual phenol is neutralized (deprotonated) or fully consumed before workup.

Emergency Decontamination (The PEG Protocol)
  • Water is NOT enough for phenol burns. Phenols are hydrophobic; water creates a "seal" that drives the chemical deeper into the skin.

  • Immediate Action:

    • Wipe off excess solid/liquid gently.

    • Spray/Soak the area with Polyethylene Glycol 300 or 400 (PEG-300/400) .

    • Wash with soap and water only after PEG treatment.

    • Note: Keep a spray bottle of PEG-300/400 explicitly labeled "PHENOL ANTIDOTE" next to the work area.

Part 4: Visualization of Safety Workflow

The following diagram illustrates the "Cradle-to-Grave" handling lifecycle, emphasizing the decision points for safety.

G cluster_emergency Emergency Protocol Start Start: Chemical Retrieval PPE_Check PPE Verification (Double Gloves + Face Shield) Start->PPE_Check Weighing Weighing (Fume Hood) Anti-static protocols PPE_Check->Weighing Pass Solubilization Solubilization (Closed Vessel) Weighing->Solubilization Reaction Reaction / Synthesis Solubilization->Reaction Spill_Decision Spill Incident? Reaction->Spill_Decision Decon Decon: PEG-300/400 Wash Seek Medical Aid Spill_Decision->Decon Yes Waste_Prep Waste Segregation (Halogenated Organic) Spill_Decision->Waste_Prep No Decon->Waste_Prep Residue Cleanup Disposal RCRA Disposal (Incineration) Waste_Prep->Disposal

Figure 1: Operational workflow for handling high-potency halogenated phenols, highlighting the critical PEG-300/400 decontamination step.

Part 5: Waste Disposal & Logistics

Classification:

  • US EPA (RCRA): Likely U-Listed (Toxic Waste) or Characteristic D003 (Reactivity) depending on synthesis residuals.

  • Stream: Segregate into "Halogenated Organic Solvents/Solids" . Do not mix with oxidizers (Nitric acid, Peroxides) as phenols can react explosively.

Disposal Protocol:

  • Liquids: Collect in HDPE carboys. Label as "Toxic - Halogenated Phenol".

  • Solids/Sharps: Contaminated needles or silica gel must go into a dedicated solid waste drum for incineration.

  • Destruction: The only acceptable destruction method is High-Temperature Incineration (>1000°C) with scrubber systems to capture acid gases (HCl, HF).

References

  • Phenol Acetone Sector Group (PASG). (n.d.).[5] Guidelines for the Safe Handling of Phenol. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2022). Standard Operating Procedure: Phenol. Retrieved from [Link]

  • PubChem. (2025).[6] Compound Summary: 2,3-Dichlorobiphenyl (Related Structure). National Library of Medicine. Retrieved from [Link]

  • University of California, Riverside (EH&S). (n.d.). Safe Use of Phenol. Retrieved from [Link]

Sources

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